Cpd-II
Beschreibung
The exact mass of the compound Cpd-II is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cpd-II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cpd-II including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
152846-72-5 |
|---|---|
Molekularformel |
C56H73N15O14 |
Molekulargewicht |
1180.3 g/mol |
IUPAC-Name |
2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C56H73N15O14/c1-28(2)47(70-53(82)40(25-45(60)75)65-48(77)29(3)64-51(80)39(24-44(59)74)66-49(78)35(57)23-43(58)73)55(84)68-37(20-30-10-5-4-6-11-30)52(81)69-41(21-31-15-17-33(72)18-16-31)56(85)71-19-9-14-42(71)54(83)67-38(50(79)63-27-46(61)76)22-32-26-62-36-13-8-7-12-34(32)36/h4-8,10-13,15-18,26,28-29,35,37-42,47,62,72H,9,14,19-25,27,57H2,1-3H3,(H2,58,73)(H2,59,74)(H2,60,75)(H2,61,76)(H,63,79)(H,64,80)(H,65,77)(H,66,78)(H,67,83)(H,68,84)(H,69,81)(H,70,82)/t29-,35?,37-,38-,39-,40-,41-,42-,47-/m0/s1 |
InChI-Schlüssel |
OTDOOXXHZWQBII-ZWBRWBGSSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(CC(=O)N)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Sequenz |
NNANVFYPWG |
Synonyme |
CPD-II culekinin depolarizing peptide II |
Herkunft des Produkts |
United States |
The Elusive Structure of Cytochrome P450 Compound II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 (P450) enzymes are critical to drug metabolism and xenobiotic detoxification. Their catalytic cycle involves highly reactive intermediates, among which Compound II (Cpd-II) plays a pivotal role. This technical guide provides an in-depth analysis of the structure of P450 Cpd-II, a transient ferryl-hydroxide species. Due to its fleeting nature, a definitive crystal structure of P450 Cpd-II remains elusive. Consequently, our understanding of its three-dimensional arrangement is largely inferred from advanced spectroscopic techniques and theoretical modeling. This document synthesizes the current knowledge, presenting key structural parameters derived from experimental data, outlining the methodologies for its generation and characterization, and visualizing its place within the broader P450 catalytic cycle.
The Core Structure of P450 Compound II: A Spectroscopic Perspective
The consensus in the scientific community is that Cytochrome P450 Compound II is a ferryl-hydroxide species, denoted as [Fe(IV)-OH]. This is distinct from the ferryl-oxo [Fe(IV)=O] state found in other heme-containing enzymes. The presence of a thiolate ligand from a cysteine residue, a hallmark of P450 enzymes, is thought to be a key factor in the protonation of the ferryl-oxo intermediate to form the ferryl-hydroxide species.
Direct structural elucidation by X-ray crystallography has been hampered by the short lifetime of Cpd-II. However, X-ray Absorption Spectroscopy (XAS), particularly Extended X-ray Absorption Fine Structure (EXAFS), has provided crucial insights into the local coordination environment of the iron center.
Quantitative Structural Data
The following table summarizes the key structural parameters for the iron coordination sphere of P450 Cpd-II, primarily derived from EXAFS studies on the thermophilic P450 isoform CYP119.
| Parameter | Value | Method | Reference Enzyme |
| Fe-O Bond Length | 1.82 Å | EXAFS | CYP119 |
| Fe-S Bond Length | 2.24 Å | EXAFS | CYP119 |
| Iron Oxidation State | Fe(IV) | XANES, Mössbauer | CYP119, Model Compounds |
| Spin State | Low-spin (S=1) or Intermediate-spin | Spectroscopic and theoretical studies | General P450s |
These bond lengths are consistent with a single iron-oxygen bond in a ferryl-hydroxide moiety, rather than the shorter double bond expected for a ferryl-oxo species.
The P450 Catalytic Cycle and the Role of Compound II
Compound II is a key intermediate in the catalytic cycle of cytochrome P450 enzymes. It is formed after the highly reactive Compound I (Cpd-I), a ferryl-oxo porphyrin π-cation radical, abstracts a hydrogen atom from a substrate. Cpd-II then participates in the "oxygen rebound" step, transferring the hydroxyl group to the substrate radical to form the final hydroxylated product.
Experimental Methodologies for the Study of P450 Compound II
The transient nature of P450 Cpd-II necessitates specialized and rapid experimental techniques for its generation and characterization. The following sections provide an overview of the key experimental protocols. It is important to note that specific parameters such as concentrations, buffer compositions, and instrument settings often require optimization for each P450 isozyme and experimental setup.
Generation of P450 Compound II
A common method for generating P450 Cpd-II for spectroscopic studies involves the reaction of the resting ferric state of the enzyme with peroxynitrite (ONOO⁻).
Generalized Protocol for Peroxynitrite-Induced Formation of Cpd-II:
-
Enzyme Preparation: Purified cytochrome P450 (e.g., CYP119) is prepared in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The concentration of the enzyme is determined spectrophotometrically.
-
Peroxynitrite Solution: A stock solution of peroxynitrite is synthesized and its concentration is determined by measuring its absorbance at 302 nm in 0.1 M NaOH.
-
Rapid Mixing: The enzyme solution and the peroxynitrite solution are rapidly mixed using a stopped-flow apparatus. The final concentrations are optimized to achieve a high yield of Cpd-II.
-
Spectroscopic Monitoring: The formation and decay of Cpd-II are monitored by rapid-scan UV-Vis spectroscopy, observing the characteristic Soret peak of Cpd-II.
Spectroscopic Characterization
3.2.1. Stopped-Flow UV-Vis Spectroscopy
This technique is essential for observing the formation and decay kinetics of transient intermediates like Cpd-II.
Generalized Protocol:
-
Instrument Setup: A stopped-flow spectrophotometer equipped with a diode array detector is used. The instrument is thermostatted to the desired temperature (e.g., 23°C).
-
Sample Loading: One syringe of the stopped-flow instrument is loaded with the purified P450 enzyme in buffer, and the other syringe is loaded with the reactant (e.g., peroxynitrite).
-
Data Acquisition: The solutions are rapidly mixed, and the full UV-Vis spectrum is recorded at millisecond time intervals.
-
Data Analysis: The time-dependent spectral changes are analyzed to determine the kinetics of Cpd-II formation and decay. The characteristic Soret absorbance maximum for P450 Cpd-II is typically observed around 430-440 nm.[1]
3.2.2. X-ray Absorption Spectroscopy (XAS)
XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and local coordination environment of the iron atom.
Generalized Protocol:
-
Sample Preparation: A concentrated sample of P450 Cpd-II is prepared, often by freeze-quenching the reaction mixture at a specific time point after mixing in a stopped-flow apparatus to trap the intermediate.
-
Data Collection: The frozen sample is maintained at cryogenic temperatures (e.g., below 140 K) and exposed to a synchrotron X-ray beam. The iron K-edge X-ray absorption spectrum is collected.
-
Data Analysis:
-
XANES: The edge energy provides information about the oxidation state of the iron.
-
EXAFS: The oscillations in the spectrum beyond the absorption edge are analyzed to determine the distances, coordination numbers, and types of atoms in the immediate vicinity of the iron atom.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the generation and characterization of P450 Compound II.
Conclusion
The structure of Cytochrome P450 Compound II, a critical ferryl-hydroxide intermediate, has been elucidated through a combination of sophisticated spectroscopic techniques, in the absence of a crystal structure. The data overwhelmingly point to an Fe(IV)-OH species with characteristic Fe-O and Fe-S bond lengths. The study of this transient species relies on rapid kinetic methods like stopped-flow spectroscopy for its generation and observation, and techniques such as XAS for detailed structural analysis of its core. A deeper understanding of the structure and reactivity of Cpd-II is paramount for elucidating the mechanisms of drug metabolism and for the rational design of novel therapeutics with improved metabolic stability and reduced potential for adverse drug reactions. Further advancements in time-resolved structural biology techniques may one day provide a definitive atomic-resolution structure of this elusive yet vital intermediate.
References
The Role of Compound II in Enzyme Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Compound II (Cpd-II), a critical intermediate in the catalytic cycle of heme-containing peroxidases. We will explore its formation, structure, and function in substrate oxidation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Compound II and Heme Peroxidases
Heme peroxidases are a ubiquitous class of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor.[1] These enzymes play crucial roles in diverse biological processes, including immune response, hormone biosynthesis, and the degradation of lignin. The catalytic mechanism of most heme peroxidases proceeds through a multi-step cycle involving highly oxidized heme intermediates.[1][2]
The resting state of the enzyme contains a ferric (Fe³⁺) heme cofactor. Upon reaction with H₂O₂, the enzyme is oxidized by two equivalents to form a highly reactive intermediate known as Compound I (Cpd-I) .[2] Cpd-I is an oxoferryl (Fe⁴⁺=O) species coupled with a porphyrin pi-cation radical.[1] Cpd-I subsequently oxidizes a substrate molecule via a one-electron reduction, leading to the formation of Compound II (Cpd-II) .[1][3]
Cpd-II is the second key intermediate in this cycle. It is an oxoferryl (Fe⁴⁺=O) species that is one oxidizing equivalent above the resting state of the enzyme.[2][4] The primary role of Cpd-II is to oxidize a second substrate molecule, thereby completing the catalytic cycle and returning the enzyme to its native ferric state.[1] Understanding the structure and reactivity of Cpd-II is fundamental to elucidating the complete catalytic mechanism of peroxidases and is a key area of interest for designing specific inhibitors or novel biocatalysts.
The Heme Peroxidase Catalytic Cycle
The canonical peroxidase catalytic cycle involves a sequential two-electron oxidation of the enzyme by H₂O₂, followed by two successive one-electron reductions by a reducing substrate (AH).
-
Formation of Compound I: The ferric (Fe³⁺) enzyme reacts with one equivalent of hydrogen peroxide. This results in the heterolytic cleavage of the peroxide O-O bond, forming water and Compound I, an [Fe⁴⁺=O] species with a porphyrin radical (R'•).[1][5]
-
Formation of Compound II: Compound I oxidizes the first molecule of a one-electron donating substrate (AH) to produce a substrate radical (A•). In this process, the porphyrin radical of Compound I is reduced, yielding Compound II, which retains the [Fe⁴⁺=O] core.[1][3]
-
Return to Resting State: Compound II oxidizes a second substrate molecule (AH), producing another substrate radical (A•) and a molecule of water. This one-electron reduction returns the heme iron to the ferric (Fe³⁺) state, completing the cycle.[1][5]
A competing side reaction can occur, particularly in the presence of excess H₂O₂, where Compound II is converted to an inactive intermediate known as Compound III.[3]
Caption: The catalytic cycle of heme peroxidases showing the sequential formation of Compound I and Compound II.
Structure and Properties of Compound II
The reactive center of Cpd-II is the ferryl heme, a highly oxidized form of the heme cofactor where the iron is in the +4 oxidation state (Fe⁴⁺).[4] The precise nature of the iron-oxygen bond in Cpd-II has been a subject of extensive research.
The Ferryl Heme: Fe(IV)=O vs. Fe(IV)-OH
A key structural question is whether the ferryl species exists as a neutral, unprotonated oxo form (Fe⁴⁺=O) or a protonated hydroxo form (Fe⁴⁺-OH). The protonation state is critical as it directly influences the intermediate's reactivity and electrophilicity.[2][4]
Recent high-resolution structural studies, particularly those using X-ray free-electron lasers (XFELs), have provided unprecedented insight. These studies reveal that the Fe-O bond length can vary between different peroxidases, suggesting that the protein environment finely tunes the character of the ferryl heme.[4] A shorter bond is consistent with a double bond (Fe=O), while a longer bond suggests a single bond (Fe-OH) character.[2] This fine-tuning is proposed to be linked to the specific functional requirements for proton delivery from the substrate during catalysis.[4]
Quantitative Data: Fe-O Bond Lengths in Compound II
The table below summarizes Fe-O bond lengths determined for Cpd-II in two different heme peroxidases, highlighting the structural differences.
| Enzyme | Organism Source | Resolution (Å) | Fe-O Bond Length (Å) | Reference |
| Cytochrome c Peroxidase (CcP) | Yeast | 1.06 | 1.76 | [4] |
| Ascorbate Peroxidase (APX) | Plant (Soybean) | 1.50 | 1.87 | [4] |
Mechanism of Substrate Oxidation by Compound II
Compound II functions as a one-electron oxidant. Its role is to abstract a single electron from a substrate molecule to regenerate the enzyme's resting state. The mechanism involves the transfer of an electron from the substrate to the Fe⁴⁺ center, which is concomitantly reduced to Fe³⁺. This process is often coupled with proton transfer events, facilitated by key amino acid residues in the active site, to ultimately form a molecule of water and release the oxidized substrate radical.[4][5]
Caption: Logical flow of the one-electron reduction of Compound II by a substrate.
Experimental Protocols for Studying Compound II
The study of transient enzyme intermediates like Cpd-II requires specialized biophysical techniques capable of capturing rapid catalytic events.
Experimental Protocol 1: Spectroscopic Characterization using Stopped-Flow UV-Vis Spectroscopy
This method is used to monitor the rapid formation and decay of Cpd-I and Cpd-II, which have distinct absorbance spectra from the resting enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified peroxidase enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) in the same buffer. Its concentration should be precisely determined by UV absorbance at 240 nm.
-
Prepare a stock solution of the reducing substrate (e.g., guaiacol, ascorbate) in the same buffer.
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer equipped with a diode array or photomultiplier tube detector. The instrument rapidly mixes two or more solutions and monitors the absorbance changes over time.
-
-
Execution (Cpd-II Formation):
-
Load one syringe of the stopped-flow instrument with the enzyme solution.
-
Load a second syringe with the H₂O₂ solution (at a concentration typically 5-10 fold higher than the enzyme).
-
Initiate rapid mixing. The instrument will trigger data acquisition simultaneously.
-
Monitor the spectral changes over a full wavelength range (e.g., 350-700 nm) for a few seconds. The decay of the resting state spectrum and the formation of the Cpd-I spectrum, followed by its conversion to the Cpd-II spectrum (if a substrate is included or in cases of spontaneous decay), will be observed.
-
-
Execution (Cpd-II Decay):
-
To observe the reduction of Cpd-II, first pre-form Cpd-II by mixing the enzyme and H₂O₂.
-
In a sequential-mixing or quenched-flow experiment, rapidly mix the pre-formed Cpd-II with the reducing substrate.
-
Monitor the decay of the Cpd-II characteristic absorbance peak and the reappearance of the resting state spectrum.
-
-
Data Analysis:
-
Analyze the kinetic traces at specific wavelengths corresponding to the maximal absorbance of each species.
-
Fit the time-course data to single or double exponential equations to extract the pseudo-first-order rate constants (k_obs) for the formation and decay of Cpd-II.
-
Experimental Protocol 2: Structural Determination using X-ray Crystallography
Obtaining a crystal structure of the short-lived Cpd-II intermediate requires specialized crystallographic techniques.
Methodology:
-
Crystallization: Grow high-quality crystals of the peroxidase in its resting (ferric) state using standard vapor diffusion methods (hanging drop or sitting drop).
-
Intermediate Trapping (Cryo-trapping):
-
Transfer a crystal into a cryoprotectant solution.
-
Soak the crystal for a very brief period (milliseconds to seconds) in a cryoprotectant solution containing H₂O₂ to generate Cpd-I and subsequently Cpd-II within the crystal lattice.
-
Immediately flash-cool the crystal in liquid nitrogen to trap the Cpd-II intermediate. The low temperature (~100 K) prevents further reaction.
-
-
Data Collection:
-
Mount the frozen crystal on a synchrotron beamline.
-
Collect a full X-ray diffraction dataset. The high flux of synchrotron radiation is necessary to obtain high-resolution data from the crystal. For extremely short-lived species, X-ray Free-Electron Lasers (XFELs) may be required.[4]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with the known resting-state structure as a model.
-
Carefully refine the model against the experimental data, paying close attention to the electron density at the heme active site to accurately model the Fe-O bond and the surrounding residues.
-
Caption: General experimental workflows for kinetic and structural analysis of Compound II.
Conclusion
Compound II is an indispensable intermediate in the catalytic cycle of heme peroxidases, serving as the crucial one-electron oxidant that regenerates the enzyme's resting state. Its ferryl heme core, finely tuned by the surrounding protein environment, enables the efficient oxidation of a vast array of substrates. The application of advanced, time-resolved spectroscopic and structural techniques continues to deepen our understanding of this transient species, providing critical insights for the fields of enzymology, drug development, and biocatalysis.
References
A Technical Guide to the Spectroscopic Characterization of Fe(IV)-OH Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(IV)-hydroxo (Fe(IV)-OH) intermediates are crucial players in the catalytic cycles of numerous heme and non-heme iron-containing enzymes. These highly reactive species are involved in a wide array of biological transformations, including hydroxylation, halogenation, and C-H bond activation.[1][2][3] Understanding the electronic and geometric structure of these transient intermediates is paramount for elucidating enzymatic mechanisms and for the rational design of novel catalysts and therapeutics. This technical guide provides an in-depth overview of the key spectroscopic techniques employed to characterize Fe(IV)-OH species, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Spectroscopic Techniques for the Characterization of Fe(IV)-OH Intermediates
A multi-technique approach is often necessary to unambiguously characterize transient Fe(IV)-OH intermediates. The primary methods employed include:
-
UV-Visible (UV-Vis) Absorption Spectroscopy: Provides information about the electronic transitions within the iron center and the surrounding ligands.
-
Mössbauer Spectroscopy: A highly sensitive technique for iron-containing species that yields precise information about the iron oxidation and spin states.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study paramagnetic species, providing insights into the electronic structure and environment of the iron center.
-
Resonance Raman (rR) Spectroscopy: A vibrational spectroscopy technique that can selectively probe the vibrations of the iron-ligand bonds.
-
X-ray Absorption Spectroscopy (XAS): Provides information on the oxidation state and local coordination environment of the iron atom.
-
Cryospray Ionization Mass Spectrometry (CSI-MS): Allows for the trapping and mass analysis of transient intermediates at low temperatures.
Quantitative Spectroscopic Data
The following tables summarize key quantitative data obtained from various spectroscopic techniques for Fe(IV)-OH and closely related Fe(IV)-oxo intermediates.
Table 1: UV-Visible Absorption Data
| Species/Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Synthetic Fe(IV)-OH Complex | 360, 470, ~680 | 5100, 3700, 1000 | [1] |
| Fe(IV)=O Complex (L1 ligand) | 706 | - | [4][5] |
| Fe(IV)=O Complex (L2 ligand) | 721 | - | [4][5] |
| Fe(IV)=O Complex (L3 ligand) | 695 | - | [4][5] |
| Fe(IV)=O Complex (L4 ligand) | 696 | - | [4][5] |
| High-Spin Fe(IV)-oxo Complex | 440, 550, 808 | 3100, 1900, 280 | [6][7][8] |
| APX Compound II (Fe(IV)-OH) | ~530, ~560 | - | [2] |
Table 2: Mössbauer Spectroscopy Data
| Species/Complex | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Spin State (S) | Reference |
| Synthetic Fe(IV)-OMe (Species 1) | -0.11 | 0.77 | 1 | [9] |
| Synthetic Fe(IV)-OMe (Species 2) | 0.17 | 1.43 | 2 | [9] |
| High-Spin Fe(IV)-oxo Complex | 0.02 | 0.43 | 2 | [6][7][8] |
| Low-Spin Fe(IV)=O Complexes | Similar to previously studied low-spin species | Similar to previously studied low-spin species | 1 | [5] |
Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data
| Species/Complex | g-values | Zero-Field Splitting (D) | Reference |
| High-Spin Fe(III) Precursor | 5.9, 2.0 | - | [9] |
| High-Spin Fe(IV)-oxo Complex | 8.19, 4.06 | 4.0(5) cm⁻¹ | [6][7][8] |
| [(Me3tacn)Fe(IV)=O({Cl-acac}+•)]2+ | 1.97, 1.93, 1.91 | - | [10] |
| [(TPA*)Fe(III)(κ²-OC(O)CH₃)]²+ | 2.58, 2.38, 1.72 | - | [10] |
Table 4: Resonance Raman Spectroscopy Data
| Species/Complex | ν(Fe-¹⁶O) (cm⁻¹) | ν(Fe-¹⁸O) (cm⁻¹) | Reference |
| High-Spin Fe(IV)-oxo Complex | 798 | 765 | [6][7] |
| High-Spin Fe(III)-OOH Complex | 826 (O-O), 493 (Fe-O) | - | [11] |
| Side-on Fe(III)-peroxo Complex | 870 (O-O), 676 (Fe-O) | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful generation and characterization of these transient species.
Generation and Trapping of Fe(IV)-OH Intermediates
Fe(IV)-OH intermediates are typically generated by the oxidation of a suitable Fe(II) or Fe(III) precursor. Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), and iodosylbenzene (PhIO). Due to their high reactivity and short lifetimes, trapping these intermediates is essential for spectroscopic analysis.
Freeze-Quench Technique: This is a widely used method for trapping enzymatic intermediates.[12][13][14][15]
-
Reactant Preparation: The enzyme solution (often enriched with ⁵⁷Fe for Mössbauer spectroscopy) and the substrate/oxidant solution are prepared in separate syringes.
-
Rapid Mixing: The contents of the syringes are rapidly mixed in a specialized mixer.
-
Aging: The reaction mixture flows through a tube of a specific length to allow the reaction to proceed for a defined time (milliseconds to seconds).
-
Freezing: The reaction is quenched by spraying the mixture into a cold liquid, typically isopentane or liquid nitrogen, maintained at cryogenic temperatures (-130°C or lower).[15]
-
Sample Collection: The frozen powder is collected in a sample holder suitable for the specific spectroscopic measurement (e.g., an EPR tube or a Mössbauer sample cup).
Cryospray Ionization Mass Spectrometry (CSI-MS): This technique allows for the direct observation of reaction intermediates in the gas phase at low temperatures.[16][17]
-
Solution Preparation: The reaction is initiated in a solvent at a low temperature (e.g., -40°C in acetonitrile).
-
Electrospray Ionization: The cold reaction solution is introduced into the mass spectrometer via an electrospray source, which generates charged droplets.
-
Desolvation and Ionization: The solvent evaporates from the droplets, releasing the charged intermediates into the gas phase.
-
Mass Analysis: The mass-to-charge ratio of the trapped intermediates is determined by the mass analyzer.
Spectroscopic Measurements
Mössbauer Spectroscopy:
-
Sample Preparation: A freeze-quenched sample is packed into a Delrin sample cup, ensuring it remains at cryogenic temperatures.
-
Data Acquisition: The sample is placed in a cryostat within the Mössbauer spectrometer. Spectra are typically recorded at low temperatures (e.g., 4.2 K) in the presence of an applied magnetic field to resolve spectral features.[9][11]
-
Data Analysis: The isomer shift (δ) and quadrupole splitting (ΔEQ) are determined by fitting the experimental spectrum with theoretical models. Isomer shifts are reported relative to α-iron foil at room temperature.[9]
EPR Spectroscopy:
-
Sample Preparation: A freeze-quenched sample is loaded into an EPR tube under cryogenic conditions.
-
Data Acquisition: The EPR spectrum is recorded at low temperatures (e.g., 10-15 K).[11] Both perpendicular and parallel mode EPR may be used to detect integer-spin Fe(IV) species.
-
Data Analysis: The g-values and zero-field splitting parameters are extracted from the spectrum and can be simulated to confirm the spin state and electronic environment of the iron center.[6][8]
Resonance Raman Spectroscopy:
-
Sample Preparation: Samples can be in solution or frozen. For time-resolved experiments, a pump-probe setup is used where a laser pulse initiates the reaction, and a second, delayed laser pulse excites the Raman scattering.[18][19][20]
-
Data Acquisition: The sample is irradiated with a laser tuned to an electronic absorption band of the Fe(IV)-OH intermediate to enhance the Raman signal of the Fe-O vibrations. Isotopic labeling (e.g., using ¹⁸O-labeled water or peroxide) is crucial to confirm the assignment of the Fe-O stretching modes.[11]
-
Data Analysis: The positions and isotopic shifts of the vibrational bands provide direct information about the Fe-O bond strength.
UV-Vis Spectroscopy:
-
Sample Preparation: The reaction is typically initiated at low temperature in a cryostat-equipped spectrophotometer.[1][9]
-
Data Acquisition: Absorption spectra are recorded over time to monitor the formation and decay of the Fe(IV)-OH intermediate.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
X-ray Absorption Spectroscopy (XAS):
-
Sample Preparation: Samples are typically frozen solutions. Due to the high intensity of X-ray beams, measures to mitigate radiation damage, such as using femtosecond pulses from a free-electron laser, are often necessary, especially for biological samples.[21]
-
Data Acquisition: The X-ray absorption spectrum is recorded at the iron K-edge. The pre-edge region is particularly sensitive to the oxidation state and coordination geometry of the iron center.[2][22]
-
Data Analysis: The edge energy provides information about the oxidation state, while the extended X-ray absorption fine structure (EXAFS) region can be analyzed to determine the Fe-ligand bond distances.
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
Caption: Generalized catalytic cycle of a non-heme iron enzyme involving an Fe(IV)-OH intermediate.
Caption: Workflow for the spectroscopic characterization of transient intermediates.
Conclusion
The spectroscopic characterization of Fe(IV)-OH intermediates is a challenging yet rewarding field of study. The transient nature of these species necessitates the use of sophisticated techniques for their generation, trapping, and analysis. By combining data from multiple spectroscopic methods, researchers can gain a detailed understanding of the structure and reactivity of these pivotal intermediates. This knowledge is not only fundamental to our understanding of biological catalysis but also provides a roadmap for the development of new synthetic catalysts and therapeutic agents that can harness the oxidative power of high-valent iron species.
References
- 1. Characterization and reactivity study of non-heme high-valent iron–hydroxo complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct visualization of a Fe(IV)–OH intermediate in a heme enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonheme oxo-iron(IV) intermediates form an oxyl radical upon approaching the C–H bond activation transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation, structure, and EPR detection of a high spin Fe(IV)-oxo species derived from either an Fe(III)-oxo or Fe(III)-OH complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation, structure, and EPR detection of a high spin Fe(IV)-oxo species derived from either an Fe(III)-oxo or Fe(III)-OH complex. | Semantic Scholar [semanticscholar.org]
- 8. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Rapid freeze-quench 57Fe Mössbauer spectroscopy: monitoring changes of an iron-containing active site during a biochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Freeze-quench (57)Fe-Mössbauer spectroscopy: trapping reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prodigitek.com [prodigitek.com]
- 16. Cryogenic Electrospray Ionization | Johnson Lab [jlab.chem.yale.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Time-resolved resonance Raman spectroscopy: exploring reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hemoglobin allostery: resonance Raman spectroscopy of kinetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
The Ferryl-Oxo Heart of Heme Enzymes: An In-depth Technical Guide to the Electronic Configuration of Compound II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound II, a key intermediate in the catalytic cycle of many heme enzymes, plays a pivotal role in a vast array of biological redox processes. This transient species, characterized by a high-valent ferryl-oxo [Fe(IV)=O] or ferryl-hydroxo [Fe(IV)-OH] center, is one oxidation equivalent above the resting ferric [Fe(III)] state. Understanding the precise electronic configuration of Compound II is paramount for elucidating enzymatic mechanisms and for the rational design of novel therapeutics targeting these enzymes. This technical guide provides a comprehensive overview of the electronic structure of Compound II, detailing its formation, spin state, and spectroscopic properties. We present a compilation of quantitative data from key experimental techniques, detailed methodologies for its characterization, and visual representations of the underlying chemical and experimental workflows.
Introduction
Heme enzymes are ubiquitous in nature, participating in critical biological functions ranging from detoxification by Cytochrome P450s to cellular respiration and antioxidant defense by catalases and peroxidases.[1] The catalytic prowess of these enzymes is intrinsically linked to the formation of high-valent iron intermediates, namely Compound I and Compound II.[1] Compound I is two-electron oxidized relative to the ferric resting state, while Compound II is the one-electron reduced form of Compound I.[1]
The electronic nature of Compound II has been a subject of intense research and some debate. It is generally accepted to be an Fe(IV) species, but the protonation state of the ferryl oxygen—whether it exists as an oxo (Fe(IV)=O) or a hydroxo (Fe(IV)-OH) ligand—can vary depending on the specific enzyme and the pH of the environment.[2][3] This distinction is crucial as it significantly influences the reactivity and redox potential of the intermediate.
This guide will delve into the electronic intricacies of Compound II, providing the reader with a robust understanding of its characterization through various spectroscopic techniques.
Formation and Electronic Structure of Compound II
Compound II is formed by the one-electron reduction of Compound I.[1] In many peroxidases, this reduction is coupled with the oxidation of a substrate molecule. The central iron atom in Compound II is in the Fe(IV) oxidation state.
The Ferryl-Oxo/Hydroxo Core
The defining feature of Compound II is the ferryl group. The question of whether this group is protonated (Fe(IV)-OH) or not (Fe(IV)=O) is critical. In many peroxidases, Compound II is believed to exist as a neutral ferryl-oxo species.[4] However, in enzymes like catalase, evidence suggests that Compound II exists as an iron(IV) hydroxide species up to a high pH.[2] The protonation state can significantly impact the Fe-O bond length, with the Fe(IV)-OH bond being longer than the Fe(IV)=O bond.[5]
Spin State
Spectroscopic and theoretical studies have established that the Fe(IV) center in Compound II of most heme peroxidases adopts an intermediate-spin (S=1) state.[6] This is in contrast to some non-heme iron(IV)-oxo species which can exhibit a high-spin (S=2) state.[5][7] The S=1 spin state of Compound II renders it EPR-silent under typical measurement conditions, a characteristic feature used to distinguish it from other paramagnetic states of the enzyme.[6][8]
Quantitative Spectroscopic Data
The electronic configuration of Compound II has been elucidated through a combination of advanced spectroscopic techniques. The following tables summarize key quantitative data obtained for Compound II in representative heme enzymes.
Table 1: Mössbauer Spectroscopic Parameters of Compound II
Mössbauer spectroscopy is highly sensitive to the oxidation and spin state of the iron nucleus. The isomer shift (δ) is indicative of the s-electron density at the nucleus and is a reliable indicator of the Fe(IV) state, while the quadrupole splitting (ΔEQ) provides information about the symmetry of the electric field around the nucleus.[9][10]
| Enzyme | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Conditions | Reference |
| Ascorbate Peroxidase (APX) | 0.05 | 1.66 | pH 7, 77 K | [10] |
| Helicobacter pylori Catalase | 0.02 | 2.27 - 2.28 | pH 5 | [2] |
| Synthetic Fe(IV)=O Complex | 0.02 | 0.43 | - | [7][11] |
Table 2: UV-Visible Absorption Maxima of Compound II
UV-Visible spectroscopy is a readily accessible method to monitor the formation and decay of heme enzyme intermediates. Compound II exhibits a characteristic Soret band and Q-bands that are distinct from the resting ferric state and Compound I.
| Enzyme | Soret Peak (λmax, nm) | Q-bands (λmax, nm) | Reference |
| Horseradish Peroxidase (HRP) | ~420 | ~530, ~560 | [12] |
| Ascorbate Peroxidase (APX) | 418 | 528, 559 | [13] |
| Helicobacter pylori Catalase (from green) | 431 | α/β ratio ~1.1 | [1] |
| Helicobacter pylori Catalase (from brown) | 429 | α/β ratio ~1.3 | [1] |
| Cytochrome c Peroxidase (CcP) | - | 531, 558 | [5] |
Table 3: EPR Spectroscopic Parameters for Ferryl-Oxo Species
While the S=1 integer spin state of Compound II makes it typically EPR-silent in conventional perpendicular mode X-band EPR, specialized techniques or the presence of other paramagnetic centers can provide valuable information. High-spin (S=2) ferryl-oxo species, found in some non-heme systems, are EPR-active and provide a basis for comparison.
| Species/System | Spin State (S) | g-values | Technique/Conditions | Reference |
| Cytochrome c Peroxidase (CcP) Cmpd II | 1 | EPR-silent | 9 GHz EPR | [6][8] |
| High-spin Fe(IV)-oxo complex | 2 | g = 8.19, 4.06 | Parallel-mode X-band | [7][14] |
Experimental Protocols
The transient nature of Compound II necessitates specialized techniques for its generation and characterization.
Generation and Stabilization of Compound II
Compound II is typically generated by the reaction of the ferric enzyme with a slight excess of an oxidant like hydrogen peroxide or peracetic acid.[1][12] For enzymes where Compound I is a transient precursor, careful control of stoichiometry and reaction time is crucial. To trap these short-lived intermediates for spectroscopic analysis, rapid-mixing and freeze-quench techniques are employed.[1][15]
Freeze-Quench Protocol Outline:
-
Two syringes, one containing the enzyme solution and the other containing the substrate/oxidant, are placed in a rapid-mixing apparatus.
-
The solutions are rapidly mixed and forced through a reaction loop of a specific length to allow the reaction to proceed for a defined time (milliseconds to seconds).
-
The reaction mixture is then sprayed into a cryogenic liquid (e.g., liquid isopentane cooled by liquid nitrogen) to rapidly freeze the sample, thus trapping the intermediates.[12]
-
The frozen sample is collected for analysis by techniques such as Mössbauer or EPR spectroscopy.[12]
Mössbauer Spectroscopy
Mössbauer spectroscopy on 57Fe-enriched samples provides unambiguous information about the iron center.
Protocol Outline:
-
Prepare a concentrated solution of 57Fe-reconstituted heme enzyme.
-
Generate and trap the Compound II intermediate using the freeze-quench method described above.
-
The frozen sample is packed into a Mössbauer sample holder at cryogenic temperatures.
-
The sample is placed in a Mössbauer spectrometer, which consists of a radioactive 57Co source, a velocity transducer, a cryostat, and a detector.
-
The velocity of the source is varied to scan a range of Doppler energies, and the gamma-ray absorption by the sample is recorded as a function of this velocity.
EPR Spectroscopy
EPR spectroscopy is used to study paramagnetic species. While Compound II is often EPR-silent, this technique is crucial for confirming the absence of other paramagnetic species like the ferric resting state or Compound I.
Protocol Outline:
-
Prepare a concentrated enzyme solution.
-
Generate the Compound II intermediate. For stable intermediates, the sample can be transferred to an EPR tube and flash-frozen in liquid nitrogen. For transient intermediates, the freeze-quench method is used.
-
The frozen sample is placed in the resonant cavity of an EPR spectrometer.
-
The sample is irradiated with a fixed-frequency microwave, and the external magnetic field is swept.
-
Absorption of microwave radiation is detected and typically displayed as the first derivative of the absorption spectrum.
UV-Visible Spectroscopy
This technique is often used for kinetic studies, monitoring the spectral changes as the reaction proceeds.
Protocol Outline:
-
A solution of the heme enzyme is placed in a cuvette in a UV-Vis spectrophotometer.
-
The reaction is initiated by adding a small volume of a concentrated solution of the substrate or oxidant and mixing rapidly.
-
Absorption spectra are recorded at regular time intervals to monitor the disappearance of the ferric Soret peak and the appearance and subsequent decay of the Compound II Soret and Q-bands.
-
Kinetic parameters can be extracted by plotting the absorbance changes over time.[16][17]
X-ray Crystallography
Obtaining a crystal structure of the transient Compound II is challenging but provides invaluable structural information, such as the Fe-O bond length.
Protocol Outline:
-
Crystals of the ferric enzyme are grown.
-
Compound II is generated in the crystal by soaking it in a solution containing the substrate/oxidant for a short period.[5]
-
The crystal is then rapidly flash-frozen in liquid nitrogen to trap the intermediate.
-
X-ray diffraction data is collected at a synchrotron source.
Reaction Pathway
The formation of Compound II is an integral part of the catalytic cycle of heme peroxidases. The following diagram illustrates the key steps.
The conversion from Compound I to Compound II involves the transfer of a single electron to the porphyrin π-cation radical of Compound I.[18] This electron is typically supplied by a reducing substrate. The ferryl-oxo core remains in the Fe(IV) oxidation state during this step. The subsequent one-electron reduction of Compound II, coupled with protonation, regenerates the ferric resting state of the enzyme and releases a molecule of water.[18]
Conclusion
The electronic configuration of Compound II in heme enzymes is a finely tuned feature that dictates its reactivity and biological function. As an Fe(IV)=O or Fe(IV)-OH species with a characteristic S=1 spin state, its properties have been meticulously mapped out through a suite of spectroscopic techniques. The methodologies outlined in this guide provide a framework for the continued investigation of this and other transient enzymatic intermediates. A thorough understanding of the electronic structure of Compound II is not only of fundamental scientific interest but also holds significant promise for the development of novel enzyme inhibitors and catalysts for applications in medicine and biotechnology.
References
- 1. Freeze-quench (57)Fe-Mössbauer spectroscopy: trapping reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tomo.nsc.ru [tomo.nsc.ru]
- 4. Catching catalysis in the act: using single crystal kinetics to trap methylamine dehydrogenase reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-frequency EPR and Mössbauer spectroscopic studies on freeze-quenched reaction intermediates of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XFEL Crystal Structures of Peroxidase Compound II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. prodigitek.com [prodigitek.com]
- 13. The chemical nature of the second hydrogen peroxide compound formed by cytochrome c peroxidase and horseradish peroxidase. 1. Titration with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction intermediates discovered in crystal structures of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jascoinc.com [jascoinc.com]
- 17. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 18. Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Formation of Compound II from Compound I in Heme-Containing Enzymes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the formation of Compound II (Cpd-II) from Compound I (Cpd-I), two critical intermediates in the catalytic cycle of heme-containing enzymes such as peroxidases and cytochrome P450s. It delves into the underlying mechanism, presents quantitative kinetic and spectroscopic data, and details the experimental protocols used to study this rapid reaction.
Introduction to Compound I and Compound II
Heme-containing enzymes are vital for a vast array of biological processes, including detoxification, steroid synthesis, and cellular respiration. Their catalytic activity hinges on the formation of high-valent iron-oxo intermediates. Two of the most important of these are Compound I (Cpd-I) and Compound II (Cpd-II).
-
Compound I (Cpd-I): This is a highly reactive intermediate, two oxidizing equivalents above the ferric resting state (Fe³⁺). It is characterized as a ferryl (Fe⁴⁺=O) species with a porphyrin π-cation radical.[1] Cpd-I is the primary oxidant responsible for initiating the oxidation of a wide range of substrates.[2]
-
Compound II (Cpd-II): This intermediate is one oxidizing equivalent above the ferric resting state. It is formed by the one-electron reduction of Cpd-I.[1] Cpd-II is also a ferryl (Fe⁴⁺=O) species but lacks the porphyrin radical character.[3] While less reactive than Cpd-I, Cpd-II is still a potent oxidant capable of abstracting a hydrogen atom from substrates.[4]
The transition from Cpd-I to Cpd-II is a pivotal step in the catalytic cycle of many heme enzymes, and understanding its mechanism and kinetics is crucial for elucidating enzyme function and for the development of enzyme inhibitors or artificial catalysts.
The Mechanism of Compound II Formation from Compound I
The formation of Cpd-II from Cpd-I is a one-electron reduction process. This reaction is typically facilitated by a reducing substrate (SH), which donates an electron to the highly oxidizing Cpd-I. The general reaction can be depicted as:
Cpd-I + SH → Cpd-II + S•
Where:
-
Cpd-I is the ferryl-oxo porphyrin π-cation radical.
-
SH is the reducing substrate.
-
Cpd-II is the ferryl-oxo species.
-
S• is the substrate radical.
This process effectively transfers one of the oxidizing equivalents from Cpd-I to the substrate, resulting in the formation of a substrate radical and the less reactive Cpd-II intermediate. The subsequent reaction of Cpd-II will then return the enzyme to its ferric resting state, completing the catalytic cycle.
Signaling Pathway Diagram
References
- 1. Functional Model of Compound II of Cytochrome P450: Spectroscopic Characterization and Reactivity Studies of a FeIV–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. XFEL Crystal Structures of Peroxidase Compound II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reduction Potentials of P450 Compounds I and II: Insight into the Thermodynamics of C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Thermodynamic Stability of Compound-II: A Technical Guide for Heme Enzyme Research
Published: December 13, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: The ferryl-oxo intermediate, Compound-II (Cpd-II), is a critical species in the catalytic cycle of many heme-containing enzymes, such as cytochromes P450 and peroxidases. Its thermodynamic stability is a key determinant of enzyme reactivity, substrate turnover, and the partitioning between different reaction pathways. Understanding the factors that govern the formation, persistence, and decay of Cpd-II is paramount for elucidating enzymatic mechanisms and for the rational design of drugs and biocatalysts. This technical guide provides an in-depth review of the thermodynamic principles controlling Cpd-II stability, presents key quantitative data, details the primary experimental and computational methodologies used for its study, and explores its relevance in the field of drug development.
Introduction to Heme Enzyme Catalysis and Compound-II
Heme enzymes are ubiquitous in biology, catalyzing a vast array of essential redox reactions.[1] A common mechanistic feature is the formation of high-valent iron-oxo intermediates.[1] The catalytic cycle is initiated by the reaction of the ferric (Fe³⁺) resting state of the enzyme with an oxidizing agent, such as hydrogen peroxide or a dioxygen molecule that is subsequently reduced.[1][2] This leads to the formation of Compound-I (Cpd-I), a highly reactive species formally containing an Fe(IV)-oxo center and a porphyrin π-cation radical.[1]
A one-electron reduction of Cpd-I yields Compound-II (Cpd-II), which contains a ferryl-oxo ([Fe⁴⁺=O]) center without the porphyrin radical.[1] Cpd-II is a potent oxidant in its own right, capable of abstracting hydrogen atoms from substrates, although it is generally less reactive than Cpd-I.[3] The relative stability of Cpd-II dictates its lifetime in the active site and its capacity to participate in subsequent catalytic steps or off-pathway reactions.
The Peroxidase Catalytic Cycle
The classical peroxidase cycle provides a clear illustration of the sequential formation and consumption of Cpd-I and Cpd-II. The cycle involves the two-electron oxidation of the ferric enzyme by H₂O₂ to form Cpd-I, followed by two successive one-electron reduction steps involving a reducing substrate (AH) to regenerate the resting state enzyme.
Caption: The generalized catalytic cycle of a heme peroxidase.
Quantitative Thermodynamic and Kinetic Data
The stability of Cpd-II can be quantified by several key parameters, including its reduction potential, the bond dissociation free energy (BDFE) of its protonated (Fe-OH) form, and the rate constants for its formation and decay. These values vary significantly between different heme enzymes, reflecting the influence of the protein environment.
Table 1: Reduction Potentials of Cpd-II and Related Species
The standard reduction potential (E°') of the Cpd-II/Ferric couple is a direct measure of its oxidizing strength. A more positive potential indicates a stronger oxidant and, generally, a less stable intermediate.
| Enzyme Family | Specific Enzyme | Couple | E°' (V vs. NHE, pH 7) | Reference(s) |
| Cytochrome P450 | CYP158 | Cpd-II / Ferric | 0.99 | [4] |
| Peroxidase | Aromatic Peroxidase (APO) | Cpd-II / Ferric | 0.60 | [4] |
| Peroxidase | Myeloperoxidase (MPO) | Cpd-II / Ferric | 0.97 ± 0.01 | [5][6] |
| Peroxidase | Myeloperoxidase (MPO) | Cpd-I / Cpd-II | 1.35 | [5][6] |
| Cytochrome P450 | General (Thiolate-ligated) | Cpd-I / Ferric (2e⁻) | ~1.22 | [4] |
Table 2: O-H Bond Dissociation Free Energies (BDFE)
The BDFE of the ferryl-hydroxo group in Cpd-II (D(O-H)Comp-II) is a critical parameter for Cpd-I's ability to abstract a hydrogen atom. The BDFE of the resulting ferric-aqua complex (D(O-H)Ferric) influences the reactivity of Cpd-II itself.
| Enzyme Family | Specific Enzyme | Parameter | BDFE (kcal/mol) | Reference(s) |
| Cytochrome P450 | General (Thiolate-ligated) | D(O-H)Comp-II | 95 - 96 | [4] |
| Cytochrome P450 | CYP158 | D(O-H)Ferric | 90 | [4] |
| Peroxidase | Horseradish Peroxidase (HRP) | D(O-H)Ferric | 85 | [4] |
| Peroxidase | Aromatic Peroxidase (APO) | D(O-H)Ferric | 81 | [4] |
Table 3: Kinetic Parameters for Cpd-II Reactions
The rates of Cpd-II formation and decay are essential for understanding its steady-state concentration during catalysis. These rates are highly dependent on the specific enzyme, substrate, and reaction conditions such as pH.[4]
| Enzyme | Reaction | Rate Constant (k) | Conditions | Reference(s) |
| Myeloperoxidase | Cpd-I + Ferrocyanide → Cpd-II | 1.6 x 10⁷ M⁻¹s⁻¹ | pH dependent | [4] |
| Myeloperoxidase | Native + H₂O₂ → Cpd-II | 3.5 x 10⁴ M⁻¹s⁻¹ | pH dependent | [4] |
| Myeloperoxidase | Cpd-II + H₂O₂ → Cpd-III | 50 M⁻¹s⁻¹ | - | [4] |
| Catalase | Cpd-I + e⁻ → Cpd-II | - | pH dependent | [7] |
| Synthetic Model | [Feᴵⱽ(O)(TPFPP)(Cl)]⁻ + Cyclohexene | 21 M⁻¹s⁻¹ (k₂) | 253 K |
Factors Influencing Cpd-II Stability
The thermodynamic stability of Cpd-II is not an intrinsic property of the ferryl-oxo heme but is finely tuned by the surrounding protein architecture. Several factors play a crucial role.
Caption: Key factors modulating the stability of the Cpd-II intermediate.
-
Proximal Ligand: The nature of the fifth ligand to the heme iron is a primary determinant of reactivity. In cytochromes P450, the axial cysteine thiolate ligand is thought to increase the reactivity of Cpd-I, a phenomenon known as the "push effect".[4] This electronic push destabilizes the ferryl-oxo state relative to peroxidases, which typically have a histidine ligand.
-
Distal Pocket Environment: Residues in the distal heme pocket, near the site of oxygen binding, play a crucial role in stabilizing intermediates and catalyzing reactions through hydrogen bonding networks.[4] They control the protonation state of the ferryl oxygen, which is a key factor in its stability and reactivity.[8][9] For many peroxidases and P450s, Cpd-II is believed to exist as a protonated Fe(IV)-OH species.[1][8]
-
Substrate Binding: The presence and orientation of a substrate in the active site can significantly affect the stability and reactivity of Cpd-II.[10][11] Substrate binding can alter the conformation of the active site, influence solvent accessibility, and position the C-H bond for abstraction.[2][10]
-
Solvent Accessibility: The accessibility of water and protons to the active site can influence the stability of Cpd-II through proton relay networks. The pKa of the ferryl group is highly sensitive to its local environment.[8][9]
Experimental and Computational Methodologies
Studying a transient species like Cpd-II requires specialized techniques capable of resolving rapid kinetic events and characterizing short-lived intermediates.
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a primary technique for studying the pre-steady-state kinetics of enzyme reactions on the millisecond timescale.[3][12] It allows for the direct observation of the formation and decay of reaction intermediates like Cpd-II that have distinct UV-visible absorption spectra.[13]
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4) and ensure it is degassed if studying anaerobic reactions.
-
Prepare a stock solution of the purified heme enzyme (e.g., 10-20 µM). Its concentration and spectral purity (Rz value, A_Soret/A₂₈₀) should be confirmed.
-
Prepare a stock solution of the oxidant (e.g., H₂O₂) and/or a reducing substrate. The concentration should be accurately determined.
-
-
Instrument Setup:
-
Use a stopped-flow spectrometer equipped with an absorption detector, typically a photodiode array to capture full spectra over time.[14]
-
Thermostat the syringe drive and observation cell to the desired temperature (e.g., 25 °C).
-
Flush the system thoroughly with buffer to establish a stable baseline.
-
-
Data Acquisition:
-
Load the enzyme solution into one drive syringe and the reactant (e.g., oxidant or substrate) into the other.
-
Initiate the drive mechanism, which rapidly mixes the two solutions (<1-2 ms) and pushes the mixture into the observation cell, stopping the flow and triggering data acquisition.[14]
-
Record the change in absorbance over time, either at a single key wavelength (e.g., the Soret peak of the heme) or across a spectral range (e.g., 350-700 nm).
-
-
Data Analysis:
-
The resulting kinetic traces (Absorbance vs. Time) are fitted to appropriate kinetic models (e.g., single or double exponential decay functions) to extract observed rate constants (k_obs).[3]
-
By varying the concentration of the reactant in excess, the second-order rate constant for the reaction can be determined from the slope of a plot of k_obs versus concentration.
-
Global analysis of full spectral data can help identify and resolve multiple intermediates.
-
Caption: Experimental workflow for a typical stopped-flow kinetics study.
Cryo-radiolysis
Cryo-radiolysis is a powerful technique for trapping and characterizing highly reactive, short-lived intermediates.[15] The method involves irradiating a frozen aqueous solution of the enzyme at cryogenic temperatures (e.g., 77 K). The high-energy radiation generates reducing species (e.g., solvated electrons) in the solvent matrix, which can then reduce the enzyme's active site in a controlled manner, allowing for the accumulation of intermediates like Cpd-II for subsequent spectroscopic analysis (e.g., EPR, X-ray absorption).[16]
-
Sample Preparation: A solution of the enzyme in its ferric resting state is prepared in a suitable cryo-protectant buffer and flash-frozen in liquid nitrogen to form a clear glass.
-
Irradiation: The frozen sample is irradiated with a controlled dose of X-rays or gamma rays at 77 K.[16] This generates a uniform distribution of reducing equivalents throughout the sample.
-
Annealing: The sample is carefully annealed at slightly higher temperatures (e.g., 140-160 K). This allows the trapped electrons to become mobile and react with the enzyme active site, but the temperature is still low enough to prevent the decay of the newly formed intermediate.
-
Spectroscopic Characterization: The trapped intermediate is then analyzed using various spectroscopic techniques that can be performed at low temperatures, such as EPR, Mössbauer, or X-ray absorption spectroscopy, to determine its electronic and structural properties.
Computational Modeling (QM/MM)
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become an indispensable tool for studying enzymatic reactions.[5][12] This approach allows for a high-level, accurate quantum mechanical description of the chemistry occurring in the active site, while treating the larger protein environment with more computationally efficient classical mechanics.[17][18]
-
System Setup: A high-resolution crystal structure of the enzyme serves as the starting point. The system is solvated in a water box and equilibrated using classical molecular dynamics (MD) simulations.
-
Partitioning: The system is partitioned into two regions:
-
QM Region: This typically includes the heme cofactor, the axial ligand, key distal residues, and the substrate. This region is treated with a quantum mechanical method, such as Density Functional Theory (DFT).[5][19]
-
MM Region: This includes the rest of the protein, solvent, and ions, which are described by a classical force field (e.g., AMBER, CHARMM).[17]
-
-
Reaction Coordinate Scanning: To study the stability and reactivity of Cpd-II, potential energy surfaces are calculated along a defined reaction coordinate (e.g., the H-atom abstraction from a substrate). This allows for the determination of activation barriers and reaction energies.[19]
-
Analysis: The calculations provide detailed insights into the electronic structure, geometry, and energetics of the Cpd-II intermediate and the transition states for its reactions, helping to rationalize experimental observations.[12]
Relevance in Drug Development
Cytochromes P450 are the primary enzymes responsible for Phase I metabolism of the vast majority of pharmaceuticals.[8][14] The stability and reactivity of the Cpd-I and Cpd-II intermediates directly impact a drug's pharmacokinetic profile, including its rate of clearance and potential for forming toxic metabolites.[16]
-
Metabolic Stability: A drug candidate that is too rapidly metabolized by P450s will have poor bioavailability. Understanding how a compound interacts with the P450 active site can guide medicinal chemists in modifying the structure to block sites of metabolism without losing therapeutic efficacy.
-
Mechanism-Based Inhibition: Some drugs can be converted by P450s into reactive intermediates that covalently bind to and inactivate the enzyme. This can lead to dangerous drug-drug interactions. Studying the intermediates formed during these reactions is crucial for predicting and avoiding such adverse effects.
-
Toxic Metabolite Formation: P450-catalyzed reactions can sometimes lead to the generation of toxic or carcinogenic products. For example, desaturation reactions, which can be catalyzed by Cpd-II, can form reactive alkenes.[10] A thorough understanding of the factors that favor hydroxylation versus desaturation is critical for designing safer drugs.
By providing a quantitative framework for the stability of key metabolic intermediates like Cpd-II, the methodologies described herein offer powerful tools for predicting metabolic fate and mitigating risks in the drug development pipeline.
References
- 1. Nature of the Ferryl Heme in Compounds I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 4. A steady-state study on the formation of Compounds II and III of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies on the formation and decomposition of compounds II and III. Reactions of lignin peroxidase with H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the reaction of compound II of horseradish peroxidase with hydrogen peroxide to form compound III. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stopped Flow | Drupal [umsibslor.univ-lorraine.fr]
- 14. Chapter 6. Pulse radiolysis studies on reactive intermediates in organic chemical processes - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. books.rsc.org [books.rsc.org]
- 18. QM/MM Simulation on P450 BM3 Enzyme Catalysis Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling a Fleeting Intermediate: The Historical Discovery of Cytochrome P450 Compound II
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 (P450) superfamily of heme-containing monooxygenases stands as a cornerstone of drug metabolism and xenobiotic detoxification. Central to their catalytic prowess is a complex reaction cycle involving highly reactive iron-oxo intermediates. Among these, Compound II, a ferryl-oxo species with the iron in the +4 oxidation state without a porphyrin radical ([Fe(IV)=O]), has been a subject of intense investigation. Its transient nature has historically presented a significant challenge to its direct observation and characterization. This technical guide provides an in-depth historical account of the discovery of cytochrome P450 Compound II, detailing the key experiments, methodologies, and quantitative data that led to our current understanding of this critical intermediate.
Early Postulates and the Dawn of P450 Research
The journey to understanding the P450 catalytic cycle began with the initial discovery of a unique "pigment" in liver microsomes that exhibited a characteristic absorbance maximum at 450 nm when complexed with carbon monoxide.[1][2] Seminal work in the 1960s by researchers such as Omura, Sato, Estabrook, and Cooper established this pigment, later named cytochrome P450, as a key player in steroid hydroxylation and drug metabolism.[1][2] The early proposed catalytic cycles, largely conceptual, drew parallels with other heme-containing enzymes like peroxidases, which were known to form distinct high-valent iron-oxo intermediates, termed Compound I and Compound II. This led to the logical, yet at the time unproven, hypothesis that a similar ferryl-oxo species was involved in the P450 mechanism.
The Rise of Spectroscopic Evidence and Trapping Techniques
Direct observation of P450 intermediates was hampered by their fleeting existence. The development and application of rapid kinetic techniques, such as stopped-flow spectrophotometry, and cryoreduction methods in the 1970s and 1980s were instrumental in providing the first glimpses of these transient species.
Key Experimental Breakthroughs:
-
Cryoreduction and EPR Spectroscopy: A pivotal advancement came from the use of cryoreduction techniques, where enzymatic reactions are initiated and then rapidly frozen to trap intermediates at cryogenic temperatures.[3][4] Subsequent analysis by Electron Paramagnetic Resonance (EPR) spectroscopy allowed for the characterization of the electronic and structural properties of these trapped species. Early cryoreduction experiments on P450cam (CYP101A1), a soluble bacterial P450 extensively studied by I.C. Gunsalus and his colleagues, provided the first direct spectroscopic evidence for the formation of a hydroperoxo-ferric intermediate, the immediate precursor to Compound I and subsequently Compound II.[4][5]
-
Stopped-Flow Spectrophotometry: This technique allows for the rapid mixing of reactants and the monitoring of spectral changes on a millisecond timescale. Stopped-flow studies of the reaction of P450cam with its natural redox partner, putidaredoxin, provided crucial kinetic data on the rates of electron transfer and the formation and decay of intermediates.[6][7][8][9] These experiments, while not directly observing Compound II, helped to define the temporal window in which it was expected to exist.
Definitive Characterization: A Multi-faceted Spectroscopic Approach
While early studies provided strong indirect evidence, definitive characterization of Compound II required a combination of advanced spectroscopic techniques.
-
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation and spin state of the iron atom. Mössbauer spectroscopy of trapped intermediates provided crucial data confirming the Fe(IV) oxidation state of Compound II.[10]
-
Resonance Raman Spectroscopy: By exciting the sample with a laser tuned to an electronic transition of the heme, resonance Raman spectroscopy provides detailed information about the vibrational modes of the iron-ligand bonds. This technique was instrumental in characterizing the Fe=O bond of Compound II.
-
X-ray Absorption Spectroscopy (XAS): XAS provides precise information about the bond lengths and coordination environment of the iron atom, further confirming the ferryl-oxo structure of Compound II.
Experimental Protocols: A Glimpse into the Landmark Experiments
To provide a practical understanding of the historical discoveries, this section outlines the generalized methodologies employed in the key experiments that led to the characterization of P450 intermediates.
Cryoreduction and EPR Analysis of P450 Intermediates
This protocol is a generalized representation of the early cryoreduction experiments performed to trap and analyze P450 reaction intermediates.
Objective: To trap and spectroscopically characterize the hydroperoxo-ferric intermediate of cytochrome P450.
Materials:
-
Purified, substrate-bound cytochrome P450 (e.g., P450cam with camphor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
Cryoprotectant (e.g., glycerol)
-
Source of reducing equivalents (historically, this was often achieved via radiolysis using a 60Co source or by photoreduction)
-
Liquid nitrogen
-
EPR spectrometer
Methodology:
-
Sample Preparation: A solution of purified, substrate-bound P450 in a suitable buffer containing a cryoprotectant is prepared. The sample is made anaerobic to prevent premature reaction with oxygen.
-
Reduction and Oxygenation: The ferric P450 is reduced to the ferrous state. This can be achieved by titration with a chemical reductant or through controlled radiolysis at low temperatures. Subsequently, the sample is exposed to oxygen to form the oxy-ferrous complex.
-
Cryo-Trapping: The sample is rapidly frozen in liquid nitrogen to trap the oxy-ferrous intermediate.
-
Cryoreduction: The frozen sample is then subjected to a source of one-electron reduction (e.g., γ-irradiation) at 77 K. This reduces the oxy-ferrous complex to the peroxo-ferric state.
-
Annealing and EPR Analysis: The sample is carefully annealed to specific temperatures to allow for protonation of the peroxo-ferric species to the hydroperoxo-ferric intermediate. At each stage, the sample is analyzed by EPR spectroscopy to monitor the changes in the iron's electronic environment. The appearance of a new set of EPR signals is indicative of the formation of the hydroperoxo-ferric intermediate.
Stopped-Flow Kinetic Analysis of P450 Reduction
This protocol outlines the general procedure for studying the kinetics of electron transfer to P450 using stopped-flow spectrophotometry.
Objective: To measure the rate of electron transfer from a redox partner to cytochrome P450.
Materials:
-
Purified cytochrome P450
-
Purified redox partner (e.g., putidaredoxin for P450cam)
-
NAD(P)H
-
Buffer solution
-
Stopped-flow spectrophotometer
Methodology:
-
Reactant Preparation: Two syringes are prepared. Syringe A contains the purified P450 and substrate in an oxygenated buffer. Syringe B contains the purified redox partner and an excess of NAD(P)H in an anaerobic buffer.
-
Rapid Mixing: The contents of the two syringes are rapidly mixed in the stopped-flow apparatus.
-
Spectroscopic Monitoring: The reaction is monitored by observing the change in absorbance at a specific wavelength characteristic of a particular intermediate or the final product. For example, the formation of the ferrous P450 can be monitored by the appearance of its characteristic Soret peak.
-
Data Analysis: The kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models to extract rate constants for the individual steps of the reaction, such as electron transfer.
Quantitative Data Summary
The following tables summarize key quantitative data from early and subsequent studies that were crucial in defining the properties of cytochrome P450 intermediates.
| Parameter | Cytochrome P450 Isoform | Value | Experimental Technique | Reference |
| EPR g-values of Hydroperoxo-ferric Intermediate | P450cam (CYP101A1) | g = 2.26, 2.17, 1.97 | Cryoreduction-EPR | [4] |
| Rate of First Electron Transfer | P450cam (CYP101A1) | ~55 s-1 | Stopped-Flow Spectroscopy | [6] |
| Mössbauer Isomer Shift (δ) of Fe(IV)=O | Model Compound | ~0.0 - 0.1 mm/s | Mössbauer Spectroscopy | [10] |
| Mössbauer Quadrupole Splitting (ΔEQ) of Fe(IV)=O | Model Compound | ~1.0 - 1.5 mm/s | Mössbauer Spectroscopy | [10] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships in the historical discovery and characterization of Compound II.
Conclusion
The discovery of cytochrome P450 Compound II was not a singular event but rather a gradual process of hypothesis, technological advancement, and meticulous experimentation. From early theoretical postulates based on analogies to other heme enzymes to the definitive spectroscopic characterization of this transient species, the journey to understanding Compound II has been a testament to the ingenuity and perseverance of the scientific community. The development of techniques like cryoreduction and stopped-flow kinetics, coupled with a multi-faceted spectroscopic approach, was paramount in finally capturing and characterizing this fleeting but crucial intermediate. The knowledge gleaned from these historical discoveries continues to inform modern drug development, providing a fundamental understanding of the mechanisms by which our bodies process a vast array of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. My passion for extreme conditions to solve the cytochrome P450 and NO synthase reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Intermediates in Cytochrome P450 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the microsomal cytochrome P450 2B4 O2 activation intermediates by cryoreduction and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic features of cytochrome P450 reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single turnover kinetics of the reaction between oxycytochrome P-450cam and reduced putidaredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of O2 activation by cytochrome P450cam studied by isotope effects and transient state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Putidaredoxin-to-Cytochrome P450cam Electron Transfer: Differences Between the Two Reductive Steps Required for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evidence for basic ferryls in cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cpd-II versus Cpd-I in P450 catalytic cycle
An In-depth Technical Guide on the Core of the P450 Catalytic Cycle: Compound I versus Compound II
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 (P450) enzymes are a superfamily of heme-thiolate proteins crucial for the metabolism of a vast array of xenobiotics, including approximately 75% of known pharmaceuticals, and endogenous compounds.[1] The catalytic cycle of P450s involves several reactive intermediates, with Compound I (Cpd-I) and Compound II (Cpd-II) being of central importance. This technical guide provides an in-depth comparison of these two key intermediates, detailing their roles in productive and unproductive catalytic cycles. We present quantitative data, detailed experimental protocols for their characterization, and visual diagrams to elucidate the complex relationships within the P450 catalytic pathway.
The P450 Catalytic Cycle: An Overview
The canonical P450 catalytic cycle is a multi-step process that facilitates the insertion of an oxygen atom from molecular oxygen into a substrate (RH) to form an oxidized product (ROH). The cycle begins with the binding of a substrate to the ferric (Fe³⁺) resting state of the enzyme. This is followed by a one-electron reduction, binding of molecular oxygen, and a second one-electron reduction to form a transient ferric-peroxo species. Protonation of this species leads to the formation of the highly reactive ferryl-oxo porphyrin π-cation radical, known as Compound I (Cpd-I). Cpd-I is the principal oxidant responsible for the challenging C-H bond activation of substrates.[2]
Cpd-I initiates substrate hydroxylation by abstracting a hydrogen atom from the substrate, generating a substrate radical (R•) and an iron(IV)-hydroxide intermediate, known as Compound II (Cpd-II).[3] In a productive cycle, the substrate radical and Cpd-II rapidly recombine in an "oxygen rebound" step to form the hydroxylated product and regenerate the ferric resting state of the enzyme. However, the catalytic cycle is not always perfectly efficient and can diverge into unproductive pathways, often involving Cpd-II, leading to the formation of reactive oxygen species (ROS) or desaturated products.
Compound I (Cpd-I): The Primary Oxidant
Compound I, formally an Fe(IV)=O porphyrin π-cation radical (Por•⁺), is the apex predator of the P450 catalytic cycle, capable of cleaving strong, unactivated C-H bonds. Its high reactivity stems from its two oxidizing equivalents, one on the ferryl iron and one on the porphyrin ring.
Spectroscopic Characterization
Direct detection of Cpd-I in the native P450 cycle is challenging due to its extremely short-lived nature.[2] However, it has been successfully generated and trapped at cryogenic temperatures or studied using rapid kinetic techniques. Key spectroscopic features include:
-
UV-visible Spectroscopy: A characteristic blue-shifted Soret band around 402 nm and a weak absorbance in the 670-690 nm region, indicative of the porphyrin π-radical cation.[4]
-
Mössbauer Spectroscopy: The spectrum of CYP119-I is similar to that of chloroperoxidase compound I, confirming the Fe(IV) oxidation state.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum reflects the antiferromagnetic coupling between the ferryl iron spin (S=1) and the porphyrin radical spin (S'=1/2), resulting in a total spin of S=1/2.[2]
Reactivity
Cpd-I is a powerful oxidant, capable of hydroxylating substrates with strong C-H bonds. For instance, CYP119-I can hydroxylate the unactivated C-H bonds of lauric acid with a second-order rate constant of 1.1 x 10⁷ M⁻¹s⁻¹ at 4°C. The rate constant for the oxidation of a bound substrate is estimated to be very high, potentially exceeding 1400 s⁻¹.[1]
Compound II (Cpd-II): The Crossroads Intermediate
Compound II, an iron(IV)-hydroxide species (Fe⁴⁺-OH), is formed upon the hydrogen atom abstraction from the substrate by Cpd-I.[3] It is a crucial intermediate that stands at a crossroads between the productive oxygen rebound pathway and unproductive uncoupling reactions.
Spectroscopic Characterization
Cpd-II has been characterized in some enzymatic systems and in model compounds.[3] Its spectroscopic features are distinct from Cpd-I. In P450s, Cpd-II exists as a protonated Fe(IV)-OH species.[5]
Reactivity and Role in Productive vs. Unproductive Cycles
In a productive cycle , Cpd-II rapidly rebounds its hydroxyl group to the substrate radical, forming the final hydroxylated product and regenerating the ferric enzyme.[3]
However, Cpd-II can also participate in unproductive cycles . Instead of the rebound reaction, Cpd-II can further oxidize the substrate radical, leading to desaturation products.[6] This alternative pathway is particularly relevant in the metabolism of certain drugs, such as valproic acid.[3] Furthermore, uncoupling of the P450 cycle can occur at various stages, leading to the release of superoxide (O₂⁻) or hydrogen peroxide (H₂O₂), which can contribute to oxidative stress.[7][8] The balance between productive and unproductive pathways is influenced by factors such as the substrate structure, the specific P450 isoform, and the presence of effector molecules.
Quantitative Data Comparison: Cpd-I vs. Cpd-II
The following table summarizes key quantitative data for Cpd-I and Cpd-II, providing a basis for comparing their thermodynamic properties and reactivity.
| Parameter | Compound I (Cpd-I) | Compound II (Cpd-II) | Reference(s) |
| Formal Oxidation State | Fe(IV)=O Por•⁺ | Fe(IV)-OH | [3][5] |
| Reduction Potential (E⁰' at pH 7) | ~1.22 V | ~0.99 V | [6] |
| O-H Bond Dissociation Free Energy (BDFE) | D(O-H)Cpd-II = ~95 kcal/mol | D(O-H)Ferric = ~90 kcal/mol | [6] |
| Reactivity towards C-H bonds | Extremely high | Competent, but lower than Cpd-I | [8][9] |
| UV-vis Soret Peak (nm) | ~402 nm | Varies, distinct from Cpd-I | [4] |
| UV-vis Q-band (nm) | ~673-690 nm | - | [4] |
Experimental Protocols
The characterization of highly reactive intermediates like Cpd-I and Cpd-II requires specialized and rapid experimental techniques. Below are representative protocols for key methods.
Stopped-Flow Spectroscopy
This technique is used to measure the kinetics of rapid reactions in solution, such as substrate binding or the formation and decay of intermediates.[10][11]
Objective: To monitor the formation and decay of P450 reaction intermediates by observing changes in the UV-visible spectrum on a millisecond timescale.
Materials:
-
Purified P450 enzyme (e.g., CYP119)
-
Substrate (e.g., lauric acid)
-
Oxidant (e.g., m-chloroperbenzoic acid, mCPBA)
-
Stopped-flow spectrophotometer
-
Anaerobic chamber or Schlenk line
-
Degassed buffers
Procedure:
-
Prepare a solution of the ferric P450 enzyme in a suitable buffer inside an anaerobic chamber.
-
Prepare a separate, anaerobic solution of the oxidant (e.g., mCPBA) in the same buffer.
-
Load the enzyme solution into one syringe of the stopped-flow apparatus and the oxidant solution into the other.
-
Rapidly mix the two solutions by triggering the instrument.
-
Monitor the change in absorbance at specific wavelengths (e.g., the Soret region around 400-450 nm and the Q-band region around 600-700 nm) as a function of time.
-
Analyze the kinetic traces to determine the rate constants for the formation and decay of intermediates like Cpd-I.
Rapid Freeze-Quench EPR Spectroscopy
This method allows for the trapping of paramagnetic intermediates at specific time points for subsequent analysis by EPR spectroscopy.[12][13]
Objective: To trap and characterize paramagnetic intermediates such as Cpd-I at various time points during the reaction.
Materials:
-
Purified P450 enzyme
-
Reactants (substrate and oxidant)
-
Rapid freeze-quench apparatus
-
Cryogen (e.g., isopentane cooled by liquid nitrogen)
-
EPR tubes and spectrometer
Procedure:
-
Prepare solutions of the enzyme and reactants as for stopped-flow spectroscopy.
-
Load the solutions into the syringes of the rapid freeze-quench instrument.
-
Initiate the reaction by rapidly mixing the solutions. The reaction mixture flows through a tube of a specific length (which determines the reaction time).
-
The reaction mixture is then sprayed into a cryogen (e.g., cold isopentane) to rapidly freeze the reaction.
-
Collect the frozen particles and pack them into an EPR tube.
-
Record the EPR spectrum of the trapped intermediate at cryogenic temperatures.
-
Repeat the experiment with different reaction times to obtain a time course of the intermediate formation and decay.
Cryoreduction of the Oxy-ferrous Complex
This technique is used to generate and trap the peroxo- and hydroperoxo-ferric intermediates, which are precursors to Cpd-I.[14][4]
Objective: To generate the hydroperoxo-ferric intermediate of P450 by one-electron reduction of the oxy-ferrous complex at cryogenic temperatures.
Materials:
-
Purified P450 enzyme
-
Reducing agent (e.g., sodium dithionite)
-
Oxygen-saturated buffer
-
Cryoprotectant (e.g., glycerol)
-
Source of ionizing radiation (e.g., a ⁶⁰Co γ-ray source)
-
EPR or UV-visible spectrometer with a cryostat
Procedure:
-
Prepare an anaerobic solution of the ferric P450 enzyme.
-
Reduce the enzyme to the ferrous state by adding a slight excess of sodium dithionite.
-
Introduce oxygen to the ferrous enzyme solution to form the oxy-ferrous complex.
-
Add a cryoprotectant (e.g., glycerol) and rapidly freeze the sample in liquid nitrogen to form a clear glass.
-
Irradiate the frozen sample with γ-rays at 77 K. The high-energy radiation generates solvated electrons that reduce the oxy-ferrous complex to the peroxo-ferric state.
-
Carefully anneal the sample to a slightly higher temperature to allow for protonation to the hydroperoxo-ferric intermediate.
-
Characterize the trapped intermediate using low-temperature EPR or UV-visible spectroscopy.
Visualizing the P450 Catalytic Cycle and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen Activation by Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic features of cytochrome P450 reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigations into the analysis and modeling of the cytochrome P450 cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. courses.washington.edu [courses.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic studies of the cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 12. Rapid Freeze-Quench EPR Spectroscopy: Improved Collection of Frozen Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cryoradiolysis and cryospectroscopy for studies of heme-oxygen intermediates in cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations of Heme Peroxidase Compound-II Properties: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 13, 2025
Abstract
Heme peroxidases are critical enzymes that catalyze the oxidation of a wide array of substrates via a multi-step reaction cycle involving highly reactive intermediates known as Compound-I (Cpd-I) and Compound-II (Cpd-II). The precise electronic structure of Cpd-II, an iron(IV)-oxo species, is fundamental to its reactivity and has been a subject of intense investigation and debate. Specifically, the protonation state of the ferryl oxygen—whether it exists as an unprotonated oxo (Fe(IV)═O) or a protonated hydroxo (Fe(IV)-OH) species—has been contentious, with different experimental techniques yielding conflicting results. This technical guide provides an in-depth overview of the application of modern theoretical and computational methods, primarily Density Functional Theory (DFT) within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, to elucidate the geometric, spectroscopic, and electronic properties of Cpd-II. By systematically comparing theoretically calculated properties with a range of experimental data, these computational approaches have been instrumental in resolving structural ambiguities and providing a more coherent understanding of this crucial enzymatic intermediate.
Introduction: The Cpd-II Conundrum
Heme-containing peroxidases, such as ascorbate peroxidase (APX) and horseradish peroxidase (HRP), play a vital role in protecting cells from oxidative stress by reducing hydrogen peroxide.[1] The catalytic cycle proceeds through two key intermediates. The reaction of the resting Fe(III) state with hydrogen peroxide forms the potent two-electron oxidized Cpd-I. A subsequent one-electron reduction of Cpd-I by a substrate molecule yields Cpd-II, which is one oxidizing equivalent above the resting state.
The central debate surrounding Cpd-II, particularly in ascorbate peroxidase (APX-II), revolves around the nature of the iron-oxygen bond. Neutron diffraction and some crystallographic studies have suggested a relatively long Fe-O bond (e.g., ~1.88 Å), which is indicative of a protonated iron(IV)-hydroxo (Fe(IV)-OH) species.[1][2] However, this finding is unprecedented for histidine-ligated heme enzymes and contradicts a wealth of spectroscopic evidence.[3] Techniques such as Mössbauer, X-ray Absorption Spectroscopy (XAS), and Nuclear Resonance Vibrational Spectroscopy (NRVS) consistently point to a much shorter Fe-O bond (~1.68 Å), a hallmark of an unprotonated iron(IV)-oxo (Fe(IV)═O) formulation.[1][2] This discrepancy highlights a critical challenge in characterizing transient enzymatic states and underscores the need for computational methods that can bridge the gap between structure and spectroscopy.
Theoretical Methodologies for Cpd-II
To accurately model the complex electronic structure of Cpd-II, a multi-scale computational approach is essential. This typically involves a combination of Quantum Mechanics (QM) and Molecular Mechanics (MM).
Density Functional Theory (DFT): DFT is the most widely used computational method for investigating the electronic structure of many-body systems like the heme active site.[4][5][6] It offers a favorable balance between computational cost and accuracy. In DFT, the properties of a multi-electron system are determined using functionals of the spatially dependent electron density.[5] For Cpd-II, hybrid functionals such as B3LYP are commonly employed to model the exchange and correlation interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM): The enzymatic environment plays a crucial role in tuning the reactivity and properties of the active site. QM/MM methods address this by treating a small, chemically relevant region (the QM region, e.g., the heme, the ferryl oxygen, and key amino acid residues) with a high-level quantum mechanical method like DFT, while the rest of the protein and solvent is described by a simpler, classical molecular mechanics force field (the MM region).[1] This approach allows for the inclusion of the steric and electrostatic effects of the protein matrix on the active site's properties.
The general workflow for these theoretical calculations is outlined in the diagram below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NRVS investigation of ascorbate peroxidase compound II: Observation of Iron(IV)oxo stretching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbate Peroxidase Compound II Is an Iron(IV) Oxo Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
Unveiling the Synthesis of Cpd-II: A Guide for Researchers
For Immediate Release
[City, State] – December 7, 2025 – For researchers and scientists in the field of drug development, the laboratory synthesis of novel compounds is a critical step in the discovery pipeline. This document provides detailed application notes and protocols for the generation of Cpd-II, a small molecule inhibitor of the mTOR signaling pathway, which has shown promise in preclinical studies. The following information is intended for an audience of trained researchers and scientists in a laboratory setting.
Introduction to Cpd-II
Cpd-II has been identified as a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in a variety of diseases, including cancer. Cpd-II exerts its inhibitory effects on this pathway, making it a compound of significant interest for further investigation in drug development.
Chemical Identity
Through a comprehensive review of the scientific literature, Cpd-II, as described in foundational studies by Wyder et al. (2014), has been identified as a derivative of the 2,4-diamino-quinazoline scaffold. The specific chemical structure is crucial for its biological activity and serves as the basis for the synthesis protocols outlined below.
Experimental Protocols: Laboratory Synthesis of Cpd-II
The following protocols provide a general framework for the synthesis of Cpd-II. Researchers should adapt these methods based on available starting materials and laboratory equipment. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the 2,4-dichloroquinazoline intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-quinazolinediol with an excess of phosphorus oxychloride (POCl₃).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction by slowly adding the mixture to crushed ice. The resulting precipitate is the 2,4-dichloroquinazoline intermediate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of the N2,N4-disubstituted-2,4-quinazolinedianiline (Cpd-II)
-
Reaction Setup: Dissolve the 2,4-dichloroquinazoline intermediate in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), in a sealed reaction vessel.
-
Nucleophilic Substitution: Add the appropriate aniline derivatives (corresponding to the desired substitutions on the quinazoline core of Cpd-II) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated.
-
Heating: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Reaction time can vary from 12 to 24 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude Cpd-II is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization Data
The synthesized Cpd-II should be characterized to confirm its identity and purity. The following table summarizes typical characterization data.
| Analysis | Expected Outcome |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of Cpd-II. |
| ¹H NMR Spectroscopy | Peaks with chemical shifts and integration values consistent with the protons in the Cpd-II structure. |
| ¹³C NMR Spectroscopy | Peaks with chemical shifts corresponding to the carbon atoms in the Cpd-II structure. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Signaling Pathway and Experimental Workflow
Cpd-II functions by inhibiting the mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by Cpd-II.
An experimental workflow to validate the activity of synthesized Cpd-II is outlined below.
Quantitative Data Summary
The following table summarizes key quantitative data for Cpd-II based on published literature.
| Parameter | Value | Reference |
| IC₅₀ (PTEN-null cells) | ~1-5 µM | Wyder et al., 2014 |
| Purity (Post-purification) | >95% | Typical for synthetic compounds |
| Yield (Final Step) | 40-60% | Dependent on specific reaction conditions |
Conclusion
The protocols and data presented provide a comprehensive guide for the laboratory synthesis and initial validation of Cpd-II. As a promising mTOR inhibitor, the availability of a robust synthesis protocol is essential for enabling further research into its therapeutic potential. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data.
Disclaimer: This document is intended for informational purposes for a qualified scientific audience only. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory. The authors and publisher of this document are not liable for any damages or injuries resulting from the use of this information.
Detecting the Elusive Ferryl Heme: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of biocatalysis and drug development, the detection and characterization of transient intermediates are paramount. Among these, Compound-II (Cpd-II), a ferryl heme species (Fe(IV)=O or Fe(IV)-OH), plays a pivotal role in the catalytic cycle of heme peroxidases. Its fleeting nature, however, presents a significant challenge to researchers. To address this, we present a comprehensive guide to the experimental techniques available for the robust detection and characterization of Cpd-II, tailored for researchers, scientists, and drug development professionals.
This document provides detailed application notes, step-by-step experimental protocols for key spectroscopic methods, and a comparative analysis of their quantitative parameters. Furthermore, we include visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the biological context and experimental design.
Comparative Analysis of Experimental Techniques
Choosing the appropriate technique for Cpd-II detection depends on a variety of factors, including the required sensitivity, the nature of the sample, and available resources. The following table summarizes the key quantitative parameters of the most common spectroscopic methods employed for the characterization of Cpd-II.
| Technique | Principle | Key Parameters for Cpd-II | Sample Requirements | Sensitivity | Cost |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions. Cpd-II exhibits a characteristic Soret peak shift compared to the ferric resting state. | Soret peak (around 420 nm), Q-bands (around 530 and 560 nm).[1] | ~1-10 µM protein concentration in a clear, non-turbid solution. | Micromolar (µM) range. | Low |
| Stopped-Flow Spectroscopy | Rapidly mixes reactants and monitors the reaction kinetics by UV-Vis or fluorescence spectroscopy. | Enables the determination of formation and decay rates of Cpd-II. | Similar to UV-Vis, but requires smaller volumes and is suitable for rapid reactions. | Dependent on the detector, typically in the µM range. | Moderate |
| Resonance Raman (RR) Spectroscopy | A vibrational spectroscopy technique that provides detailed information about the heme active site. | Fe(IV)=O stretching frequency (~750-850 cm⁻¹), oxidation and spin state marker bands. | ~20-50 µM protein concentration. Can be used with frozen samples.[2] | Micromolar (µM) range. | High |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons. Cpd-II is an integer spin (S=1 or S=2) species and is typically EPR-silent.[3] | Absence of EPR signal differentiates it from the EPR-active Compound I. Cryoreduction can generate an EPR-active Fe(III) species for indirect analysis.[4] | ~250 µM protein concentration for direct detection (or lack thereof). Frozen solutions are required.[1] | High for paramagnetic species, but Cpd-II is indirectly detected. | High |
| Mössbauer Spectroscopy | A nuclear spectroscopic technique sensitive to the local environment of specific isotopes (e.g., ⁵⁷Fe). | Isomer shift (δ) and quadrupole splitting (ΔEQ) values are characteristic of the Fe(IV) oxidation state. | High protein concentration (~1-3 mM) enriched with ⁵⁷Fe. Solid or frozen samples are required. | High for ⁵⁷Fe. | Very High |
| X-ray Absorption Spectroscopy (XAS) | Probes the local electronic and geometric structure around a specific element. | Edge energy and pre-edge features in X-ray Absorption Near Edge Structure (XANES) indicate the Fe(IV) oxidation state. Extended X-ray Absorption Fine Structure (EXAFS) provides information on bond lengths. | ~0.5-1 mM protein concentration. Can be performed on solutions or frozen samples.[5] | Millimolar (mM) to sub-mM range. | Very High |
Experimental Protocols
UV-Visible Spectroscopy for Cpd-II Detection
This protocol describes the basic steps for generating and detecting Cpd-II using a standard UV-Vis spectrophotometer.
Materials:
-
Purified heme peroxidase (e.g., Horseradish Peroxidase - HRP)
-
Buffer solution (e.g., 50 mM phosphate buffer, pH 7.0)
-
Hydrogen peroxide (H₂O₂) or another suitable oxidant (e.g., peroxyacetic acid)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the heme peroxidase in the buffer to a final concentration of approximately 5-10 µM.
-
Record the baseline UV-Vis spectrum of the resting state (ferric) enzyme from 300 to 700 nm. The Soret peak for the ferric enzyme is typically around 403 nm for HRP.
-
To generate Cpd-II, add a stoichiometric amount (or a slight excess) of H₂O₂ to the cuvette containing the enzyme solution. Mix gently but quickly.
-
Immediately record the UV-Vis spectrum at different time points to observe the spectral changes.
-
Cpd-II formation is characterized by a shift in the Soret peak to around 420 nm and the appearance of two Q-bands around 530 and 560 nm.[1]
-
Monitor the decay of the Cpd-II spectrum over time as it returns to the resting ferric state or is converted to other species.
Workflow for UV-Vis Detection of Cpd-II
Caption: Workflow for the detection of Cpd-II using UV-Visible spectroscopy.
Stopped-Flow Spectroscopy for Kinetic Analysis of Cpd-II
This protocol outlines the use of a stopped-flow instrument to study the rapid kinetics of Cpd-II formation and decay.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the instrument
-
Purified heme peroxidase solution (e.g., 10 µM)
-
Hydrogen peroxide solution (concentration will vary depending on the desired reaction rate)
-
Buffer solution
Procedure:
-
Prepare the enzyme and H₂O₂ solutions in the appropriate buffer.
-
Load one syringe with the enzyme solution and the other with the H₂O₂ solution.
-
Set the stopped-flow instrument to monitor the absorbance change at the Soret maximum of Cpd-II (around 420 nm).
-
Initiate the mixing. The instrument will rapidly mix the two solutions, and the reaction will be monitored in real-time.
-
The data acquisition system will record the absorbance change as a function of time.
-
Analyze the kinetic traces to determine the rate constants for the formation and decay of Cpd-II by fitting the data to appropriate kinetic models (e.g., single or double exponential functions).
Stopped-Flow Experimental Workflow
Caption: General workflow for kinetic analysis of Cpd-II using stopped-flow spectroscopy.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cpd-II Characterization
This protocol describes the preparation of samples for EPR spectroscopy to indirectly characterize Cpd-II.
Materials:
-
EPR spectrometer with a cryostat
-
EPR tubes
-
Liquid nitrogen
-
Purified heme peroxidase (~250 µM)[1]
-
Buffer solution that forms a good glass upon freezing (e.g., containing glycerol)
-
Hydrogen peroxide
Procedure:
-
Prepare a concentrated solution of the heme peroxidase in the glassing buffer.
-
Record the EPR spectrum of the resting state enzyme at a low temperature (e.g., 77 K). This will show the characteristic signals of the high-spin ferric heme.
-
To generate Cpd-II, mix the enzyme solution with a stoichiometric amount of H₂O₂.
-
Quickly transfer the solution to an EPR tube and flash-freeze it in liquid nitrogen.
-
Record the EPR spectrum of the frozen sample. Cpd-II is an integer spin species and is typically EPR-silent, so a disappearance of the ferric signal without the appearance of new signals is indicative of Cpd-II formation.[3]
-
(Optional) For cryoreduction studies, the Cpd-II sample can be irradiated at 77 K to generate an EPR-active Fe(III) species, which can provide further structural information.[4]
Signaling Pathways Involving Peroxidase Compound-II
Peroxidases, through the generation of reactive intermediates like Cpd-II, play crucial roles in various signaling pathways.
Myeloperoxidase and Neutrophil Signaling
Myeloperoxidase (MPO), a peroxidase found in neutrophils, is essential for innate immunity. During the oxidative burst, MPO catalyzes the formation of hypochlorous acid (HOCl) from H₂O₂ and chloride ions. This process involves the formation of Cpd-I and Cpd-II. Cpd-II can accumulate under certain conditions and its reactions contribute to the complex redox signaling within the phagosome and the surrounding cellular environment.[6]
Myeloperoxidase Catalytic Cycle and Signaling
Caption: The catalytic cycle of Myeloperoxidase and its role in neutrophil signaling.
Horseradish Peroxidase in H₂O₂-Mediated Signaling
Horseradish peroxidase (HRP) is widely used as a tool in molecular biology and diagnostics due to its robust catalytic activity. In cellular systems, peroxidases like HRP can modulate signaling pathways by regulating the levels of H₂O₂. The formation of Cpd-II is a key step in the enzymatic removal of H₂O₂, thereby influencing H₂O₂-dependent signaling cascades.[7][8]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Extensive reference set and refined computational protocol for calculations of 57 Fe Mössbauer parameters - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00431K [pubs.rsc.org]
- 4. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Studying Compound-II Reactions Using Stopped-Flow Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stopped-flow kinetics for the investigation of Compound II (Cpd-II) reactions, a critical intermediate in the catalytic cycle of many heme peroxidases. The protocols and data presented herein are essential for researchers in enzymology, drug discovery, and biochemistry seeking to understand the mechanistic details of peroxidase activity and inhibition.
Introduction to Stopped-Flow Kinetics and Compound II
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with a timescale typically in the millisecond range.[1][2] This method is ideal for observing the pre-steady-state kinetics of enzymatic reactions, allowing for the characterization of transient intermediates like Compound II.[3][4] In a stopped-flow instrument, small volumes of reactant solutions are rapidly mixed, and the reaction progress is monitored by a spectroscopic probe, such as UV-Vis absorbance or fluorescence, as a function of time.[2][5]
Compound II is a key intermediate in the catalytic cycle of heme peroxidases. It is formed by the one-electron reduction of Compound I. The subsequent one-electron reduction of Compound II regenerates the native enzyme, completing the catalytic cycle. The rates of formation and decay of Compound II are crucial for understanding the overall efficiency of the enzyme and the mechanism of action of potential inhibitors or alternative substrates.
Peroxidase Catalytic Cycle Involving Compound II
The generalized catalytic cycle of a typical heme peroxidase, such as horseradish peroxidase (HRP), involves the formation of two key intermediates, Compound I and Compound II.
Caption: Generalized catalytic cycle of a heme peroxidase.
Experimental Workflow for Stopped-Flow Analysis of Compound II
The following diagram outlines the typical workflow for a stopped-flow experiment designed to study the kinetics of Compound II reactions.
Caption: Experimental workflow for stopped-flow kinetics.
Detailed Experimental Protocols
General Materials and Reagents
-
Enzyme: Horseradish Peroxidase (HRP) or other peroxidase of interest.
-
Substrates: Hydrogen peroxide (H₂O₂), reducing substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferrocytochrome c, phenols).[6][7]
-
Buffer: Phosphate buffer, MOPS, or other suitable buffer at a specific pH and ionic strength.[8]
-
Stopped-flow spectrophotometer: Equipped with absorbance and/or fluorescence detection.
Protocol 1: Formation of Compound II
This protocol describes the reaction of pre-formed Compound I with a reducing substrate to form Compound II.
-
Preparation of Compound I:
-
Prepare a solution of the native enzyme (e.g., 1 µM HRP) in the desired buffer (e.g., 20 mM MOPS, pH 7.0).[8]
-
In a separate syringe, prepare a solution of H₂O₂ at a concentration in slight molar excess to the enzyme (e.g., 1.1 µM).
-
Mix the enzyme and H₂O₂ solutions and allow for the complete formation of Compound I, which can be confirmed spectrophotometrically by the shift in the Soret peak.
-
-
Stopped-Flow Experiment:
-
Syringe A: Load with the pre-formed Compound I solution.
-
Syringe B: Load with a solution of the reducing substrate at various concentrations (e.g., 10-100 µM ABTS).
-
Instrument Settings:
-
Data Acquisition: Initiate the mixing of the two syringes and record the change in absorbance over time. Repeat the experiment for each substrate concentration.
-
-
Data Analysis:
-
Fit the resulting kinetic traces to a single exponential equation to obtain the observed rate constant (k_obs) for each substrate concentration.
-
Plot k_obs versus the substrate concentration. The slope of this plot will yield the second-order rate constant for the reaction.
-
Protocol 2: Reaction of Compound II with a Substrate
This protocol details the reaction of pre-formed Compound II with a reducing substrate.
-
Preparation of Compound II:
-
Prepare Compound I as described in Protocol 1.
-
Add one equivalent of a reducing substrate (e.g., ferrocyanide) to the Compound I solution to quantitatively convert it to Compound II.[12] The conversion can be monitored spectrophotometrically.
-
-
Stopped-Flow Experiment:
-
Syringe A: Load with the pre-formed Compound II solution.
-
Syringe B: Load with a solution of the reducing substrate of interest at various concentrations.
-
Instrument Settings:
-
Set the observation wavelength to monitor the decay of Compound II back to the native enzyme.
-
Maintain constant temperature and set an appropriate data acquisition time.
-
-
Data Acquisition: Mix the solutions and record the absorbance change over time for each substrate concentration.
-
-
Data Analysis:
-
Analyze the kinetic traces by fitting to an appropriate model (e.g., single exponential decay) to determine k_obs.
-
Determine the second-order rate constant from the plot of k_obs versus substrate concentration.
-
Quantitative Data Summary
The following tables summarize representative kinetic data for Compound II reactions obtained from stopped-flow studies.
Table 1: Rate Constants for the Reduction of Compound I to Compound II
| Enzyme | Reducing Substrate | Rate Constant (k) | Conditions | Reference |
| Cytochrome c Peroxidase | Ferrocytochrome c | 450 ± 20 s⁻¹ (intracomplex electron transfer rate) | pH 7.5, 25°C | [7] |
Table 2: Rate Constants for the Reduction of Compound II
| Enzyme | Reducing Substrate | Rate Constant (k) | Conditions | Reference |
| Horseradish Peroxidase C | 2,2'-azino-bis[3-ethylbenzthiazoline-6-sulfonic acid] (ABTS) | k+5 = 7.82 x 10⁴ M⁻¹s⁻¹ (binding), k+6 = 42.1 s⁻¹ (electron transfer) | - | [6] |
| Cytochrome c Peroxidase | Ferrocytochrome c | 5 ± 3 s⁻¹ (independent of ferrocytochrome c concentration at low peroxidase concentrations) | - | [7] |
| Horseradish Peroxidase | Hydrogen Peroxide | 20 M⁻¹s⁻¹ (maximum at pH 7.0) | 25°C, Ionic strength 0.11 M | [10] |
Conclusion
Stopped-flow kinetics is an indispensable tool for elucidating the mechanisms of heme peroxidase reactions involving the Compound II intermediate. The detailed protocols and representative data provided in these application notes serve as a practical guide for researchers. By applying these methodologies, scientists can gain valuable insights into enzyme function, substrate specificity, and the effects of inhibitors, which is crucial for advancements in biochemistry and drug development.
References
- 1. biologic.net [biologic.net]
- 2. Stopped-flow - Wikipedia [en.wikipedia.org]
- 3. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. web.williams.edu [web.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of cytochrome c peroxidase compounds I and II by ferrocytochrome c. A stopped-flow kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect on Intrinsic Peroxidase Activity of Substituting Coevolved Residues from Ω-loop C of Human Cytochrome c into Yeast Iso-1-Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Comparative studies on kinetic behavior of horseradish peroxidase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of EPR Spectroscopy to Characterize Compound II of Heme Enzymes
Abstract
Compound II (Cpd-II) is a critical ferryl-oxo (Fe(IV)=O) intermediate in the catalytic cycle of many heme enzymes, playing a central role in a vast array of biological oxidation reactions. Due to its paramagnetic nature, Electron Paramagnetic Resonance (EPR) spectroscopy serves as a powerful tool for its characterization. However, the integer spin state (S=1) of the ferryl heme in Cpd-II of peroxidases typically renders it "EPR-silent" under standard perpendicular-mode EPR conditions. This application note details methodologies to overcome this challenge, primarily through cryoreduction techniques that convert Cpd-II into an EPR-active state. We provide detailed protocols for sample preparation and EPR analysis, summarize key quantitative EPR parameters, and present logical workflows to guide researchers in utilizing EPR to elucidate the structural and electronic properties of Cpd-II.
Introduction to Compound II and EPR Spectroscopy
Heme peroxidases catalyze the oxidation of a wide range of substrates via a multistep catalytic cycle involving high-valent iron intermediates. Following the reaction of the resting ferric (Fe(III)) enzyme with hydrogen peroxide, a two-electron oxidation occurs, forming Compound I (Cpd-I), a ferryl-oxo species with a porphyrin radical cation. A subsequent one-electron reduction of Cpd-I leads to the formation of Compound II (Cpd-II), an Fe(IV)=O species.[1]
Cpd-II is a crucial intermediate, and understanding its electronic structure is vital for elucidating enzyme mechanisms and for the development of novel therapeutics targeting these enzymes. EPR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons, making it inherently suitable for studying paramagnetic intermediates like Cpd-II.[2] However, the ferryl heme in Cpd-II is an integer spin S=1 system, which, due to large zero-field splitting, does not typically yield a detectable signal in conventional perpendicular-mode EPR spectrometers.[3]
To circumvent this, a powerful approach is to cryoreduce the EPR-silent Cpd-II at 77 K (e.g., using γ-irradiation). This process adds an electron to the Fe(IV) center, generating a low-spin Fe(III) species (S=1/2) that is EPR-active and retains the structural features of its Cpd-II precursor.[4] The resulting EPR spectrum provides a wealth of information about the g-tensor and hyperfine interactions, which are sensitive to the coordination environment and electronic structure of the original ferryl intermediate.
Furthermore, EPR is invaluable for monitoring the kinetics of Cpd-II formation and decay by observing the disappearance of the characteristic EPR signals of the resting ferric enzyme or the Cpd-I intermediate.[3]
Key Applications of EPR in Cpd-II Characterization
-
Indirect Characterization via Cryoreduction: Generation of an EPR-active Fe(III) species from the EPR-silent Fe(IV)=O Cpd-II to probe its structural and electronic properties.[4]
-
Monitoring Reaction Kinetics: Tracking the formation of Cpd-II by observing the disappearance of the EPR signal from the resting state ferric enzyme.[5][6]
-
Distinguishing Intermediates: Differentiating between Cpd-I (EPR-active) and Cpd-II (EPR-silent) in reaction mixtures.[3]
-
Structural Elucidation: Using advanced EPR techniques like Electron-Nuclear Double Resonance (ENDOR) on the cryoreduced species to probe hyperfine interactions with nearby nuclei, providing detailed structural information.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the heme peroxidase catalytic cycle and a general experimental workflow for the EPR characterization of Cpd-II.
Caption: Catalytic cycle of a typical heme peroxidase.
Caption: Experimental workflow for Cpd-II characterization.
Experimental Protocols
Protocol for Generation of Cytochrome c Peroxidase (CcP) Compound II
This protocol is adapted from studies on cytochrome c peroxidase.[5][6]
Materials:
-
Cytochrome c peroxidase (CcP) solution (e.g., 250 µM in 10 mM potassium phosphate buffer, 150 mM KCl, pH 6.5)
-
Sodium dithionite solution (freshly prepared)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 equivalents relative to CcP concentration)
-
Anaerobic chamber or glovebox
-
EPR tubes (e.g., Wilmad quartz tubes)
-
Liquid nitrogen
Procedure:
-
Work under anaerobic conditions to prevent premature oxidation.
-
To a solution of ferric CcP (250 µM), add 5-10 equivalents of freshly prepared sodium dithionite to reduce the heme iron to the ferrous (Fe(II)) state. The color change from reddish-brown to a brighter red can be monitored by UV-Vis spectroscopy (ferrous Soret peak at ~440 nm).[6]
-
Allow the reduction to proceed for a few minutes.
-
To the ferrous CcP solution, add 10 equivalents of H₂O₂ to initiate the formation of Compound II.
-
Immediately after mixing, transfer the solution to a quartz EPR tube.
-
Flash-freeze the sample by slowly immersing the EPR tube in liquid nitrogen to ensure the formation of a clear glass.[5]
Protocol for Cryoreduction and EPR Spectroscopy
Materials:
-
Frozen Cpd-II sample in an EPR tube
-
Gamma-ray source (e.g., ⁶⁰Co source)
-
Liquid nitrogen dewar
-
X-band EPR spectrometer equipped with a cryostat (e.g., liquid helium cryostat)
Procedure:
-
Place the frozen EPR tube containing the Cpd-II sample in a liquid nitrogen dewar.
-
Expose the sample to γ-irradiation at 77 K. The required dose will depend on the sample concentration and the specific activity of the source. This step should be performed in a specialized facility.
-
Following irradiation, transfer the sample, while maintaining it at 77 K, to the pre-cooled EPR spectrometer cavity.
-
Record the EPR spectrum at cryogenic temperatures (typically below 28 K) to minimize spin-lattice relaxation and improve signal resolution.[4]
-
Typical X-band EPR spectrometer settings:
Data Presentation and Interpretation
The primary data obtained from the EPR spectrum of cryoreduced Cpd-II are the principal components of the g-tensor (gₓ, gᵧ, g₂). For a randomly oriented frozen sample, this results in a powder pattern spectrum from which these values can be extracted through simulation. Often, the most distinct feature is the maximum g-value (g_max), which is highly characteristic of the species.
Quantitative EPR Data for Cryoreduced Compound II
The table below summarizes the characteristic g_max values obtained from the EPR spectra of cryoreduced Cpd-II for several heme proteins. These low-spin Fe(III) signals are indicative of a hydroxy-Fe(III) heme species, formed upon one-electron reduction of the Fe(IV)=O bond of Cpd-II.[4]
| Heme Protein | Characteristic g_max of Cryoreduced Cpd-II | Reference(s) |
| Horseradish Peroxidase (HRP) | 2.63 | [4][5] |
| Chloroperoxidase (CPO) | 2.42 | [5] |
| Hemoglobin (α-chains) | 2.43 | [4][5] |
Note: The full g-tensor provides more detailed information about the electronic structure and symmetry of the iron center. The values presented here are the most prominent features of the reported EPR spectra.
Conclusion
EPR spectroscopy, particularly when combined with cryoreduction techniques, is an indispensable tool for the characterization of the otherwise EPR-silent Compound II intermediate of heme enzymes. By converting Cpd-II to an EPR-active state, detailed information about its electronic structure and coordination environment can be obtained. The protocols and data presented here provide a framework for researchers and drug development professionals to apply EPR spectroscopy to investigate the role of Compound II in enzymatic catalysis and to screen for potential inhibitors that target this crucial intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single crystal EPR of myoglobin nitroxide. Freezing-induced reversible changes in the molecular orientation of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron Paramagnetic Resonance and Electron-Nuclear Double Resonance Studies of the Reactions of Cryogenerated Hydroperoxoferric–Hemoprotein Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Interpretation of Multifrequency Multimode EPR Spectra of Metal Containing Proteins, Enzymes, and Biomimetic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Crystal EPR Study at 95 GHz of the Type 2 Copper Site of the Inhibitor-Bound Quercetin 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Heart of Heme Enzyme Chemistry: Using Resonance Raman Spectroscopy to Elucidate the Fe-O Bond in Compound II
Application Note & Protocol
Introduction: The Significance of Compound II and the Fe-O Bond
Heme enzymes are ubiquitous in biology, playing critical roles in processes ranging from drug metabolism by cytochrome P450s to cellular respiration.[1][2] A key intermediate in the catalytic cycle of many heme enzymes is a high-valent iron-oxo species. Compound II (Cpd-II) is one such intermediate, formally an iron(IV)-oxo or iron(IV)-hydroxo species, which is directly involved in the oxidation of substrates. The nature of the iron-oxygen (Fe-O) bond in Cpd-II is of fundamental importance, as its strength and character dictate the reactivity of the enzyme. Understanding this bond is crucial for elucidating enzymatic mechanisms and for the rational design of drugs that target these enzymes.[1][3]
Resonance Raman (rR) spectroscopy has emerged as a powerful technique to selectively probe the vibrational modes of the heme active site, providing detailed structural information about the Fe-O bond that is often difficult to obtain with other methods.[2][4] This application note provides a detailed protocol for utilizing rR spectroscopy to characterize the Fe-O bond in Cpd-II, aimed at researchers, scientists, and drug development professionals.
Principles of Resonance Raman Spectroscopy for Heme Analysis
Resonance Raman spectroscopy is a vibrational spectroscopy technique that offers significantly enhanced scattering intensity for chromophores.[2] Heme proteins, with their intense Soret and Q-bands in the UV-visible region, are ideal candidates for rR studies.[5] By tuning the laser excitation wavelength to coincide with an electronic transition of the heme, the vibrational modes associated with the heme macrocycle and its axial ligands, including the Fe-O bond, are selectively enhanced.[4][6] This selectivity allows for the study of the active site with minimal interference from the surrounding protein matrix.
The Fe-O stretching vibration (ν(Fe-O)) typically appears in the low-frequency region of the Raman spectrum (around 400-850 cm⁻¹).[2][7] The precise frequency of this mode is sensitive to the bond order, the coordination environment, and hydrogen bonding interactions.[8] Isotopic substitution, particularly replacing ¹⁶O with ¹⁸O, is a cornerstone of this analysis. The resulting isotopic shift in the ν(Fe-¹⁸O) frequency provides definitive evidence for the assignment of the Fe-O stretching mode.[9][10]
Quantitative Data Summary
The following table summarizes key quantitative data from rR studies on the Fe-O bond in Compound II of various heme enzymes. This data is essential for comparison and for understanding the influence of the protein environment on the Fe-O bond.
| Enzyme | ν(Fe-¹⁶O) (cm⁻¹) | ν(Fe-¹⁸O) (cm⁻¹) | Δν(¹⁶O/¹⁸O) (cm⁻¹) | ν(Fe-OH) (cm⁻¹) | Δν(H/D) (cm⁻¹) | Excitation Wavelength (nm) | Reference(s) |
| Chloroperoxidase (CPO) | 565 | 543 | 22 | 565 | 13 | 406.7 | [9] |
| Horseradish Peroxidase (HRP) | 772 (pH 7) | - | - | - | - | - | [8] |
| Horseradish Peroxidase (HRP) | 789 (pH 10) | - | - | - | - | - | [8] |
| Ascorbate Peroxidase (APX) | 732, 770 | - | - | - | - | - | [11] |
| Myoglobin (Mb) | 805 | - | - | - | - | - | [11] |
Note: "-" indicates data not specified in the cited sources. The data for APX and Mb were obtained using Nuclear Resonance Vibrational Spectroscopy (NRVS), a complementary technique, but are included for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for preparing Cpd-II and acquiring resonance Raman spectra.
Preparation of Compound II
The preparation of Cpd-II is a critical step and can be achieved through various methods. A common approach involves the reaction of the ferric enzyme with an oxidizing agent.
Materials:
-
Purified heme enzyme of interest (e.g., Chloroperoxidase, Horseradish Peroxidase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.5)
-
Hydrogen peroxide (H₂O₂) or H₂¹⁸O₂ for isotopic labeling
-
Ascorbate (for some preparations)
-
Liquid ethane and liquid nitrogen for cryo-trapping
Protocol:
-
Prepare a solution of the ferric enzyme in the appropriate buffer. The concentration will depend on the specific enzyme and experimental setup, but typically ranges from 1-2 mM.
-
To generate Cpd-II, react the ferric enzyme solution with a controlled amount of an oxidizing agent like hydrogen peroxide. For example, a 2:1 mixture of a solution containing ascorbate and the enzyme with H₂O₂ can be used.[9]
-
For time-resolved studies or to trap the unstable Cpd-II intermediate, a rapid mixing and freeze-quenching technique is often employed. The reaction can be quenched in liquid ethane at approximately -180°C within milliseconds of mixing.[9]
-
After quenching, the ethane is carefully evaporated, and the frozen sample is packed into an EPR tube or a specialized low-temperature Raman cuvette under liquid nitrogen.[9]
Isotopic Labeling
To definitively identify the ν(Fe-O) mode, isotopic labeling is essential.
Protocol:
-
To prepare the ¹⁸O-labeled Cpd-II, use H₂¹⁸O₂ in place of H₂¹⁶O₂ in the preparation protocol described above.[9]
-
To investigate the presence of a protonated oxo-ferryl species (Fe-OH), the experiment can be performed in D₂O buffer. A downshift in the Fe-O stretching frequency upon deuteration is indicative of an Fe-OH bond.[9]
Resonance Raman Spectroscopy
Instrumentation:
-
A Raman spectrometer equipped with a sensitive detector (e.g., a CCD).
-
A laser source with tunable wavelengths in the Soret and Q-band regions of the heme (e.g., Krypton ion laser, He-Cd laser).[12][13]
-
A low-temperature cryostat or a spinning cell to hold the sample and prevent sample degradation from the laser.[12][14]
Protocol:
-
Sample Handling: For cryogenic measurements, the sample tube is mounted in a cryostat cooled with liquid nitrogen (77 K).[14] For room temperature measurements of more stable species, a spinning nuclear magnetic resonance (NMR) tube can be used to minimize photodissociation.[12]
-
Laser Excitation: Select an excitation wavelength that is in resonance with the Soret or Q-band of Cpd-II to maximize the enhancement of the heme vibrational modes. For many heme enzymes, excitation around 406.7 nm is effective.[5][9]
-
Data Acquisition:
-
Set the laser power at the sample to a low level (e.g., 1.5-3 mW) to avoid photodamage.[12]
-
Collect the Raman scattered light in a backscattering (180°) or 90° geometry.[12][15]
-
Acquire spectra over a range that includes the expected ν(Fe-O) frequency (typically 200-1000 cm⁻¹).[5]
-
Accumulate the signal for a sufficient amount of time to achieve a good signal-to-noise ratio. This can range from minutes to hours depending on the sample concentration and stability.[12][15]
-
-
Calibration: Calibrate the spectrometer using a known standard, such as indene or carbon tetrachloride, to ensure the accuracy of the measured Raman shifts.[10]
Data Analysis
-
Spectral Subtraction: If necessary, subtract the background fluorescence and contributions from the buffer and non-enhanced protein vibrations.[15]
-
Peak Identification: Identify the isotopically sensitive band corresponding to the ν(Fe-O) stretch by comparing the spectra of the ¹⁶O and ¹⁸O labeled samples. A downshift of approximately 20-40 cm⁻¹ is expected for a simple Fe-O diatomic oscillator.
-
Correlation with Bond Length (Badger's Rule): Badger's rule is an empirical relationship that correlates the vibrational frequency of a bond with its length. This can be used to estimate the Fe-O bond length from the measured stretching frequency, providing valuable structural insight.[9][11]
Visualizations
References
- 1. Investigation on drug-binding in heme pocket of CYP2C19 with UV-visible and resonance Raman spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianjournalofphysics.com [asianjournalofphysics.com]
- 3. researchgate.net [researchgate.net]
- 4. Resonance Raman spectroscopy as a probe of heme protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Heme Active Sites of Hemoglobin in Functional Red Blood Cells Using Resonance Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resonance Raman spectroscopy of Fe–S proteins and their redox properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resonance Raman observation of the FeIVO stretching vibration in models for the active site of horse radish peroxidase compound II | Scilit [scilit.com]
- 8. Coordination structures and reactivities of compound II in iron and manganese horseradish peroxidases. A resonance Raman study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resonance Raman spectroscopy of chloroperoxidase compound II provides direct evidence for the existence of an iron(IV)–hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NRVS investigation of ascorbate peroxidase compound II: Observation of Iron(IV)oxo stretching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resonance Raman Interrogation of the Consequences of Heme Rotational Disorder in Myoglobin and its Ligated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resonance Raman spectroscopy reveals that substrate structure selectively impacts the heme-bound diatomic ligands of CYP17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resonance Raman Characterization of O2-Binding Heme Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. feradical.utsa.edu [feradical.utsa.edu]
Application Notes and Protocols for Cryo-Trapping of Compound II Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzymatic reaction intermediates is crucial for understanding catalytic mechanisms and for the rational design of inhibitors and novel biocatalysts. Compound II (Cpd-II) is a key ferryl-oxo intermediate in the catalytic cycle of many heme-containing enzymes, such as peroxidases and cytochromes P450. Due to its transient nature, direct observation at ambient temperatures is challenging. Cryo-trapping techniques, which involve rapidly freezing a reaction mixture at a specific time point, provide a powerful approach to stabilize and characterize these fleeting intermediates.
These application notes provide detailed protocols for the cryo-trapping of Cpd-II intermediates using the rapid freeze-quench (RFQ) method for spectroscopic analysis and a cryo-crystallography approach for structural studies.
Core Principles of Cryo-Trapping
Cryo-trapping relies on the principle that enzymatic reaction rates are temperature-dependent. By rapidly lowering the temperature of a reaction mixture, enzymatic activity is effectively halted, trapping any intermediates present at that moment. The two primary methods discussed here are:
-
Rapid Freeze-Quench (RFQ): Ideal for kinetic and spectroscopic studies. Reactants are rapidly mixed and allowed to react for a defined, short period (milliseconds to seconds) before being sprayed into a cryogenic fluid, freezing the reaction. The frozen particles are then collected for analysis by techniques such as Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy.[1][2][3][4][5]
-
Cryo-crystallography: Used to obtain high-resolution structural information. Enzyme crystals are treated with reactants to generate the intermediate in crystallo, followed by rapid cooling in a cryoprotectant-containing solution to trap the intermediate state for X-ray diffraction analysis.[6][7][8][9]
Data Presentation: Spectroscopic Properties of Trapped Cpd-II Intermediates
The successful trapping of Cpd-II intermediates can be verified by various spectroscopic techniques. The following table summarizes key spectroscopic features for Cpd-II of selected heme peroxidases.
| Enzyme | Method of Generation | UV-Vis λmax (nm) | EPR Signature | Reference(s) |
| Ascorbate Peroxidase (APX) | Ferric APX + 5 equiv. m-CPBA in 50 mM KPi, pH 7 | Soret: 418, Q-bands: 528, 559 | EPR-silent (S=1 ferryl heme) | [10] |
| Cytochrome c Peroxidase (CcP) | Ferrous CcP + 10 equiv. H2O2 in 10 mM KPi, 150 mM KCl, pH 6.5 | Soret: not specified, Q-bands: 530, 560 (in crystal) | EPR-silent (disappearance of ferric g=6 and g=1.99 signals) | [11] |
| Horseradish Peroxidase (HRP) | Reaction with H2O2 | Distinct spectral characteristics from resting enzyme | EPR-silent | [5] |
Experimental Protocols
Protocol 1: Cryo-Trapping of Peroxidase Cpd-II for Spectroscopic Analysis using Rapid Freeze-Quench (RFQ)
This protocol describes the general procedure for trapping Cpd-II of a generic peroxidase for analysis by EPR and UV-Vis spectroscopy.
Materials:
-
Purified peroxidase enzyme (e.g., Horseradish Peroxidase, Cytochrome c Peroxidase)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Sodium Dithionite solution (freshly prepared)
-
Hydrogen Peroxide (H₂O₂) solution
-
Isopentane
-
Liquid Nitrogen
-
Rapid Freeze-Quench (RFQ) apparatus
-
EPR tubes and quartz cuvettes suitable for cryogenic measurements
Procedure:
-
Sample Preparation:
-
Prepare a solution of the ferric peroxidase in the desired buffer. A typical concentration for EPR is in the µM to mM range.[11]
-
Prepare a solution of sodium dithionite in an anaerobic environment to generate the ferrous enzyme. The stoichiometry will need to be determined empirically but is often in slight excess.
-
Prepare a solution of hydrogen peroxide. A 5-10 fold molar excess over the enzyme concentration is a common starting point.[11]
-
-
Rapid Freeze-Quench:
-
Load the ferrous enzyme solution and the hydrogen peroxide solution into separate syringes of the RFQ apparatus.
-
Set the desired reaction time (aging time) on the RFQ instrument. This will depend on the known or estimated kinetics of Cpd-II formation.
-
Cool a collection vessel containing isopentane to approximately -140 °C using liquid nitrogen.[1]
-
Initiate the RFQ sequence. The instrument will rapidly mix the two solutions and, after the specified aging time, spray the reaction mixture into the cold isopentane, causing instantaneous freezing.[1][2]
-
-
Sample Collection:
-
The frozen reaction mixture forms a powder in the isopentane.
-
Carefully pack the frozen powder into pre-cooled EPR tubes or cryogenic cuvettes using a pre-cooled packing rod.
-
Store the samples in liquid nitrogen until analysis.
-
-
Spectroscopic Analysis:
-
Record UV-Vis spectra of the trapped intermediate.
-
Perform EPR spectroscopy at cryogenic temperatures (e.g., 12 K) to confirm the formation of the EPR-silent Cpd-II state.[12]
-
Protocol 2: Cryo-Trapping of Peroxidase Cpd-II in Crystals for X-ray Crystallography
This protocol outlines the steps to trap Cpd-II within a protein crystal for structural analysis.
Materials:
-
Crystals of the peroxidase enzyme
-
Artificial mother liquor (crystallization solution)
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).[7][8][13]
-
Sodium Dithionite solution
-
Hydrogen Peroxide (H₂O₂) solution
-
Crystal mounting loops
-
Liquid Nitrogen
Procedure:
-
Crystal Preparation:
-
Grow crystals of the peroxidase enzyme using standard crystallographic techniques.
-
-
In Crystallo Intermediate Generation:
-
Prepare an anaerobic environment for the crystal manipulation.
-
Transfer a crystal to a drop of cryoprotectant solution containing a slight excess of sodium dithionite to reduce the heme iron to the ferrous state.
-
After a short incubation period (to allow for reduction), transfer the crystal to a second drop of cryoprotectant solution containing hydrogen peroxide (e.g., 0.2 mM) to initiate the formation of Cpd-II.[11]
-
-
Cryo-cooling:
-
After a brief incubation in the hydrogen peroxide solution, loop the crystal and immediately plunge it into liquid nitrogen to freeze it.
-
-
Data Collection:
-
The cryo-cooled crystal is now ready for X-ray diffraction data collection at a synchrotron source.
-
Visualizations
Caption: Workflow for Rapid Freeze-Quench (RFQ) of Cpd-II.
Caption: Workflow for Cryo-trapping Cpd-II in Crystals.
Caption: Simplified Peroxidase Catalytic Cycle.
References
- 1. Rapid Freeze-Quench EPR Spectroscopy: Improved Collection of Frozen Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prodigitek.com [prodigitek.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid freeze-quench setup for multi-frequency EPR spectroscopy of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 7. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 8. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbate Peroxidase Compound II Is an Iron(IV) Oxo Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XFEL Crystal Structures of Peroxidase Compound II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity of canonical bacterial cytochrome c peroxidases: insights into the electronic structure of compound I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols: Cpd-II as a Model for Synthetic Iron Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biocatalysis, high-valent iron-oxo intermediates are pivotal species responsible for a vast array of oxidative transformations. Heme-containing enzymes, such as Cytochrome P450s (CYPs) and peroxidases, utilize an iron(IV)-oxo porphyrin π-cation radical species, known as Compound I (Cpd I), as their primary oxidant.[1] The one-electron reduced form, an iron(IV)-oxo porphyrin complex called Compound II (Cpd II), is also a key intermediate in the catalytic cycle.[1] While often considered less reactive than Cpd I, Cpd II is still a potent oxidant capable of performing challenging chemical reactions.
The transient and highly reactive nature of these enzymatic intermediates makes them difficult to study directly. Consequently, synthetic iron porphyrin complexes that model the structure and reactivity of Cpd II have become indispensable tools. These biomimetic models allow researchers to probe reaction mechanisms, tune reactivity through ligand design, and develop novel catalysts for synthetic chemistry and drug development. These notes provide detailed protocols for the synthesis, characterization, and application of synthetic Cpd-II models in catalytic oxidation reactions.
The Native Catalytic Cycle: The Role of Compound II
In enzymes like Cytochrome P450, the catalytic cycle begins with the binding of a substrate (RH) to the ferric resting state of the enzyme. A sequence of electron and proton transfers converts molecular oxygen into the highly reactive Cpd I.[2] Cpd I is the principal species responsible for substrate hydroxylation, forming an alcohol product (ROH) and returning the iron to the ferric state.[3] However, Cpd I can be reduced by one electron to form Cpd II, which can then be further reduced back to the resting state to complete the cycle.[3]
Synthetic Cpd-II Models: Design and Application
Synthetic Cpd-II models typically consist of an iron(IV)-oxo core supported by a porphyrin ligand. The electronic properties of the porphyrin can be tuned to modulate the reactivity of the iron center. Two well-studied examples are:
-
[FeIV(O)(TPFPP)(Cl)]- (1a) : An electron-deficient model using meso-tetrakis(pentafluorophenyl)porphyrin.[4]
-
[FeIV(O)(TMP)(Cl)]- (2a) : An electron-rich model using meso-tetrakis(2,4,6-trimethylphenyl)porphyrin.[4]
These models exhibit distinct reactivities, which provides a powerful platform for mechanistic investigation. A key finding is that their chemoselectivity in alkene oxidation differs dramatically, suggesting different reaction pathways are operative.[4]
Application Note 1: Synthesis of Synthetic Cpd-II Models
High-valent iron(IV)-oxo porphyrin species are typically generated in situ at low temperatures due to their high reactivity and thermal instability.
Protocol 1: In Situ Generation of an Electron-Deficient Cpd-II Model
This protocol describes the generation of [(TPFPP)FeIVO] for immediate use in kinetic or catalytic studies, adapted from literature procedures.[5][6]
Materials:
-
(TPFPP)FeIIICl (meso-Tetrakis(pentafluorophenyl)porphyrin iron(III) chloride)
-
Oxidant: Pentafluoroiodosylbenzene (PFIB) or Iodosylbenzene (PhIO)
-
Solvent System: Dichloromethane (CH2Cl2), Methanol (MeOH), Water (H2O) (80:18:2 v/v/v)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Low-temperature UV-Vis spectrophotometer or reaction vessel
Procedure:
-
Prepare a stock solution of (TPFPP)FeIIICl in the CH2Cl2:MeOH:H2O solvent system to a final concentration of ~1.0 x 10-5 M. This mixed solvent system ensures homogeneous conditions.[6]
-
Prepare a stock solution of the oxidant (PFIB) in the same solvent system.
-
Cool the reaction vessel or spectrophotometer cuvette to the desired temperature (e.g., -40 °C to 22 °C).[5][7]
-
Under an inert atmosphere, place the (TPFPP)FeIIICl solution in the vessel.
-
Initiate the reaction by injecting a solution of the oxidant (e.g., 5-10 equivalents).
-
Monitor the formation of the iron(IV)-oxo species by UV-Vis spectroscopy. An immediate color change from green to pinkish-red should be observed.[5] The characteristic spectrum shows a Soret band at ~412 nm and a Q-band at ~547 nm.[5]
-
The generated Cpd-II model is now ready for immediate use in reactivity studies (see Protocol 3).
Application Note 2: Spectroscopic Characterization
Confirming the formation and identity of the iron(IV)-oxo species is crucial. A combination of spectroscopic techniques provides a definitive fingerprint.
| Technique | Parameter | Characteristic Signature | Reference |
| UV-Visible Spectroscopy | λmax (Soret), λmax (Q-band) | ~412 nm, ~547 nm for [(TPFPP)FeIVO] | [5] |
| Resonance Raman | Fe=O stretch (νFe=O) | ~824 cm-1; shifts to ~792 cm-1 with 18O substitution | [1] |
| Mössbauer Spectroscopy | Isomer shift (δ) | δ ≈ -0.08 mm/s is indicative of an iron(V) state, while Fe(IV) values are slightly higher. | [8] |
| X-ray Crystallography | Fe=O bond length | ~1.646 Å | [9][10] |
| 1H NMR | Chemical Shifts | Formation of the ferryl radical species leads to significant changes in proton chemical shifts, often moving to a narrower range. | [11] |
Application Note 3: Catalytic Oxidation using Cpd-II Models
Cyclohexene oxidation is a classic mechanistic probe to differentiate between C-H activation (allylic oxidation) and oxygen atom transfer (epoxidation) pathways.
Protocol 2: Cyclohexene Oxidation as a Mechanistic Probe
This protocol outlines a typical experiment to assess the chemoselectivity of a synthetic Cpd-II model.
Materials:
-
In situ generated Cpd-II model solution (from Protocol 1, ~0.001 mmol)
-
Substrate: Cyclohexene (~2.0 mmol) and/or deuterated cyclohexene-d10 for KIE studies
-
Internal Standard: e.g., Dodecane for GC analysis
-
Quenching agent: Triphenylphosphine (PPh3)
-
Anhydrous solvents (e.g., acetonitrile or CH2Cl2:MeOH:H2O)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
Generate the Cpd-II model in situ in a cooled reaction vessel as described in Protocol 1.
-
Add the internal standard to the reaction mixture.
-
Inject the cyclohexene substrate into the vigorously stirred solution containing the Cpd-II model.
-
Allow the reaction to proceed for a set time (e.g., 1-8 hours), maintaining the temperature.[12]
-
Quench the reaction by adding an excess of solid triphenylphosphine to reduce any remaining oxidant.
-
Allow the mixture to warm to room temperature.
-
Take an aliquot of the reaction mixture, filter it through a short pad of silica gel to remove the catalyst, and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Analyze the sample by GC-MS to identify and quantify the products:
-
2-cyclohexen-1-ol (allylic hydroxylation)
-
2-cyclohexen-1-one (further oxidation of the alcohol)
-
Cyclohexene oxide (epoxidation)
-
-
Calculate substrate conversion and product selectivity based on the internal standard.
Expected Outcomes:
-
[FeIV(O)(TPFPP)(Cl)]- (1a): The primary product will be 2-cyclohexen-1-ol, indicating a preference for C-H bond activation. A very high Kinetic Isotope Effect (KIE ≈ 41) is expected when using cyclohexene-d10, confirming that C-H bond cleavage is the rate-determining step.[4]
-
[FeIV(O)(TMP)(Cl)]- (2a): The primary product will be cyclohexene oxide, indicating a preference for epoxidation via a disproportionation mechanism.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from reactivity studies of synthetic Cpd-II models.
Table 1: Chemoselectivity in Cyclohexene Oxidation [4]
| Catalyst Model | Porphyrin Type | Major Product | Key Mechanistic Feature | KIE |
|---|---|---|---|---|
| [FeIV(O)(TPFPP)(Cl)]- | Electron-Deficient | 2-Cyclohexen-1-ol | Direct C-H Abstraction | 41 |
| [FeIV(O)(TMP)(Cl)]- | Electron-Rich | Cyclohexene Oxide | Disproportionation to Cpd I | Low |
Table 2: Kinetic Data for Alkene Oxidation by [(TPFPP)FeIVO] at 22°C [5]
| Substrate | kobs (s-1) Range | Apparent kapp (M-1s-1) |
|---|---|---|
| 1-phenyl-1-cyclohexene | 7.8 x 10-3 – 1.5 x 10-2 | 0.21 |
| 1-(4-methylphenyl)-1-cyclohexene | 1.1 x 10-2 – 1.3 x 10-2 | 0.54 |
| 1-(4-methoxyphenyl)-1-cyclohexene| 1.8 x 10-2 – 2.1 x 10-2 | 1.1 |
Table 3: Comparative Second-Order Rate Constants for Substrate Oxidation [13]
| Oxidant Species | Substrate | Rate Constant (k, M-1s-1) |
|---|---|---|
| TPP-Iron-Oxo Derivative | Cyclohexene | 2.5 x 106 |
| TPP-Iron-Oxo Derivative | Styrene | 8.6 x 105 |
| TPP-Iron-Oxo Derivative | Ethylbenzene | 7.7 x 104 |
References
- 1. Enhanced Reactivities of Iron(IV)‐Oxo Porphyrin Species in Oxidation Reactions Promoted by Intramolecular Hydrogen‐Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Fe/Cu Complexes: Toward Understanding Heme-Copper Oxidase Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heme compound II models in chemoselectivity and disproportionation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Tetrakis(Pentafluorophenyl)Porphyrin-Iron(IV)-Oxo Species with Trisubstituted Arylcyclohexenes - ProQuest [proquest.com]
- 6. Kinetics of the iron porphyrin catalysed oxidation of cyclohexene with substituted iodosylbenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV-Oxo Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Crystallographic and spectroscopic characterization of a nonheme Fe(IV)-O complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic and Kinetic Characterization of Peroxidase-Like π-Cation Radical Pinch-Porphyrin-Iron(III) Reaction Intermediate Models of Peroxidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions | MDPI [mdpi.com]
- 13. Highly Reactive Porphyrin-Iron-Oxo Derivatives Produced by Photolyses of Metastable Porphyrin-Iron(IV) Diperchlorates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Directed Mutagenesis to Study Cpd-II Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heme peroxidases are crucial enzymes involved in a wide array of physiological and pathological processes, making them significant targets for drug development. Their catalytic cycle involves high-valent iron intermediates, namely Compound I (Cpd-I) and Compound II (Cpd-II). Understanding the reactivity of these intermediates is paramount for elucidating enzyme mechanisms and for designing novel inhibitors. Site-directed mutagenesis is a powerful molecular biology technique that allows for precise modifications of an enzyme's amino acid sequence. This application note provides a detailed guide on utilizing site-directed mutagenesis to investigate the reactivity of Cpd-II in heme peroxidases. It includes comprehensive protocols for mutagenesis, protein expression and purification, and kinetic analysis of Cpd-II, along with data presentation and visualization tools to facilitate research and drug development efforts.
Introduction
Heme peroxidases catalyze the oxidation of a diverse range of substrates by hydrogen peroxide or other peroxides. The catalytic cycle is initiated by the reaction of the ferric resting state of the enzyme with a peroxide, leading to the formation of the two-electron oxidized intermediate, Compound I (Cpd-I). Cpd-I is then reduced back to the resting state in two successive one-electron steps, with the intermediate formation of the one-electron oxidized species, Compound II (Cpd-II).
The reactivity of Cpd-II is a critical determinant of the overall catalytic efficiency and substrate specificity of the enzyme. By systematically replacing specific amino acid residues in the enzyme's active site and observing the effects on Cpd-II formation and decay, researchers can gain profound insights into the structure-function relationships governing peroxidase activity. This knowledge is invaluable for understanding the molecular basis of enzyme catalysis and for the rational design of drugs that target these enzymes.
Site-directed mutagenesis allows for the targeted substitution of amino acids, enabling the investigation of their roles in catalysis, substrate binding, and stabilization of reaction intermediates.[1][2] This technique has been instrumental in identifying key residues that modulate the reactivity of Cpd-II. For instance, studies on manganese peroxidase have shown that mutations in the Mn(II)-binding site significantly affect the reduction of Cpd-II.[3][4] Similarly, investigations into lignin peroxidase have revealed the importance of a specific tryptophan residue for the reactivity of Cpd-I and Cpd-II with certain substrates.[1]
This application note will provide a comprehensive overview of the application of site-directed mutagenesis to the study of Cpd-II reactivity, complete with detailed experimental protocols and data analysis guidelines.
Key Signaling Pathways and Experimental Workflows
To visualize the core concepts and methodologies described, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of a typical heme peroxidase, illustrating the sequential formation and reduction of Compound I and Compound II.
Caption: A comprehensive experimental workflow for studying Cpd-II reactivity using site-directed mutagenesis.
Data Presentation: Impact of Mutations on Cpd-II Reactivity
The following tables summarize quantitative data from site-directed mutagenesis studies on manganese peroxidase (MnP), illustrating the impact of specific mutations on the enzyme's kinetic parameters related to Cpd-II reactivity.
Table 1: Steady-State Kinetic Parameters of Wild-Type and Mutant Manganese Peroxidases.
| Enzyme Variant | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Wild-Type MnP | Mn(II) | 0.05 | 300 | 6000 |
| E35Q | Mn(II) | 2.5 | 1 | 0.4 |
| E39Q | Mn(II) | 2.7 | 1 | 0.37 |
| E35Q-D179N | Mn(II) | 6.0 | 0.3 | 0.05 |
| Ser172Ala | Mn(II) | - | Decreased | Decreased |
| Wild-Type MnP | H₂O₂ | 0.01 | - | - |
| E35Q | H₂O₂ | 0.012 | - | - |
| E39Q | H₂O₂ | 0.011 | - | - |
| E35Q-D179N | H₂O₂ | 0.013 | - | - |
Data compiled from multiple sources.[5][6] Note: A dash (-) indicates data not reported in the cited literature.
Table 2: Transient-State Kinetic Parameters for the Reduction of Compound II by Mn(II).
| Enzyme Variant | KD (mM) | First-order rate constant (s⁻¹) |
| Wild-Type MnP | 0.03 | 1000 |
| E35Q | 3.0 | 5 |
| E39Q | 3.5 | 5 |
| E35Q-D179N | 6.5 | 0.25 |
Data compiled from published studies.[6]
Experimental Protocols
Site-Directed Mutagenesis
This protocol is based on the QuikChange™ site-directed mutagenesis method.
Materials:
-
Plasmid DNA containing the peroxidase gene of interest
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Reaction Setup:
-
5 µL of 10x reaction buffer
-
1 µL of template plasmid DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
Recombinant Protein Expression and Purification
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Size-exclusion chromatography (SEC) column
-
Storage buffer (e.g., 50 mM phosphate buffer pH 7.4)
Procedure:
-
Expression: Transform the verified mutant plasmid into an E. coli expression strain. Grow a 1 L culture in LB broth with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged peroxidase with elution buffer.
-
Size-Exclusion Chromatography: Further purify the eluted protein using an SEC column to remove aggregates and other impurities.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer and the appropriate extinction coefficient. The spectral properties of the purified enzyme should be checked to ensure proper heme incorporation.[7][8]
Kinetic Analysis of Cpd-II Reactivity using Stopped-Flow Spectroscopy
Materials:
-
Stopped-flow spectrophotometer
-
Purified wild-type and mutant peroxidase
-
Hydrogen peroxide (H₂O₂)
-
Substrate of interest (e.g., Mn(II), a phenolic compound)
-
Appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0)
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Formation of Compound I: To study the decay of Cpd-II, Cpd-I must first be formed. Mix a solution of the enzyme (e.g., 1 µM) with a solution of H₂O₂ (e.g., 1 µM) in the stopped-flow apparatus. The formation of Cpd-I can be monitored at a specific wavelength (typically around 410 nm for the Soret peak shift).
-
Formation and Decay of Compound II:
-
Method 1 (Single Mixing): If the substrate reduces Cpd-I to Cpd-II much faster than it reduces Cpd-II to the resting state, you can monitor the formation and subsequent decay of Cpd-II in a single mixing step. Mix the enzyme with a solution containing both H₂O₂ and the reducing substrate. Monitor the absorbance changes at the characteristic wavelengths for Cpd-II (e.g., around 420 nm).
-
Method 2 (Sequential Mixing): For a more controlled experiment, use a sequential-mixing stopped-flow apparatus. In the first mix, react the enzyme with H₂O₂ to form Cpd-I. After a short delay to allow for complete Cpd-I formation, mix the Cpd-I solution with the reducing substrate. Monitor the decay of Cpd-I and the formation and subsequent decay of Cpd-II.
-
-
Data Acquisition: Record the absorbance changes over time. The data collection time will depend on the reaction rates.
-
Data Analysis: Fit the kinetic traces to appropriate exponential equations to determine the pseudo-first-order rate constants (kobs) for the formation and decay of Cpd-II. By varying the concentration of the substrate, the second-order rate constant for the reduction of Cpd-II can be determined from the slope of a plot of kobs versus substrate concentration.
Conclusion
Site-directed mutagenesis is an indispensable tool for dissecting the intricate mechanisms of heme peroxidase catalysis. By enabling the precise modification of amino acid residues, this technique allows researchers to probe the roles of individual residues in the reactivity of key intermediates like Compound II. The protocols and data presented in this application note provide a robust framework for designing and executing experiments to investigate the structure-function relationships in heme peroxidases. This knowledge is not only fundamental to our understanding of enzyme function but also critical for the development of novel therapeutics that target these important enzymes. The systematic application of these methods will undoubtedly continue to yield valuable insights into the fascinating world of heme peroxidase biochemistry and its implications for human health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
- 3. Mutagenesis of the Mn2+-binding site of manganese peroxidase affects oxidation of Mn2+ by both compound I and compound II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of manganese peroxidase: site-directed mutagenesis of residues in proximity to the porphyrin ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of manganese(II) binding site mutants of manganese peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectral properties of myeloperoxidase compounds II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectra of chloroperoxidase compounds II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Compound-II Mechanism: Application Notes and Protocols for Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of stable isotope labeling techniques for investigating the mechanism of Compound-II (Cpd-II), a key intermediate in the catalytic cycle of heme-containing enzymes such as cytochrome P450s. The protocols detailed herein are designed to offer a robust framework for elucidating reaction mechanisms, determining rate-limiting steps, and understanding the nature of the reactive oxygen species involved in Cpd-II mediated catalysis.
Introduction to Compound-II and Isotope Labeling
Compound-II is a ferryl-oxo [Fe(IV)=O] species that is one-electron reduced from the highly reactive Compound-I. In many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, the exact role and reactivity of Cpd-II are of significant interest. Isotope labeling is a powerful technique to probe these mechanisms. By replacing an atom in a substrate or reactant with one of its stable isotopes (e.g., replacing ¹H with ²H (deuterium, D) or ¹⁶O with ¹⁸O), researchers can track the fate of atoms through a reaction and measure kinetic isotope effects (KIEs). These studies provide invaluable insights into bond-breaking and bond-forming steps.[1][2][3]
The two primary isotope labeling strategies discussed in these notes are:
-
¹⁸O-Labeling Studies: Used to trace the origin of the oxygen atom in the product, helping to distinguish between different proposed catalytic intermediates and mechanisms.
-
Deuterium (²H) Kinetic Isotope Effect (KIE) Studies: Employed to determine if the cleavage of a C-H bond is a rate-determining step in the reaction. A significant KIE (kH/kD > 2) is strong evidence for the involvement of C-H bond breaking in the rate-limiting step.[1]
Signaling Pathways and Mechanistic Hypotheses
The catalytic cycle of cytochrome P450 involves several intermediates. Isotope labeling studies are crucial for differentiating between proposed mechanisms of substrate oxidation involving Cpd-II. One key area of investigation is distinguishing the involvement of a ferric peroxide anion (Compound 0) from the perferryl oxygen of Compound I in reactions with certain substrates like aldehydes.[4]
Caption: Proposed mechanisms in the Cytochrome P450 cycle involving key oxygen-containing intermediates.
Application Note 1: ¹⁸O-Labeling to Determine Oxygen Source
This protocol outlines the use of ¹⁸O₂ to determine if the oxygen atom incorporated into a product originates from molecular oxygen, a key step in validating the involvement of a ferryl-oxo intermediate.
Experimental Workflow:
Caption: General experimental workflow for ¹⁸O-labeling studies.
Protocol: ¹⁸O-Labeling of a Cytochrome P450 Reaction
1. Materials:
-
Purified Cytochrome P450 enzyme and its reductase partner.
-
Substrate of interest.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
¹⁸O₂ gas (≥95% isotopic purity).
-
Reaction vials with septa.
-
Gas-tight syringes.
-
Quenching solution (e.g., ice-cold acetonitrile or methanol).
-
Internal standard for LC-MS analysis.
2. Procedure:
-
Reaction Mixture Preparation: In a reaction vial, prepare the reaction mixture containing the cytochrome P450 enzyme, its reductase, the substrate, and the NADPH regenerating system in potassium phosphate buffer. The final volume will depend on the specific assay, but a typical volume is 0.5-1.0 mL.
-
Degassing: Seal the vial with a septum and degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes to remove atmospheric ¹⁶O₂.
-
¹⁸O₂ Introduction: Using a gas-tight syringe, carefully introduce ¹⁸O₂ gas into the headspace of the reaction vial.
-
Initiation and Incubation: Initiate the reaction by adding NADP⁺ (or the complete regenerating system if not already present). Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle shaking for a predetermined time (e.g., 30-60 minutes).
-
Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation for LC-MS: Vortex the quenched reaction mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
3. LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Monitor for the mass of the expected product and its ¹⁸O-labeled counterpart (a mass shift of +2 Da for each incorporated ¹⁸O atom).
-
Obtain tandem mass spectra (MS/MS) to confirm the identity of the product and the location of the ¹⁸O label.
Data Presentation:
| Enzyme System | Substrate | % ¹⁸O Incorporation in Product | Reference |
| Human P450 51A1 | 14α-CDO dihydrolanosterol | 88 ± 3% (one ¹⁸O atom) | [5] |
| N. fowleri P450 51 | 14α-CDO dihydrolanosterol | 87 ± 2% (one ¹⁸O atom) | [5] |
| C. albicans P450 51 | 14α-CDO dihydrolanosterol | 82 ± 3% (one ¹⁸O atom) | [5] |
| P450 2B4 | Citronellal | Predominantly one ¹⁸O atom | [4] |
| P450 17A1 (control) | Progesterone | >93% | [5] |
Application Note 2: Deuterium Kinetic Isotope Effect (KIE) Studies
This protocol describes how to measure the KIE for a C-H bond cleavage reaction by comparing the reaction rates of an unlabeled substrate with a deuterated substrate.
Experimental Workflow:
Caption: General experimental workflow for determining the kinetic isotope effect.
Protocol: Measuring the KIE of a Cytochrome P450 Reaction
1. Materials:
-
Purified Cytochrome P450 enzyme and its reductase partner.
-
Unlabeled (protio) substrate.
-
Specifically deuterated substrate (at the C-H bond of interest).
-
NADPH regenerating system.
-
Potassium phosphate buffer.
-
Quenching solution.
-
Internal standard for analysis (LC-MS or GC-MS).
2. Procedure:
-
Reaction Setup: Prepare two sets of reaction mixtures as described in the ¹⁸O-labeling protocol. One set will contain the unlabeled substrate, and the other will contain the deuterated substrate. It is critical that the concentrations of all components are identical between the two sets.
-
Initiation and Time Course: Initiate the reactions by adding NADP⁺. At several time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction and immediately quench it with the quenching solution containing the internal standard.
-
Sample Preparation: Process the quenched samples as described previously for LC-MS or GC-MS analysis.
4. Analysis and KIE Calculation:
-
Quantify the amount of product formed at each time point for both the unlabeled and deuterated substrate reactions.
-
Plot product concentration versus time for both reactions.
-
Determine the initial reaction rates (vH for the unlabeled substrate and vD for the deuterated substrate) from the linear portion of the plots.
-
Calculate the KIE as the ratio of the initial rates: KIE = vH / vD .
Data Presentation:
| Enzyme/Reaction | Substrate | KIE (kH/kD) | Significance | Reference |
| Nonheme Iron Oxygenase VioC | L-arginine | 28.9 ± 0.9 | C-H activation is rate-limiting | [6] |
| Cope Elimination | Amine Oxide | 3.40 | Nonlinear transition state | [7] |
| E2 Elimination | Alkyl Halide | 6.7 | C-H bond broken in rate-determining step | [8] |
| E1 Elimination | Alkyl Halide | 1.4 | C-H bond not broken in rate-determining step | [8] |
Analytical Techniques
Mass Spectrometry (MS):
Mass spectrometry is the primary tool for analyzing the products of isotope labeling studies. High-resolution MS can accurately determine the mass of the products, allowing for the clear identification of isotopically labeled molecules. Tandem MS (MS/MS) is used to fragment the molecules, providing structural information and confirming the position of the isotope label.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is particularly useful for determining the precise location of deuterium in a molecule. ²H-NMR can directly detect the deuterium signal, providing a clean spectrum without interference from protons. This is valuable for confirming the site of deuteration in the starting material and for identifying the position of deuterium in the products of metabolic switching.
Conclusion
Isotope labeling studies are indispensable for unraveling the intricate mechanisms of enzymes like cytochrome P450s and for characterizing the reactivity of key intermediates such as Compound-II. The protocols and data presented here provide a foundation for researchers to design and execute experiments that can yield profound insights into enzymatic catalysis, which is crucial for fundamental research and for the development of new drugs and therapeutics.
References
- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation | Metabolomics [ebi.ac.uk]
- 3. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
- 7. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Computational Modeling of Heme Peroxidase Compound II Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Note: Elucidating Enzyme Mechanisms with Integrated Computational and Experimental Approaches
Heme-containing enzymes, such as peroxidases and catalases, are central to a vast array of biological processes, including oxidative metabolism, signaling, and host defense. A key intermediate in the catalytic cycle of many of these enzymes is Compound II (Cpd-II), a ferryl-oxo species [Fe(IV)=O] that participates in the oxidation of a wide range of substrates.[1] Understanding the formation, reactivity, and reaction pathways of Cpd-II is critical for deciphering enzyme mechanisms and for the rational design of enzyme inhibitors or novel biocatalysts.
Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become an indispensable tool for studying these transient, high-energy intermediates.[2] QM/MM simulations allow researchers to model the electronic structure and reactivity of the heme active site with high accuracy (the QM region) while treating the influence of the surrounding protein environment with computational efficiency (the MM region).[3][4] This approach can provide atomistic-level insights into reaction mechanisms, transition states, and energy barriers that are often inaccessible to purely experimental techniques.[5]
However, the power of computational modeling is fully realized only when it is rigorously validated by experimental data.[6] Techniques such as site-directed mutagenesis, which allows for the targeted modification of amino acid residues, and transient-state kinetics, for measuring the rates of formation and decay of reaction intermediates, are essential for testing hypotheses generated from computational models.[7][8] The iterative cycle of computational prediction and experimental validation provides a robust framework for unraveling complex enzymatic reaction pathways.[9] This document provides detailed protocols for both the computational modeling of Cpd-II reaction pathways and the key experimental techniques required for their validation.
Heme Peroxidase Catalytic Cycle
The diagram below illustrates the general catalytic cycle for a typical heme peroxidase, showing the sequential formation of Compound I and Compound II intermediates.
Caption: Generalized heme peroxidase catalytic cycle.
Computational and Experimental Data
Quantitative data from both computational simulations and experimental measurements are crucial for validating mechanistic hypotheses. Spectroscopic characterization confirms the identity of intermediates, while kinetic data provide a direct comparison between predicted and observed reaction rates.
Table 1: Typical Spectroscopic Data for Heme Enzyme Intermediates This table summarizes representative UV-visible absorption maxima used to identify the resting state, Compound I, and Compound II of a heme peroxidase.[10]
| Enzyme State | Soret Peak (γ) | Q-bands (α, β) |
| Resting State (Fe³⁺) | ~405 nm | ~500, 635 nm |
| Compound I ([Fe⁴⁺=O] Por•⁺) | ~400 nm | ~550, 650 nm |
| Compound II ([Fe⁴⁺=O] Por) | ~420-430 nm | ~530, 560 nm |
Table 2: Comparison of QM/MM-Calculated and Experimental Kinetic Data This table presents a hypothetical but realistic comparison between QM/MM-calculated energy barriers and experimentally determined reaction rates for a Cpd-II reduction step in a wild-type enzyme and a site-directed mutant.
| Enzyme | Computational (QM/MM) | Experimental (Transient-State Kinetics) |
| Wild-Type | ||
| Energy Barrier (ΔG‡) | 12.5 kcal/mol | - |
| Reaction Rate (k) | - | 150 s⁻¹ |
| Y172F Mutant | ||
| Energy Barrier (ΔG‡) | 15.0 kcal/mol | - |
| Reaction Rate (k) | - | 15 s⁻¹ |
Protocols
Protocol 1: Computational Modeling of Cpd-II Reaction Pathways using QM/MM
This protocol outlines the general workflow for investigating a Cpd-II reaction pathway, such as substrate oxidation, using QM/MM simulations.
Methodology:
-
System Preparation:
-
Obtain a high-resolution crystal structure of the target heme enzyme.
-
Model the Cpd-II intermediate. This often involves modifying the heme group in the crystal structure to an Fe(IV)=O species. The protonation state of nearby residues may need to be adjusted based on experimental data or pKa calculations.[11][12]
-
Place the substrate molecule in the active site using molecular docking software or by aligning it with known substrate-bound structures.
-
Solvate the entire system in a water box with appropriate counter-ions to neutralize the charge.
-
-
QM/MM Partitioning:
-
Define the QM region. For a Cpd-II reaction, this typically includes the heme cofactor, the proximal ligand (e.g., histidine), the substrate molecule, and any critical side chains directly involved in the reaction.[3]
-
The remainder of the protein, solvent, and ions are treated as the MM region.
-
Use a link-atom scheme (e.g., hydrogen link atoms) to saturate any covalent bonds that are cut by the QM/MM boundary.[3]
-
-
Molecular Dynamics (MD) Equilibration:
-
Perform classical MD simulations on the entire system to equilibrate the protein and solvent around the QM region. This ensures a realistic starting conformation for the QM/MM calculations.
-
-
Potential Energy Surface (PES) Scan:
-
From the equilibrated structure, perform a relaxed PES scan along a defined reaction coordinate. For a hydrogen atom transfer (HAT) from a substrate to the Cpd-II oxygen, the reaction coordinate could be the distance between the substrate hydrogen and the ferryl oxygen.
-
This initial scan helps to locate the approximate structures of the reactant, transition state, and product.
-
-
Transition State (TS) Optimization:
-
Use the highest-energy structure from the PES scan as an initial guess to perform a full TS optimization.
-
Verify the TS by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[13]
-
-
Minimum Energy Path (MEP) Calculation:
-
Calculate the MEP (also known as the Intrinsic Reaction Coordinate or IRC) to confirm that the optimized TS connects the reactant and product states.
-
-
Free Energy Calculation:
-
To obtain reaction free energies and activation barriers, perform free energy simulations (e.g., umbrella sampling) along the reaction coordinate.[5] This accounts for the dynamic effects of the protein environment.
-
Caption: Workflow for a typical QM/MM study of an enzyme reaction.
Protocol 2: Site-Directed Mutagenesis
This protocol describes a standard PCR-based method for introducing point mutations into the gene encoding the enzyme of interest to validate computational predictions.[14]
Methodology:
-
Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.[15]
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid (encoding the wild-type enzyme), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Use a "hot start" polymerase to prevent primer degradation.[15]
-
Perform PCR to amplify the entire plasmid. The amplification is linear, not exponential.[15]
-
A typical thermocycling program is:
-
Initial Denaturation: 95°C for 1 minute.
-
18-25 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
-
Template Digestion:
-
Following PCR, treat the reaction mixture with the restriction enzyme DpnI.
-
DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[15]
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation and Selection:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA (miniprep).
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and to ensure no secondary mutations were introduced.
-
Protocol 3: Transient-State Kinetics using Stopped-Flow Spectroscopy
This protocol details how to measure the rates of Cpd-II formation and decay by rapidly mixing the enzyme with a substrate and monitoring the reaction spectrophotometrically.[8]
Methodology:
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-visible diode array or photomultiplier tube detector.
-
Ensure the drive syringes, mixing chamber, and observation cell are clean and free of bubbles.
-
Set the instrument to the desired temperature, typically matching physiological conditions (e.g., 25°C).
-
-
Reagent Preparation:
-
Prepare a solution of the purified enzyme (wild-type or mutant) in a suitable buffer at a concentration sufficient to observe the pre-steady-state phase (typically low micromolar range).
-
Prepare a solution of the oxidizing agent (e.g., hydrogen peroxide) or the reducing substrate at various concentrations in the same buffer. For Cpd-II formation, you will mix the resting enzyme with H₂O₂. For Cpd-II decay, you will first prepare Cpd-II and then mix it with the reducing substrate.
-
-
Data Acquisition (Cpd-II Decay Example):
-
First, prepare the Cpd-II intermediate by reacting the resting enzyme with a slight excess of H₂O₂ and confirming its formation via its characteristic spectrum (~420 nm Soret peak).[16]
-
Load one syringe of the stopped-flow instrument with the pre-formed Cpd-II solution.
-
Load the second syringe with the reducing substrate solution.
-
Rapidly mix the two solutions. The instrument's dead time (typically 1-2 ms) is the period before the first observation can be made.[17]
-
Monitor the change in absorbance over time, either at a single wavelength (e.g., the peak of the Cpd-II Soret band) or by collecting full spectra over the time course.
-
-
Data Analysis:
-
The resulting kinetic trace (Absorbance vs. Time) for the decay of Cpd-II can typically be fit to a single or double exponential function to extract the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the reducing substrate.
-
Plot the observed rate constants (k_obs) against the substrate concentration. The nature of this plot (e.g., linear, hyperbolic) provides information about the underlying kinetic mechanism and allows for the determination of elementary rate constants.[18]
-
Integrated Research Workflow
The most powerful insights are generated when computational modeling and experimental validation are used in a complementary and iterative cycle.
Caption: Iterative cycle of computational modeling and experimental validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. QM/MM Molecular Dynamics Studies of Metal Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 6. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the radical species in compound ES of cytochrome c peroxidase altered by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic Investigations of Catalase Compound II: Characterization of an Iron(IV) Hydroxide Intermediate in a Non-thiolate-Ligated Heme Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Spectroscopic Investigations of Catalase Compound II: Characterization of an Iron(IV) Hydroxide Intermediate in a Non-thiolate-Ligated Heme Enzyme. | Semantic Scholar [semanticscholar.org]
- 13. datapdf.com [datapdf.com]
- 14. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]
- 15. static.igem.org [static.igem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. biochem.wustl.edu [biochem.wustl.edu]
Technical Support Center: Spectroscopic Detection of Compound II (Cpd-II)
Welcome to the technical support center for the spectroscopic detection of Compound II (Cpd-II). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in identifying and characterizing this critical heme enzyme intermediate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the spectroscopic analysis of Cpd-II.
| Question | Answer |
| My UV-Vis spectrum is noisy and the baseline is unstable. How can I fix this? | Unstable baselines and high noise levels in UV-Vis spectroscopy can arise from several factors.[1] First, ensure that the spectrophotometer has had adequate time to warm up and stabilize. Temperature fluctuations in the instrument's components can cause baseline drift.[1] Check for and eliminate any sources of stray light, which is unwanted light reaching the detector and can interfere with your measurements, especially at high absorbance values.[1] It is also advisable to use a matched pair of clean, unscratched cuvettes for your blank and sample measurements to minimize optical differences. If the problem persists, voltage instability might be the cause, and installing a voltage stabilizer is recommended.[2] |
| I'm observing unexpected peaks in my spectrum. What could be the cause? | The presence of unexpected peaks often points to sample contamination. Ensure that your cuvettes are scrupulously clean, as residues from previous samples can lead to spurious signals.[3] The purity of your solvent is also critical; some solvents, like ethanol, have strong absorbance in the UV range which could obscure your signal.[1] Always use high-purity solvents and run a solvent blank to check for contaminants. Additionally, consider the possibility of contamination within your biological sample itself. |
| The absorbance readings for my Cpd-II sample seem to be changing over time. Why is this happening? | Cpd-II is a transient intermediate in the catalytic cycle of many heme enzymes and is often unstable.[4][5][6] Its decay back to the ferric resting state or conversion from other intermediates like Compound III can lead to changes in the absorbance spectrum over time.[7] To capture the spectrum of Cpd-II, it is often necessary to use rapid detection methods like stopped-flow spectroscopy.[8] If you are performing manual measurements, work quickly and keep the sample on ice to slow down degradation. Also, be mindful of solvent evaporation, which can concentrate your sample and alter absorbance readings during extended measurements.[3] |
| I am having trouble distinguishing the spectrum of Cpd-II from that of Compound I. How can I differentiate them? | While the spectra of Compound I and Compound II can be similar, there are often subtle differences that can be used for differentiation. The exact absorption maxima for the Soret and Q-bands can vary between the two species.[5] For a more definitive identification, consider employing complementary spectroscopic techniques. For example, Mössbauer and X-ray absorption spectroscopy can provide detailed information about the iron oxidation and coordination state, which differs between Compound I and Compound II.[9] Additionally, kinetic analysis of the formation and decay of the intermediates can help to distinguish them, as they appear and disappear at different rates in the catalytic cycle. |
| My absorbance readings are negative or exceed the linear range of the instrument. What should I do? | Negative absorbance readings can result from an improperly calibrated spectrophotometer or if the blank solution has a higher absorbance than the sample. Ensure you are using the correct buffer or solvent as your blank. Absorbance values above the linear range of your instrument (typically > 1.5-2.0) are unreliable.[10] If your sample is too concentrated, you will need to dilute it to bring the absorbance into the optimal range (ideally between 0.1 and 1.0).[10] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about the spectroscopic properties and detection of Cpd-II.
| Question | Answer |
| What is Compound II (Cpd-II)? | Compound II is a key intermediate in the catalytic cycle of many heme-containing enzymes, such as peroxidases.[4][5] It is a ferryl-oxo species, where the heme iron is in the +4 oxidation state (Fe(IV)=O or Fe(IV)-OH).[9][11][12] Cpd-II is formed by the one-electron reduction of Compound I and is subsequently reduced by another electron to return the enzyme to its ferric resting state.[5] |
| What are the characteristic spectral features of Cpd-II in UV-Vis spectroscopy? | The UV-Vis spectrum of Cpd-II is characterized by a Soret band (around 410-420 nm) and two Q-bands in the visible region (typically around 530 nm and 560 nm).[4][5] The exact positions and intensities of these bands can vary depending on the specific enzyme and the local environment of the heme.[13] |
| What is the controversy surrounding the protonation state of Cpd-II? | A significant area of research and debate revolves around whether the ferryl species in Cpd-II is an unprotonated oxo group (Fe(IV)=O) or a protonated hydroxo group (Fe(IV)-OH).[9][11][12] Different advanced spectroscopic techniques have provided conflicting evidence. For instance, X-ray crystallography and neutron diffraction studies on ascorbate peroxidase have suggested a longer Fe-O bond consistent with a hydroxo species, while Mössbauer, X-ray absorption (XAS), and nuclear resonance vibrational spectroscopy (NRVS) data are more consistent with an oxo species.[9][11] |
| Besides UV-Vis spectroscopy, what other techniques are used to study Cpd-II? | A variety of spectroscopic methods are employed to characterize Cpd-II. These include: Mössbauer spectroscopy to probe the iron nucleus and determine its oxidation and spin state; X-ray absorption spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) to determine the local coordination environment and bond lengths around the iron atom; Resonance Raman (RR) spectroscopy to study the vibrational modes of the heme and the Fe-O bond; and Electron Paramagnetic Resonance (EPR) spectroscopy for systems with unpaired electrons.[9][12][14] |
| Why is the detection of Cpd-II important for drug development? | Understanding the formation, stability, and reactivity of Cpd-II is crucial in the development of drugs that target heme enzymes. Many drugs are metabolized by cytochrome P450 enzymes, which also form high-valent iron-oxo intermediates similar to Cpd-II. By studying these intermediates, researchers can gain insights into drug metabolism, predict potential drug-drug interactions, and design more effective and safer therapeutic agents. |
Quantitative Data
The following table summarizes key spectroscopic and structural parameters for Cpd-II in selected heme peroxidases.
| Enzyme | Spectroscopic Technique | Soret Peak (λmax, nm) | Q-band Peaks (λmax, nm) | Fe-O Bond Length (Å) | Reference |
| Ascorbate Peroxidase (APX) | UV-Vis | ~415 | 530, 559 | - | [4] |
| Ascorbate Peroxidase (APX) | X-ray Crystallography | - | - | 1.84 | [4] |
| Ascorbate Peroxidase (APX) | XFEL Crystallography | - | - | 1.87 | [15] |
| Cytochrome c Peroxidase (CcP) | UV-Vis | ~420 | ~530, ~560 | - | [4] |
| Cytochrome c Peroxidase (CcP) | X-ray Crystallography | - | - | 1.83 | [4] |
| Cytochrome c Peroxidase (CcP) | XFEL Crystallography | - | - | 1.76 | [15] |
| Chloroperoxidase | UV-Vis | Soret and visible region spectra measured | - | - | [7] |
| Myoglobin | UV-Vis | - | 550, 585 | - | [13] |
Experimental Protocols
General Protocol for the Spectroscopic Detection of Cpd-II Formation via UV-Vis Spectroscopy
This protocol outlines a general method for generating and detecting Cpd-II in a heme peroxidase using a UV-Vis spectrophotometer.
Materials:
-
Purified heme peroxidase enzyme in an appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.
-
Set the desired wavelength range for scanning (e.g., 350-700 nm) to cover the Soret and Q-band regions.
-
-
Sample Preparation:
-
Prepare a solution of the ferric resting enzyme in the buffer to a concentration that gives a Soret peak absorbance in the optimal range (0.8-1.2).
-
Place the enzyme solution in a clean quartz cuvette.
-
-
Measurement of the Resting State:
-
Use the buffer as a blank to zero the spectrophotometer.
-
Record the UV-Vis spectrum of the ferric resting enzyme. This will serve as your baseline spectrum.
-
-
Formation and Detection of Cpd-II:
-
To the cuvette containing the ferric enzyme, add a small, known amount of H₂O₂ (a slight molar excess, e.g., 1-5 equivalents, is often sufficient).
-
Immediately after adding H₂O₂, mix the solution gently but thoroughly.
-
Quickly place the cuvette back into the spectrophotometer and initiate spectral scans at regular time intervals (e.g., every 10-30 seconds) to monitor the reaction.
-
-
Data Analysis:
-
Observe the spectral changes over time. The formation of Cpd-II is typically indicated by a decrease and slight shift in the Soret peak and the appearance of characteristic Q-bands.
-
The decay of Cpd-II back to the ferric state will be observed as the spectrum returns towards the initial resting state spectrum.
-
Plot the absorbance changes at key wavelengths (e.g., the Soret maximum of the resting state and the expected maxima for Cpd-II) as a function of time to analyze the kinetics of formation and decay.
-
Note: For enzymes where Cpd-II is very short-lived, a stopped-flow apparatus coupled to the spectrophotometer is necessary to mix the reactants rapidly and monitor the spectral changes on a millisecond timescale.[8]
Visualizations
Caption: The catalytic cycle of a typical heme peroxidase, showing the formation and reduction of Compound I and Compound II.
Caption: A general experimental workflow for the spectroscopic detection and kinetic analysis of Compound II.
References
- 1. الطيفية UV-VIS لا تعمل؟ القيود الشائعة وكيفية التغلب عليها - Persee [pgeneral.com]
- 2. hinotek.com [hinotek.com]
- 3. ossila.com [ossila.com]
- 4. Nature of the Ferryl Heme in Compounds I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectra of chloroperoxidase compounds II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlating Structure with Spectroscopy in Ascorbate Peroxidase Compound II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vernier.com [vernier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. XFEL Crystal Structures of Peroxidase Compound II - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of Cpd-II formation
Welcome to the technical support center for optimizing the formation of Compound-II (Cpd-II) in heme peroxidase-catalyzed reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and stability of this critical enzymatic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is Compound-II and why is it important?
Compound-II (Cpd-II) is a key intermediate in the catalytic cycle of heme peroxidases.[1][2][3] It is formed after the two-electron oxidized intermediate, Compound I, accepts one electron from a reducing substrate.[3] Cpd-II contains an oxyferryl heme center (Fe(IV)=O) and is one equivalent oxidized above the native ferric (Fe(III)) resting state of the enzyme.[2] Studying Cpd-II is crucial for understanding enzyme mechanisms, kinetics, and the oxidation of various substrates.
Q2: What is the primary cause of low Cpd-II yield?
Low Cpd-II yield often results from its reaction with excess hydrogen peroxide (H₂O₂) to form an inactive oxy-complex known as Compound III (Cpd-III).[4][5][6] Other factors include suboptimal pH, rapid decay of Cpd-II, or inherent issues with enzyme activity or reagent purity.
Q3: How does pH affect Cpd-II formation and stability?
The pH of the reaction medium is critical. For instance, in myeloperoxidase, the formation of Cpd-II from the native enzyme and H₂O₂ involves a protonatable group with a pKa of 4.9, which must be deprotonated for the reaction to proceed efficiently.[7] Conversely, the reaction of Horseradish Peroxidase (HRP) Cpd-II with H₂O₂ to form Cpd-III is also pH-dependent, with a maximum rate observed around pH 7.0.[4][6] The stability of Cpd-II itself can also be pH-dependent; for myeloperoxidase, Cpd-II stability is independent of pH in the range of 3-11, whereas its Cpd-III is less stable at higher pH.[7]
Q4: What is the role of the electron donor in Cpd-II formation?
An electron donor is a reducing agent that transfers an electron to another compound.[8] In the peroxidase cycle, an electron donor is required to reduce Compound I to Compound II.[3] The choice and concentration of the electron donor are critical. A slow or insufficient supply of the electron donor can lead to the accumulation of Compound I, while a very rapid donor might quickly reduce Cpd-II back to the ferric state, making it difficult to observe. For some peroxidases, specific electron donors like potassium ferrocyanide can be used to generate Cpd-II from Compound I.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and offers actionable solutions.
Issue 1: The observed yield of Cpd-II is consistently low or negligible.
| Potential Cause | Recommended Solution |
| Formation of Cpd-III | Excess H₂O₂ can convert Cpd-II into Cpd-III.[4][5] Use a stoichiometric or near-stoichiometric amount of H₂O₂ relative to the enzyme concentration. A stopped-flow apparatus is ideal for rapid mixing and observation before Cpd-III formation dominates.[9][10] |
| Suboptimal pH | The reaction rate is highly pH-dependent.[4][7] Perform a pH titration experiment to find the optimal pH for your specific peroxidase and substrate. For myeloperoxidase, a group with a pKa of 4.5 is involved when using ferrocyanide as a donor.[7] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Verify the activity of your enzyme stock using a standard peroxidase activity assay. |
| Poor Substrate/Donor | The chosen electron donor may be inefficient for your specific enzyme. Screen a panel of known peroxidase electron donors (e.g., ferrocyanide, ascorbate, ABTS) to find one with optimal kinetics.[7][10] |
Issue 2: The Cpd-II intermediate decays too rapidly to be measured accurately.
| Potential Cause | Recommended Solution |
| Fast Reduction to Ferric State | The electron donor concentration may be too high, leading to the immediate reduction of Cpd-II. Lower the concentration of the reducing substrate to slow down the second reduction step. |
| Inherent Instability | Cpd-II of some peroxidases is inherently unstable. Perform experiments at lower temperatures to decrease the decay rate. Ensure the buffer composition is optimal and free of contaminants. |
| Reaction with Excess Oxidant | Certain oxidants can destroy Cpd-II. For example, m-chloroperbenzoic acid was found to be destructive to HRP Cpd-II.[4][6] If not using H₂O₂, verify the compatibility of your chosen oxidant. |
Data & Parameters
The optimal conditions for Cpd-II formation vary significantly between different peroxidases. The following table summarizes key kinetic parameters found in the literature.
| Enzyme | Parameter | Value | Conditions | Reference |
| Myeloperoxidase (MPO) | Cpd-II Formation Rate Constant (with H₂O₂) | 3.5 x 10⁴ M⁻¹s⁻¹ | pH-dependent (distal histidine pKa = 4.9) | [7] |
| Myeloperoxidase (MPO) | Cpd-II Formation Rate Constant (with ferrocyanide) | 1.6 x 10⁷ M⁻¹s⁻¹ | pH-dependent (pKa = 4.5) | [7] |
| Horseradish Peroxidase (HRP) | Cpd-III Formation Rate from Cpd-II + H₂O₂ | ~20 M⁻¹s⁻¹ (max) | pH 7.0, 25°C | [4][6] |
| Horseradish Peroxidase (HRP) | Cpd-II Reaction with ABTS (k+5, binding) | 7.82 x 10⁴ M⁻¹s⁻¹ | Stopped-flow with ascorbate | [10] |
| Horseradish Peroxidase (HRP) | Cpd-II Reaction with ABTS (k+6, e⁻ transfer) | 42.1 s⁻¹ | Stopped-flow with ascorbate | [10] |
Experimental Protocols
Protocol 1: Generation and Spectroscopic Monitoring of Cpd-II
This protocol describes the generation of Cpd-II using a stopped-flow spectrophotometer, which allows for rapid mixing and monitoring of spectral changes on the millisecond timescale.
Materials:
-
Purified heme peroxidase enzyme (e.g., HRP)
-
Hydrogen peroxide (H₂O₂) solution, concentration verified
-
Reducing substrate (electron donor), e.g., potassium ferrocyanide
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation:
-
Prepare a stock solution of the peroxidase in the reaction buffer to a final concentration of ~2-10 µM.
-
Prepare a stock solution of H₂O₂. A 1:1 molar ratio (enzyme:H₂O₂) is a good starting point to form Compound I.
-
Prepare a stock solution of the electron donor. The concentration should be optimized; start with a 1:1 molar ratio relative to the enzyme.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to acquire spectra over the Soret region (typically 350-450 nm) and the Q-bands (500-600 nm). Cpd-II has a characteristic spectrum distinct from the ferric and Cpd-I states.[11]
-
Set the data acquisition time to capture the formation and decay of the intermediate (e.g., 1-10 seconds).
-
-
Reaction Execution (Sequential Mixing):
-
Step 1 (Cpd-I Formation): Load one syringe of the stopped-flow device with the enzyme solution and a second syringe with the H₂O₂ solution.
-
Inject the solutions to rapidly mix the enzyme and H₂O₂. This forms Cpd-I.
-
Step 2 (Cpd-II Formation): After a short delay to allow for Cpd-I formation (e.g., 10-50 ms), mix the Cpd-I solution with the electron donor solution from a third syringe.
-
Immediately begin recording the absorbance changes.
-
-
Data Analysis:
-
Monitor the disappearance of the Cpd-I spectrum and the concomitant appearance of the Cpd-II spectrum.
-
Analyze the kinetic traces at specific wavelengths to determine the rate constants for Cpd-II formation.
-
Visualizations
Peroxidase Catalytic Cycle
The diagram below illustrates the sequential formation of Compound I and Compound II during the catalytic cycle of a typical heme peroxidase.
Caption: The catalytic cycle of heme peroxidase showing Cpd-I and Cpd-II formation.
Experimental Workflow for Optimizing Cpd-II Yield
This workflow provides a systematic approach to maximizing the observable yield of Compound II in an experimental setting.
Caption: A stepwise workflow for the optimization of Cpd-II formation.
Troubleshooting Logic for Low Cpd-II Yield
This decision tree helps diagnose and resolve common issues leading to poor Compound II yields.
Caption: A decision tree for troubleshooting causes of low Cpd-II yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Nature of the Ferryl Heme in Compounds I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haem peroxidase - Wikipedia [en.wikipedia.org]
- 4. Kinetics of the reaction of compound II of horseradish peroxidase with hydrogen peroxide to form compound III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies on the formation and decomposition of compounds II and III. Reactions of lignin peroxidase with H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the reaction of compound II of horseradish peroxidase with hydrogen peroxide to form compound III. | Semantic Scholar [semanticscholar.org]
- 7. A steady-state study on the formation of Compounds II and III of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron donor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity of horseradish peroxidase compound II toward substrates: kinetic evidence for a two-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cpd-II Instability In Vitro
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address common in vitro instability issues encountered with novel compounds, referred to here as Compound-II (Cpd-II). The principles and protocols outlined below offer a general framework for identifying, understanding, and mitigating compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of Cpd-II instability in my in vitro experiments?
A1: Instability can manifest in several ways. Common signs include:
-
Loss of Potency: A gradual or sudden decrease in the compound's expected biological activity over the course of the experiment.
-
Poor Reproducibility: High variability in results between replicate experiments or even between wells on the same plate.
-
Physical Changes: Observable changes in the solution, such as precipitation, aggregation, or a change in color, suggest the compound is falling out of solution or degrading.
-
Appearance of New Peaks in Analysis: When analyzed by techniques like HPLC or LC-MS, the appearance of new peaks that increase over time while the parent compound peak decreases is a direct sign of degradation.
Q2: What are the most common factors that cause Cpd-II to be unstable in vitro?
A2: The stability of a compound is influenced by its chemical structure and the surrounding environment. Key factors include:
-
pH: Many compounds are susceptible to acid or base-catalyzed hydrolysis. The pH of your buffer system is critical.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Even room temperature can be too high for some compounds over extended periods.[3]
-
Oxidation: Dissolved oxygen in aqueous buffers can lead to oxidative degradation, especially for compounds with electron-rich moieties. This can sometimes be accelerated by trace metal contaminants.[4]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Solution Components: Components in your assay buffer (e.g., certain salts, proteins, or additives) can react with or catalyze the degradation of your compound.
Q3: How can I determine the optimal storage conditions for my Cpd-II stock solutions?
A3: Proper storage is the first line of defense against degradation.
-
Solvent Choice: Dissolve Cpd-II in a suitable, anhydrous solvent (e.g., DMSO, Ethanol) in which it is highly soluble and stable. Minimize the use of aqueous solvents for long-term storage.
-
Temperature: Store stock solutions at -20°C or -80°C to slow down chemical reactions.[5]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation or precipitation.
-
Inert Atmosphere: For highly oxygen-sensitive compounds, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Always store solutions in amber vials or wrap vials in foil to protect them from light.[6]
Q4: My compound seems to be degrading in my final assay buffer. What steps can I take to improve its stability?
A4: If Cpd-II is unstable in your experimental buffer, consider the following modifications:
-
pH Optimization: Test the stability of Cpd-II across a range of pH values to find the optimal condition for your experiment.
-
Addition of Stabilizers:
-
Antioxidants: For compounds prone to oxidation, adding antioxidants like ascorbic acid or dithiothreitol (DTT) may help.[4]
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like EDTA can sequester metal ions.[4]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can sometimes prevent aggregation and improve solubility.
-
-
Timing: Prepare the final dilution of Cpd-II in the assay buffer immediately before starting the experiment to minimize the time it spends in the potentially destabilizing environment.
Troubleshooting Guides & Data Presentation
If you are experiencing issues with Cpd-II instability, a systematic approach is crucial. A forced degradation study can help identify the primary degradation pathways, while a time-course stability study in your assay buffer can quantify the extent of the problem.
Table 1: Example Forced Degradation Study Results for Cpd-II
This table summarizes hypothetical data from a forced degradation study where Cpd-II was subjected to various stress conditions for 24 hours. Analysis was performed by HPLC to determine the percentage of the parent compound remaining.
| Stress Condition | Temperature | % Cpd-II Remaining | Major Degradation Products |
| Control (pH 7.4 Buffer) | 25°C | 98.2% | None Detected |
| Acidic (0.1 M HCl) | 37°C | 45.7% | Hydrolysis Product A |
| Basic (0.1 M NaOH) | 37°C | 15.3% | Hydrolysis Product B |
| Oxidative (3% H₂O₂) | 25°C | 62.1% | Oxidized Product C |
| Photolytic (UV Light) | 25°C | 89.5% | Photodegradant D |
| Thermal | 60°C | 75.4% | Thermal Degradant E |
Table 2: Example Stability of Cpd-II in Different Assay Buffers
This table shows the stability of Cpd-II over 8 hours (a typical experiment duration) in different buffer formulations.
| Buffer Formulation (pH 7.4) | Additive | % Cpd-II Remaining at 8h |
| Phosphate-Buffered Saline (PBS) | None | 71.3% |
| HEPES Buffer | None | 85.2% |
| HEPES Buffer | 1 mM EDTA | 88.9% |
| HEPES Buffer | 0.1 mM Ascorbic Acid | 95.6% |
| HEPES Buffer | 0.01% Tween-20 | 86.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of Cpd-II under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Cpd-II in anhydrous DMSO.
-
Stress Condition Preparation: For each condition, dilute the Cpd-II stock solution to a final concentration of 100 µM in the stress solution.
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% H₂O₂ in water.
-
Thermal Stress: pH 7.4 buffer.
-
Photolytic Stress: pH 7.4 buffer.
-
Control: pH 7.4 buffer.
-
-
Incubation:
-
Incubate the acid and base hydrolysis samples at 37°C.
-
Incubate the oxidation, photolytic, and control samples at room temperature (25°C).
-
Incubate the thermal stress sample at 60°C.
-
For the photolytic sample, expose it to a UV lamp, while the control is kept in the dark in a foil-wrapped tube.
-
-
Time Points: Collect aliquots at t=0, 2, 8, and 24 hours.
-
Sample Quenching: Immediately before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples with mobile phase.
-
Analysis: Analyze all samples by a validated HPLC or LC-MS method to determine the percentage of Cpd-II remaining and to profile the appearance of degradation products.
Protocol 2: In Vitro Stability Assessment in Assay Buffer
Objective: To quantify the stability of Cpd-II in the specific buffer used for biological assays.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Cpd-II in anhydrous DMSO.
-
Test Solution Preparation: Spike the Cpd-II stock solution into your final assay buffer to the highest concentration used in your experiments (e.g., 10 µM). Include any additives (e.g., antioxidants, surfactants) being tested.
-
Incubation: Incubate the test solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots at time points relevant to your assay duration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation until analysis.
-
Analysis: Thaw all samples simultaneously and analyze them using a validated LC-MS/MS method to accurately quantify the concentration of Cpd-II at each time point. Calculate the percentage of Cpd-II remaining relative to the t=0 sample. An acceptable level of degradation is typically less than 15-20% over the course of the experiment.[7]
Visualizations
Caption: Troubleshooting workflow for addressing Cpd-II instability.
Caption: Hypothetical degradation pathways for Cpd-II.
Caption: Experimental workflow for buffer stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. The preparation of clinical grade 5-[123I]iodo-2'-deoxyuridine and 5-[125I]iodo-2'-deoxyuridine with high in vitro stability and the potential for early proliferation scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpdonline.co.uk [cpdonline.co.uk]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cszindustrial.com [cszindustrial.com]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach | MDPI [mdpi.com]
Technical Support Center: Transient Absorption Spectroscopy of Peroxidase Compound II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing transient absorption spectroscopy (TAS) to study Peroxidase Compound II (Cpd-II).
Troubleshooting Guide
This guide addresses common issues encountered during TAS experiments focused on Cpd-II, helping you to identify and mitigate potential artifacts.
| Question/Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| A strong, sharp signal appears around time zero that doesn't fit my expected kinetics. Is this a real signal? | This is likely a coherent artifact , which occurs when the pump and probe pulses overlap in time and space within the sample. It is not a true population dynamic of your sample. Common types include cross-phase modulation (XPM) and transient grating effects. | 1. Time-zero Identification: Use this sharp signal to accurately determine the temporal overlap (time zero) of your pump and probe pulses. 2. Polarization: Set the polarization of the probe pulse at the "magic angle" (54.7°) relative to the pump pulse to minimize anisotropic contributions. 3. Data Exclusion: Exclude the data points around time zero (typically the first few hundred femtoseconds) from your kinetic analysis. 4. Solvent Blank: Subtracting a solvent-only transient spectrum can help to remove some of these artifacts, although it may not perfectly account for all contributions in the presence of the sample.[1] |
| I observe a long-lived, broad absorption that decays on the nanosecond to microsecond timescale, which is slower than my expected Cpd-II kinetics. What could this be? | This may be a photothermal effect . Non-radiative relaxation of the excited heme cofactor heats the surrounding solvent, causing a change in its refractive index and absorption. This effect can be particularly pronounced in aqueous solutions. | 1. Vary Repetition Rate: If possible, decrease the repetition rate of your laser. Photothermal effects are cumulative, so a lower repetition rate allows more time for heat to dissipate between laser shots. 2. Flowing Sample: Use a flow cell or stir the sample to ensure that each laser pulse interacts with a fresh volume of the sample, preventing heat buildup. 3. Lower Pump Power: Reduce the pump pulse energy to minimize the amount of heat deposited into the sample. 4. Probe at Different Wavelengths: Photothermal signals are often broad and relatively featureless. Compare the kinetics at different probe wavelengths to distinguish them from the specific spectral features of Cpd-II. |
| There is a broad, featureless absorption in the red/near-IR region (~650-800 nm) that I wasn't expecting. What is its origin? | This could be the signal from a solvated electron . High-energy pump photons (especially in the UV) can cause photoionization of aromatic residues like tryptophan in the protein or even the solvent itself, generating solvated electrons. These electrons have a very broad absorption spectrum peaking around 720 nm in water.[2][3][4][5] | 1. Add an Electron Scavenger: Add a known electron scavenger to your buffer (e.g., N₂O-saturated buffer). If the signal disappears or its lifetime is significantly shortened, it confirms the presence of solvated electrons. 2. Lower Pump Photon Energy: If your experiment allows, use a lower pump photon energy (longer wavelength) to reduce the probability of photoionization. 3. Check for Tryptophan Excitation: If using a UV pump, be aware of the potential for direct excitation and subsequent ionization of tryptophan residues. |
| My baseline is noisy or drifting, especially at longer time delays. | This can be caused by several factors, including laser instability , sample degradation , or scattered light . | 1. Check Laser Stability: Monitor your laser output for fluctuations in power and pointing stability. 2. Sample Integrity: Ensure your sample is stable over the course of the experiment. Check the absorption spectrum of the sample before and after the TAS measurement to look for signs of degradation. For Cpd-II, which is an intermediate, ensure your generation method is robust and the species is stable on the experimental timescale. 3. Minimize Scattered Light: Use appropriate optical filters to block scattered pump light from reaching the detector. Align your beams carefully to avoid clipping on cuvette walls or other optics. Polarization techniques can also be employed to suppress scatter. |
| The shape of my transient spectrum seems to change with pump power. | This could be due to non-linear effects or the contribution of multiple processes. At high pump powers, you may be generating multiple excited states or seeing contributions from artifacts that have a different power dependence than your signal of interest. | 1. Perform a Power-Dependence Study: Measure the transient signal at a range of pump powers. The signal from your species of interest should ideally scale linearly with pump power. Deviations from linearity can indicate the onset of artifacts or saturation of the transition. 2. Artifact Identification: Coherent artifacts and some photothermal effects can have a non-linear dependence on pump power. A power-dependence study can help to identify the regimes where these artifacts become significant. |
Frequently Asked Questions (FAQs)
Artifacts and Data Interpretation
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Q1: What are the most common artifacts in transient absorption spectroscopy of Cpd-II?
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A1: The most common artifacts are:
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Coherent Artifacts: These occur at time zero due to the temporal overlap of the pump and probe pulses and are not related to population dynamics.[6]
-
Photothermal Effects: Heating of the solvent by the laser can cause changes in the refractive index and absorption that can persist for nanoseconds to microseconds.
-
Solvated Electrons: Photoionization of the protein or solvent can generate solvated electrons, which have a broad absorption in the red and near-infrared spectral regions.[2][3][4][5]
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Scattered Light: Scattered pump light reaching the detector can distort the transient absorption signal, especially when probing at wavelengths close to the pump wavelength.
-
-
-
Q2: How can I distinguish the Cpd-II transient signal from these artifacts?
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A2: You can distinguish the Cpd-II signal by considering the following:
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Timescale: Coherent artifacts are instantaneous and decay within the pulse duration (femtoseconds). The formation and decay of Cpd-II and its subsequent reactions occur on much slower timescales (microseconds to milliseconds). Photothermal effects and solvated electron signals can have overlapping timescales with Cpd-II decay, requiring further checks.
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Spectral Shape: Cpd-II has a characteristic difference spectrum with a bleach of the ground state Soret band and broader absorption in the visible region. Artifacts like solvated electrons and photothermal effects tend to have broad, less structured spectra.
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Experimental Tests: As outlined in the troubleshooting guide, performing experiments with varying polarization, pump power, and the addition of scavengers can help to identify and isolate artifact contributions.
-
-
Experimental Design
-
Q3: What is a suitable pump wavelength for studying Cpd-II?
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A3: A common approach is to excite into the Soret band of the resting state of the peroxidase (typically around 405 nm for horseradish peroxidase) to initiate the catalytic cycle and then monitor the subsequent formation and decay of intermediates. Alternatively, if Cpd-II is pre-formed, a pump wavelength that excites Cpd-II directly (e.g., in its Q-bands) could be used to study its excited-state dynamics.
-
-
Q4: How do I prepare a stable sample of Cpd-II for a TAS experiment?
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A4: Cpd-II is a reactive intermediate. It is typically generated in situ by reacting the ferric resting state of the peroxidase with a slight excess of hydrogen peroxide (H₂O₂). The stability of Cpd-II can be influenced by pH and the presence of reducing substrates. It is crucial to characterize the sample by UV-Vis spectroscopy before and after the TAS experiment to ensure the integrity and concentration of Cpd-II. For some peroxidases, Cpd-II is more stable and can be prepared and studied directly.
-
Data Analysis
-
Q5: What are the first steps in analyzing my raw transient absorption data?
-
A5: The initial steps typically involve:
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Chirp Correction: Correct for the group velocity dispersion of the white-light continuum probe pulse.
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Time-Zero Determination: Accurately identify the temporal overlap of the pump and probe pulses.
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Artifact Removal/Subtraction: If possible, subtract the contribution of the solvent and any other known artifacts.
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Global Analysis: Fit the entire data set (all wavelengths and time points) to a kinetic model to extract the decay-associated difference spectra and their corresponding lifetimes.
-
-
Quantitative Data Summary
The following table summarizes the typical characteristics of common artifacts in comparison to the expected signals from peroxidase Cpd-II.
| Species/Artifact | Typical Wavelength Range (nm) | Typical Lifetime | Notes |
| Coherent Artifact | Broad, can cover the entire probe window | < 200 fs (pulse-width limited) | Occurs only at time zero. Shape can be complex.[6] |
| Photothermal Effect | Broad, often a slowly decaying baseline shift | ns to µs, can have multiple components | Magnitude is dependent on solvent and pump energy. |
| Solvated Electron (in H₂O) | Broad, peak ~720 nm | ps to ns (highly dependent on scavengers like O₂) | Broad absorption extending into the visible region.[2][3][4][5] |
| Peroxidase Cpd-II Signal | Bleach of Soret (~420 nm), broad absorption in Q-band region (~530-560 nm) | µs to ms | The exact spectrum and kinetics are dependent on the specific peroxidase and reaction conditions. |
Experimental Protocols
A detailed experimental protocol for generating and measuring the transient absorption of Horseradish Peroxidase (HRP) Compound II is provided below.
1. Preparation of HRP Compound II
-
Materials:
-
Horseradish Peroxidase (HRP)
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Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (concentration determined by UV-Vis spectroscopy)
-
-
Procedure:
-
Prepare a stock solution of HRP in the phosphate buffer. The concentration should be such that the absorbance at the Soret maximum (around 403 nm for ferric HRP) is between 1.0 and 1.5 in the cuvette to be used for the TAS experiment.
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Record the UV-Vis spectrum of the ferric HRP solution.
-
To generate Cpd-II, add a small molar excess (e.g., 1.5 equivalents) of H₂O₂ to the HRP solution.
-
Monitor the formation of Cpd-II by observing the shift in the Soret peak to around 420 nm and the changes in the Q-band region. The solution should turn reddish.
-
Ensure the Cpd-II is stable over the timescale of the planned TAS experiment. The stability can be checked by monitoring the UV-Vis spectrum over time.
-
2. Transient Absorption Spectroscopy Measurement
-
Instrumentation:
-
Femtosecond laser system (e.g., Ti:Sapphire amplifier)
-
Optical parametric amplifier (OPA) for generating pump pulses
-
White-light continuum generation setup for the probe pulse
-
Pump-probe transient absorption spectrometer with a delay stage and detector (e.g., CCD or photodiode array)
-
-
Experimental Parameters (Example):
-
Pump Wavelength: 405 nm (to excite the resting state to initiate the reaction) or a wavelength within the Cpd-II absorption bands if studying its excited state.
-
Pump Power: Keep the pump power as low as possible to avoid multiphoton processes and excessive sample heating (e.g., 1-5 µJ/pulse).
-
Probe Wavelength: Broadband white-light continuum (e.g., 400-750 nm).
-
Sample Cell: A cuvette with a path length of 1 or 2 mm is common. A flow cell or stirring is recommended to mitigate photothermal effects.
-
Polarization: The polarization of the probe beam should be set to the magic angle (54.7°) with respect to the pump beam.
-
-
Data Acquisition:
-
Acquire a transient absorption spectrum of the buffer solution under the same experimental conditions to serve as a blank for artifact subtraction.
-
Acquire the transient absorption data for the Cpd-II sample over the desired time window. Ensure sufficient data points are collected around time zero to characterize the instrument response function and coherent artifact.
-
After the experiment, re-measure the UV-Vis spectrum of the sample to check for degradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Ultrafast transient absorption spectroscopy of the solvated electron in water (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Detection of Aqueous Solvated Electrons Produced by Photoemission from Solids Using Transient Absorption Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Cpd-II Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in studies involving Cpd-II, a hypothetical second-generation mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for in vitro kinase assays with Cpd-II?
A1: A common starting point for kinase assays targeting the mTOR pathway is a HEPES-based buffer. A typical composition includes 25-50 mM HEPES at a pH of 7.4, 5-10 mM MgCl₂, 100 mM NaCl or KCl, and 1-2 mM DTT.[1] It is crucial to maintain a consistent buffer composition when comparing results across experiments.
Q2: How does pH affect the stability and activity of Cpd-II?
A2: The pH of the assay buffer can significantly impact the stability and activity of small molecule inhibitors like Cpd-II. Acidic extracellular pH (around 6.4) has been shown to cause a reversible inhibition of mTORC1 signaling.[2] While specific data for Cpd-II is not available, it is advisable to perform initial experiments across a pH range (e.g., 6.8 to 8.0) to determine the optimal pH for both compound stability and enzyme activity. Some kinase inhibitors exhibit pH-dependent conformational changes that can alter their inhibitory potential.
Q3: What is the optimal ionic strength for Cpd-II assays?
A3: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl or KCl), can influence both enzyme activity and the interaction between the inhibitor and the kinase. While high salt concentrations can sometimes lead to protein precipitation or aggregation, sufficient ionic strength is necessary to mimic physiological conditions and minimize non-specific interactions. A starting concentration of 100 mM NaCl or KCl is generally recommended.[1] The optimal ionic strength should be determined empirically for your specific assay.
Q4: Should I include detergents in my kinase assay buffer for Cpd-II?
A4: Non-ionic detergents like Triton X-100 or Tween-20 are often included in kinase assay buffers at low concentrations (e.g., 0.01-0.05%) to prevent non-specific binding of the inhibitor or enzyme to the assay plates and to reduce protein aggregation. However, the necessity and choice of detergent are enzyme-dependent. It is recommended to test your assay with and without detergent to assess its impact on signal-to-background ratio and overall assay performance.
Q5: How should I prepare and store stock solutions of Cpd-II?
A5: Cpd-II, like many small molecule inhibitors, is likely to be poorly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid detrimental effects on enzyme activity.
Troubleshooting Guides
Issue 1: High Variability in Cpd-II Potency (IC50) Between Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Buffer Preparation | Ensure all buffer components are accurately weighed and the final pH is consistently adjusted for each batch. Use a calibrated pH meter. |
| Variable DMSO Concentration | Prepare a master mix of Cpd-II dilutions to ensure a consistent final DMSO concentration across all wells. |
| Compound Precipitation | Visually inspect for precipitation. If observed, consider lowering the final concentration of Cpd-II or slightly increasing the DMSO percentage (while staying within the enzyme's tolerance). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing larger volumes of intermediate dilutions. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity and minimize evaporation. |
Issue 2: No or Low Inhibition by Cpd-II
| Possible Cause | Suggested Solution |
| Inactive Cpd-II | Verify the integrity of your Cpd-II stock. If possible, confirm its identity and purity. Use a fresh aliquot. |
| Inactive Enzyme | Ensure the kinase is properly stored and handled. Run a positive control with a known inhibitor to confirm enzyme activity. |
| Suboptimal Assay Conditions | Re-evaluate the buffer pH, ionic strength, and concentrations of ATP and substrate. The inhibitor's potency can be highly dependent on these factors. |
| Incorrect ATP Concentration | For ATP-competitive inhibitors, the apparent potency is dependent on the ATP concentration. Ensure you are using an ATP concentration at or below the Km for your kinase to accurately determine the IC50. |
Issue 3: High Background Signal in the Assay
| Possible Cause | Suggested Solution |
| Autofluorescence of Cpd-II | If using a fluorescence-based assay, run a control with Cpd-II in the absence of the enzyme to check for inherent fluorescence. |
| Non-specific Binding | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Consider using low-binding microplates. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water for all buffers. |
Data Presentation
Table 1: Recommended Buffer Components for in vitro Kinase Assays with Cpd-II
| Component | Concentration Range | Purpose | Key Considerations |
| Buffering Agent | |||
| HEPES | 20-50 mM | Maintains a stable pH. | Good buffering capacity in the physiological range (pH 7.2-7.6). |
| Tris-HCl | 20-50 mM | Alternative buffering agent. | pH is temperature-dependent; ensure pH is adjusted at the assay temperature. |
| Divalent Cations | |||
| MgCl₂ | 5-10 mM | Essential cofactor for kinase activity (complexes with ATP). | Concentration may need optimization for specific kinases. |
| MnCl₂ | 1-2 mM | Can sometimes enhance the activity of certain kinases. | Can be toxic to cells in higher concentrations. |
| Salts | |||
| NaCl or KCl | 50-150 mM | Provides physiological ionic strength and reduces non-specific interactions. | High concentrations can inhibit some enzymes or cause protein aggregation. |
| Additives | |||
| DTT | 1-2 mM | Reducing agent to prevent oxidation of cysteine residues in the enzyme. | Prepare fresh or store as frozen aliquots as it is unstable in solution. |
| BSA | 0.1 mg/mL | Carrier protein to prevent enzyme adsorption to surfaces and stabilize the enzyme. | Ensure it is protease-free. |
| Non-ionic Detergent (e.g., Triton X-100) | 0.01-0.05% | Prevents non-specific binding and aggregation. | May interfere with some assay detection methods. |
Table 2: Buffer Systems for Cell-Based Assays Investigating Cpd-II Activity
| Buffer Type | Application | Key Components | Important Notes |
| Cell Lysis Buffer | Western Blotting to analyze phosphorylation of mTOR pathway proteins (e.g., p-S6K, p-4E-BP1). | Tris-HCl, NaCl, EDTA, Triton X-100 or NP-40, Protease and Phosphatase Inhibitors. | The inclusion of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) is critical to preserve the phosphorylation status of target proteins.[3] |
| Immunoprecipitation (IP) Buffer | To isolate mTOR complexes (mTORC1/mTORC2) for subsequent kinase assays. | CHAPS-based lysis buffer is often used. | A high-salt wash (e.g., with 500mM NaCl) can be used to remove associated proteins like PRAS40 from mTORC1.[4] |
| Fixation/Permeabilization Buffers | Immunofluorescence to observe subcellular localization of mTOR. | Formaldehyde for fixation, Triton X-100 or saponin for permeabilization. | Optimization of fixation and permeabilization times is crucial to preserve cellular morphology and antigenicity. |
Experimental Protocols
Protocol 1: General in vitro Kinase Assay for Cpd-II
-
Reagent Preparation:
-
Prepare a 2X Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 200 mM NaCl, 4 mM DTT).
-
Prepare a 10 mM stock solution of Cpd-II in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Dilute the kinase to a 2X working concentration in 1X Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in 1X Kinase Assay Buffer. The final ATP concentration should ideally be at the Km for the kinase.
-
-
Assay Procedure:
-
Add 2.5 µL of the Cpd-II dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., by adding a detection reagent for luminescence or fluorescence-based readouts).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the Cpd-II concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of mTORC1 Signaling in Response to Cpd-II
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of Cpd-II or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and add SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Mandatory Visualization
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Cpd-II.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: A logical workflow for troubleshooting kinase assay experiments.
References
- 1. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of mTORC1 Signaling by pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low signal-to-noise in Cpd-II EPR spectra
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in Compound II (Cpd-II) EPR spectra.
Troubleshooting Guide: Low Signal-to-Noise in Cpd-II EPR Spectra
Low signal-to-noise (S/N) can obscure the characteristic EPR signals of Cpd-II, a critical intermediate in heme enzyme catalysis. This guide provides a systematic approach to diagnosing and resolving common issues.
Is your EPR signal weak or completely absent?
If you are unable to detect a signal, it is crucial to systematically check your sample preparation and instrument setup.
dot
Caption: Troubleshooting workflow for an absent Cpd-II EPR signal.
Is your EPR signal present but noisy?
A noisy signal can be improved by optimizing acquisition parameters and employing signal averaging techniques.
dot
Caption: Workflow for improving a noisy Cpd-II EPR signal.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the optimal concentration for Cpd-II EPR samples?
A target concentration of 400-2000 µM of the paramagnetic species is generally recommended for a good signal-to-noise ratio in X-band EPR.[1] While higher concentrations can be beneficial, excessively high concentrations may lead to artificial line broadening due to spin-spin interactions.[1] However, for protein samples, the surrounding protein structure often acts as a buffer, isolating the individual spins.[1] A minimum concentration of around 100 µM may still yield a detectable signal, although significant signal averaging will likely be required.[1]
Q2: How can I prevent my aqueous sample from damaging the resonator at room temperature?
Aqueous samples can be problematic at temperatures above 0°C due to the strong interaction of water's electric dipole with the microwave's electric field, which can detune the resonator.[1] To mitigate this, it is recommended to use a thin sample holder, such as a flat cell or a Q-Band tube, if the signal is strong enough.[1] Alternatively, capillary tubes can be used for aqueous solvents.[1]
Q3: What are the best practices for freezing Cpd-II samples to avoid tube cracking?
Proper freezing is critical to prevent the EPR tube from cracking due to the expansion of the sample. The recommended method is to first place the bottom tip of the tube in liquid nitrogen until it begins to fizzle, and then slowly lower the tube into the liquid nitrogen at a rate of approximately 1 mm per second.[2][3] This gradual freezing allows the sample to expand upwards, preventing stress on the quartz tube.[2][3] It is also important to remove any rubber septa or caps before freezing, as they can trap liquid nitrogen, which can lead to the tube exploding upon warming.[2][3]
EPR Instrument Parameters
Q4: How do I optimize the microwave power for my Cpd-II sample?
The optimal microwave power is a balance between maximizing signal intensity and avoiding saturation. Saturation occurs when the microwave power is too high, causing the population difference between the spin states to decrease and the signal intensity to diminish. To find the optimal power, you can record spectra at a series of increasing power levels. The signal intensity should initially increase with power and then plateau or decrease at higher powers. The optimal power is typically just before the onset of saturation.
Q5: What is the effect of modulation amplitude on the signal-to-noise ratio and resolution?
The modulation amplitude is a key parameter that affects both the signal-to-noise ratio and the resolution of the EPR spectrum. Increasing the modulation amplitude generally increases the signal intensity.[4] However, if the modulation amplitude is too large (greater than the linewidth of the EPR signal), the signal will become broadened and distorted, potentially obscuring important hyperfine details.[4][5] A good compromise for maximizing signal intensity without significant distortion is to set the modulation amplitude to be approximately equal to the linewidth of the EPR signal.[4][5] For high-resolution measurements where resolving small hyperfine splittings is critical, a much lower modulation amplitude should be used.[5][6]
Q6: How can I improve my signal-to-noise ratio through signal averaging?
Signal averaging is a powerful technique for improving the signal-to-noise ratio.[7][8] By repeatedly scanning the magnetic field and averaging the resulting spectra, the random noise, which has a mean of zero, will be reduced, while the coherent signal will be enhanced.[7] The signal-to-noise ratio ideally improves in proportion to the square root of the number of scans.[8] Therefore, to double the signal-to-noise ratio, you would need to perform four times the number of scans.
Data Interpretation
Q7: What are the characteristic g-values for a Cpd-II intermediate?
The g-values in an EPR spectrum are a key identifier of the paramagnetic species. For Cpd-II intermediates of heme enzymes, the EPR spectrum is often characterized by a rhombic signal with g-values typically in the range of g ~ 2.[9] The exact g-values are sensitive to the coordination environment of the ferryl iron.[9]
Q8: How can I be sure that the signal I am observing is from Cpd-II and not another paramagnetic species?
Careful sample preparation and controls are essential. The Cpd-II intermediate is typically generated by reacting the ferric enzyme with a peroxide. Running control EPR spectra of the resting enzyme and the enzyme after the addition of a substrate or inhibitor can help to distinguish the Cpd-II signal from other potential paramagnetic species. Isotope labeling, for example, with 17O, can also be used to confirm the identity of the oxygen-centered radical characteristic of some Cpd-II species.[9]
Experimental Protocols
Preparation of a Cpd-II Sample for EPR Spectroscopy
This protocol provides a general method for preparing a Cpd-II sample for EPR analysis. The specific concentrations and incubation times may need to be optimized for your particular enzyme system.
-
Enzyme Preparation: Purify the heme enzyme to a high degree of homogeneity. The final buffer should be one that is compatible with EPR spectroscopy at cryogenic temperatures (e.g., a buffer containing a cryoprotectant like glycerol).
-
Concentration Determination: Accurately determine the concentration of the heme enzyme using a method such as UV-Vis spectroscopy.[10]
-
Sample Transfer: Transfer a known volume of the enzyme solution (typically 100-200 µL) into a clean, high-quality quartz EPR tube.[9]
-
Cpd-II Formation: Initiate the formation of Cpd-II by adding a stoichiometric amount of a suitable oxidant (e.g., hydrogen peroxide or an organic peroxide). The reaction should be performed at a controlled low temperature to trap the intermediate.
-
Rapid Freezing: After a predetermined incubation time to allow for Cpd-II formation, rapidly freeze the sample in liquid nitrogen using the slow-freezing technique described in the FAQs to prevent tube cracking.[2][3]
-
Sample Storage: Store the frozen sample in liquid nitrogen until ready for EPR analysis.
EPR Spectrometer Setup and Data Acquisition
This protocol outlines the basic steps for setting up an X-band EPR spectrometer for Cpd-II measurements.
-
Spectrometer Cooldown: Cool down the spectrometer's cryostat to the desired measurement temperature, typically in the range of 4-77 K for Cpd-II.[11]
-
Sample Insertion: Carefully insert the frozen sample into the pre-cooled resonator.
-
Resonator Tuning and Coupling: Tune the resonator to the microwave frequency and critically couple it to the waveguide.[12] This ensures maximum microwave power is delivered to the sample and maximizes signal detection.[13]
-
Set Spectrometer Parameters: Set the initial spectrometer parameters as outlined in the table below. These may need to be optimized for your specific sample.
-
Data Acquisition: Record the EPR spectrum by sweeping the magnetic field.
-
Signal Averaging: To improve the signal-to-noise ratio, acquire multiple scans and average them.[7]
Quantitative Data Summary
| Parameter | Typical Range for Cpd-II | Purpose |
| Microwave Frequency | ~9.5 GHz (X-band) | Excites electron spin transitions. |
| Microwave Power | 0.1 - 20 mW | Controls the intensity of the EPR signal. |
| Modulation Frequency | 100 kHz | Improves signal detection sensitivity. |
| Modulation Amplitude | 0.1 - 1.0 mT (1 - 10 G) | Affects signal intensity and resolution.[4][5] |
| Temperature | 4 - 77 K | Low temperatures are often required to observe Cpd-II signals due to short relaxation times at higher temperatures.[14] |
| Number of Scans | 16 - 256 (or more) | Increases the signal-to-noise ratio. |
| Sweep Width | 50 - 200 mT (500 - 2000 G) | The range of the magnetic field sweep. |
| Time Constant | 10 - 80 ms | A filter to reduce noise. |
References
- 1. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 2. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]
- 3. acif.ucr.edu [acif.ucr.edu]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. allaboutcircuits.com [allaboutcircuits.com]
- 8. Signal averaging - Wikipedia [en.wikipedia.org]
- 9. Axial Coordination of Heme in Ferric CcmE Chaperone Characterized by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 11. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 12. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 13. cif.iastate.edu [cif.iastate.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Refinement of Force Fields for Cpd-II Molecular Dynamics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular dynamics (MD) simulations of Peroxidase Compound II (Cpd-II).
Frequently Asked Questions (FAQs)
Q1: My Cpd-II simulation is unstable, leading to a "system blowing up" error. What are the primary causes and solutions?
A1: System instability in Cpd-II simulations often originates from high-energy conformations in the initial structure or inaccuracies in the force field parameters, particularly for the ferryl-oxo heme active site.
Troubleshooting Steps:
-
Thorough Energy Minimization: Before initiating dynamics, perform a robust, multi-stage energy minimization. A recommended approach is to first minimize the solvent and ions with positional restraints on the protein and the Cpd-II active site. Subsequently, gradually release these restraints and minimize the entire system.[1]
-
System Equilibration: Ensure the system is well-equilibrated. Conduct thorough NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) equilibration phases. Monitor temperature, pressure, and density for stability before starting the production run.[1]
-
Validate Heme Parameters: The classical force fields (e.g., AMBER, CHARMM) may not have accurate parameters for the Fe(IV)=O state of Cpd-II.[2][3][4] It is crucial to use or develop parameters specifically for this intermediate. Standard parameters for ferric (Fe(III)) or ferrous (Fe(II)) heme are not appropriate and will lead to instability.
-
Check Timestep: A large timestep can cause integration errors. For simulations with constraints on bonds involving hydrogen (e.g., SHAKE or LINCS), a timestep of 2 femtoseconds (fs) is common. However, for highly flexible systems or those with complex metal centers, a smaller timestep of 1 fs may be necessary to maintain stability.[1]
-
Periodic Boundary Conditions (PBC): Ensure the simulation box is large enough to prevent the protein from interacting with its periodic image. A solvent buffer of at least 10-12 Å in all directions is recommended.
Q2: Which force field, AMBER or CHARMM, is better suited for Cpd-II simulations?
A2: Both AMBER and CHARMM are widely used for protein simulations, but for metalloproteins like peroxidases, the choice often depends on the availability of well-validated parameters for the metal cofactor.[2][5][6]
-
CHARMM: Often considered to have more refined parameters for heme groups.[2][5] There are published parameter sets for various heme oxidation and ligation states that can serve as a starting point.[4][7]
-
AMBER: Also a robust force field for proteins. Parameter development for metal centers is well-supported by tools like MCPB.py.
Recommendation: The critical factor is not the base force field itself, but the quality of the parameters for the Cpd-II heme group.[3] Regardless of the chosen family, you will likely need to introduce custom parameters for the Fe(IV)=O core and its coordination environment. It is advisable to review the literature for existing parameter sets for Cpd-II or similar ferryl-oxo heme species.
Q3: How do I obtain accurate force field parameters for the Cpd-II active site?
A3: Standard force fields lack parameters for the reactive Fe(IV)=O intermediate in Cpd-II. Therefore, a combination of quantum mechanics (QM) calculations and careful parameterization is necessary. A common approach is to use a Quantum Mechanics/Molecular Mechanics (QM/MM) method.[8][9][10]
Parameterization Workflow:
-
Define the QM Region: The QM region should include the iron, the porphyrin ring, the axial histidine ligand, and the ferryl oxygen. Including key second-sphere residues, like the distal arginine, in the QM region can also be important.[8]
-
Select a QM Method: Density Functional Theory (DFT) with functionals like B3LYP or M06-2X is commonly used for geometry optimization and calculating electronic properties of the active site.[3][11]
-
Derive Bonded Parameters:
-
Bond and Angle Force Constants: These can be derived by fitting to the potential energy surface from QM calculations or by using methods like Seminario, which utilizes the Hessian matrix from a QM frequency calculation.
-
-
Derive Non-Bonded Parameters:
-
Partial Atomic Charges: Charges should be derived to reproduce the QM electrostatic potential. Restrained Electrostatic Potential (RESP) or other charge fitting procedures are standard.
-
Lennard-Jones Parameters: These can be taken from existing general force fields for similar atom types or optimized to reproduce experimental data, such as hydration free energies.
-
Q4: There is a debate in the literature about the protonation state of the ferryl oxygen in Cpd-II (Fe(IV)=O vs. Fe(IV)-OH). How should I address this in my simulation?
A4: The protonation state of the ferryl oxygen is a critical and debated aspect of Cpd-II's structure.[8][11] Spectroscopic and crystallographic studies have provided conflicting evidence.[8][11][12]
Recommendations:
-
Simulate Both States: The most rigorous approach is to set up and run simulations for both the unprotonated (Fe(IV)=O) and protonated (Fe(IV)-OH) forms of the active site.
-
Compare with Experimental Data: Compare the results from both simulations with available experimental data to determine which model is more consistent. Key experimental observables for comparison include:
-
Fe-O Bond Length: X-ray crystallography and EXAFS data can provide this.[12]
-
Vibrational Frequencies: If available, compare simulated vibrational frequencies of the Fe-O bond with experimental data from Nuclear Resonance Vibrational Spectroscopy (NRVS).[8]
-
Spectroscopic Properties: While challenging with classical MD, QM/MM calculations can predict spectroscopic properties to compare with UV-Vis or Mössbauer data.[8][11]
-
-
Analyze the Active Site Environment: Pay close attention to the hydrogen-bonding network around the ferryl oxygen, particularly interactions with the distal arginine and nearby water molecules, as this can influence the protonation state.[8]
Troubleshooting Guides
Issue 1: Unstable Heme Geometry
-
Symptom: The porphyrin ring of the heme group shows large, unrealistic distortions or the iron atom moves significantly out of the porphyrin plane.
-
Cause: Incorrect or missing improper dihedral parameters for the porphyrin ring, or inadequate force constants for the bonds and angles involving the iron atom.
-
Solution:
-
Verify Porphyrin Planarity: Ensure that the force field includes appropriate improper dihedrals to maintain the planarity of the porphyrin ring.
-
Iron Coordination Parameters: Double-check the bond and angle parameters for the iron's coordination to the porphyrin nitrogens and the axial histidine. These should be derived from QM calculations for the specific spin and oxidation state of Cpd-II.
-
Use of Restraints: As a temporary diagnostic tool, you can apply weak positional restraints to the porphyrin ring atoms to identify if other parts of the system are causing the instability.
-
Issue 2: Incorrect Spin State of the Iron
-
Symptom: While not directly observable in a classical MD simulation, using parameters derived for the wrong spin state will lead to incorrect geometries and dynamics. Experimental and theoretical data suggest an intermediate spin (S=1) ground state for the Fe(IV) center in Cpd-II.[8][13][14][15]
-
Cause: Using parameters developed for a high-spin or low-spin state.
-
Solution:
-
QM Calculations with Correct Spin State: Ensure that all QM calculations used for parameter derivation are performed for the correct (S=1) spin state.
-
Literature Review: Consult the literature for validated parameter sets that explicitly state the spin state for which they were derived.
-
Quantitative Data Summary
Table 1: Comparison of Fe-O Bond Lengths in Peroxidase Intermediates from Experimental and Computational Studies.
| System | Method | Fe-O Bond Length (Å) | Reference |
| Ascorbate Peroxidase (APX) Cpd-II | XFEL Crystallography | 1.87 | [12] |
| Ascorbate Peroxidase (APX) Cpd-II | Neutron Diffraction | 1.88 | [12] |
| Cytochrome c Peroxidase (CcP) Cpd-II | XFEL Crystallography | 1.76 | [12] |
| Ascorbate Peroxidase (APX) Cpd-II Fe(IV)=O Model | QM/MM | ~1.70 | [8] |
| Ascorbate Peroxidase (APX) Cpd-II Fe(IV)-OH Model | QM/MM | ~1.82 | [8] |
Table 2: Key Spectroscopic Data for Cpd-II Validation.
| Spectroscopic Technique | Observable | Typical Value for Fe(IV)=O | Reference |
| Nuclear Resonance Vibrational Spectroscopy (NRVS) | Fe-O Stretching Frequency | 730-770 cm⁻¹ | [8] |
| Mössbauer Spectroscopy | Isomer Shift (δ) | -0.1 to 0.1 mm/s | [15] |
| Mössbauer Spectroscopy | Quadrupole Splitting (ΔE_Q) | Varies, sensitive to environment | [16] |
Experimental Protocols
Protocol 1: QM/MM-Based Parameterization of the Cpd-II Active Site
-
System Preparation:
-
Start with a high-resolution crystal structure of the peroxidase.
-
Model the Cpd-II state by adding an oxygen atom to the iron and adjusting the protonation states of nearby residues as needed.
-
Solvate the protein in a periodic box of water and add counter-ions to neutralize the system.
-
Perform initial energy minimization and equilibration using a standard classical force field, with temporary, generic parameters for the heme active site.
-
-
Definition of QM and MM Regions:
-
Define the QM region to include the iron atom, the porphyrin ring, the ferryl oxygen, and the imidazole side chain of the proximal histidine.
-
The rest of the protein, solvent, and ions will be treated with the MM force field.
-
-
QM Calculations for Parameter Derivation:
-
Extract the QM region from the equilibrated structure.
-
Perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G*) for the S=1 spin state.
-
Calculate the electrostatic potential on a grid of points around the optimized QM region.
-
-
Parameter Fitting:
-
Charges: Use a charge fitting procedure (e.g., RESP) to derive partial atomic charges for the QM atoms that best reproduce the electrostatic potential calculated in the previous step.
-
Bonded Parameters:
-
Use the optimized geometry to define equilibrium bond lengths and angles.
-
Derive force constants from the Hessian matrix of the QM frequency calculation.
-
-
Dihedrals: Scan the potential energy surface for key dihedral angles and fit the results to the torsional potential function of the force field.
-
-
Validation:
-
Incorporate the new parameters into the topology file.
-
Run a new set of equilibration and production MD simulations.
-
Validate the parameters by comparing simulation results (e.g., Fe-O bond length, RMSD of the active site) with QM calculations and experimental data.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 7. Revised CHARMM force field parameters for iron-containing cofactors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Quantum Mechanics/Molecular Mechanics Studies on the Relative Reactivities of Compound I and II in Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Reactivity and Properties of Heme Peroxidases: A DFT Study of Their Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. The Crystal Structure of a High-Spin OxoIron(IV) Complex and Characterization of Its Self-Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Reactive, Photogenerated High-Spin (S = 2) FeIV(O) Complex via O2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protoporphyrin IX iron(II) revisited. An overview of the Mössbauer spectroscopic parameters of low-spin porphyrin iron(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glutamate Carboxypeptidase II (GCPII) Kinetic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the kinetic analysis of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).
Frequently Asked Questions (FAQs)
Q1: What is Glutamate Carboxypeptidase II (GCPII) and what is its primary function?
A1: Glutamate Carboxypeptidase II (GCPII) is a membrane-bound zinc metalloenzyme.[1] Its primary function is to catalyze the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] Due to its role in glutamate release, it is a therapeutic target for neurological diseases where excessive glutamate is considered pathogenic.[1][2]
Q2: What are some common inhibitors used in GCPII kinetic studies?
A2: Several potent and selective inhibitors of GCPII have been developed. Two commonly cited inhibitors in research are 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and quisqualate.[3][4] However, a significant challenge with many current GCPII inhibitors is their poor physicochemical properties, such as low oral bioavailability and limited brain penetration, because they are often charged at physiological pH.[1][2]
Q3: What are the key components of a typical GCPII kinetic assay?
A3: A typical GCPII kinetic assay includes the purified GCPII enzyme, its substrate NAAG, and a buffer system to maintain optimal pH and ionic strength. To study inhibitors, various concentrations of the test compound are included. The reaction progress is monitored by measuring the formation of the product, glutamate, over time.
Troubleshooting Guides
Issue 1: Higher than expected background signal or apparent enzyme activity in no-enzyme controls.
Q: My control wells without GCPII enzyme are showing a signal. What could be the cause?
A: This is a common issue that can arise from several sources. Contamination of the substrate or buffer with glutamate can lead to a false-positive signal. Additionally, if using a coupled assay system, the substrate of the primary enzyme (NAAG) might be contaminated with the substrate of the coupling enzyme, or the substrate itself could be a substrate for the coupling enzyme.[5]
Troubleshooting Steps:
-
Substrate Purity Check: Test your NAAG substrate for glutamate contamination using a sensitive detection method like LC/MS/MS.
-
Buffer Blank: Run a reaction with all components except the enzyme and substrate to check for buffer-related interference.
-
Coupled Assay Control: If using a coupled assay, run the reaction with the coupling enzyme(s) and NAAG, but without GCPII, to check for cross-reactivity.[5] You can subtract any significant rate observed in this control from the rate with GCPII.[5]
Issue 2: Non-saturating kinetics even at high substrate concentrations.
Q: I am increasing the concentration of NAAG, but my reaction velocity is not reaching a plateau (Vmax). What's happening?
A: If the initial reaction rate continues to increase linearly with substrate concentration, it often indicates that the Michaelis constant (Km) for the substrate is much higher than the concentration range you are using.[5] This means you have not yet reached substrate concentrations that saturate the enzyme.
Troubleshooting Steps:
-
Increase Substrate Concentration: If soluble, further increase the concentration of NAAG in your assay until saturation is observed.
-
Verify Assay Conditions: Ensure that other reaction conditions like pH, temperature, and salt concentrations are optimal for GCPII activity, as suboptimal conditions can affect Km.[5]
-
Check for Inhibitors: Contaminants in your enzyme preparation or assay components could be acting as inhibitors, affecting the apparent Km.
Issue 3: Inconsistent or non-reproducible IC50 values for inhibitors.
Q: I am getting variable IC50 values for my GCPII inhibitor. Why is this happening?
A: Variability in IC50 values can stem from several experimental factors. The inhibitor itself might be unstable in the assay buffer, or it could be interacting with components of the assay, such as the plate material. Additionally, the mechanism of inhibition can influence the apparent IC50 value under different substrate concentrations.
Troubleshooting Steps:
-
Inhibitor Stability: Assess the stability of your inhibitor in the assay buffer over the time course of the experiment.
-
Assay Component Interference: Check for non-specific binding of the inhibitor to the assay plates or other components.
-
Mechanism of Action Studies: Determine the mechanism of inhibition (e.g., competitive, non-competitive). For a competitive inhibitor, the apparent IC50 will increase with increasing substrate concentration. A recent study suggested that cefsulodin acts as a competitive inhibitor of GCPII.[6]
-
Enzyme Concentration: Ensure you are using a consistent and appropriate concentration of GCPII in all assays.
Experimental Protocols
Protocol 1: GCPII Inhibition Assay using LC/MS/MS
This protocol is adapted from methodologies used for screening GCPII inhibitors.[6]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
GCPII Enzyme: Dilute purified human GCPII to the desired concentration in assay buffer.
-
Substrate (NAAG): Prepare a stock solution of NAAG in water and dilute to the final working concentration in assay buffer.
-
Inhibitor: Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor solution to the wells of a 96-well plate.
-
Add 10 µL of the GCPII enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NAAG substrate solution.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 50 µL of 0.1% formic acid in acetonitrile).
-
-
Detection:
-
Analyze the samples for the amount of glutamate produced using a dual-stream liquid chromatography-mass spectrometry (LC/MS/MS) system.[6]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of Known GCPII Inhibitors
| Inhibitor | IC50 (µM) | Notes |
| Cefsulodin | 2 ± 0.1 | Identified through a high-throughput screening campaign.[6] |
| Amaranth | 0.3 ± 0.01 | Identified through a high-throughput screening campaign.[6] |
Visualizations
Caption: GCPII hydrolyzes NAAG to release glutamate in the extracellular space.
Caption: A logical workflow for troubleshooting common issues in GCPII kinetic analysis.
References
- 1. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 2. Targeting glutamate carboxypeptidase II in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
Technical Support Center: Enhancing the Resolution of Cpd-II Crystal Structures
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the resolution of Cpd-II crystal structures. For the purposes of this guide, "Cpd-II" is addressed in the context of challenging protein classes that are subjects of crystallographic studies, including Class II CPD photolyases and heme-containing enzymes like Catalase (Compound II intermediate) and Cytochrome P450 (Compound-II intermediate) .
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the resolution of my Cpd-II protein crystals?
A1: The resolution of a crystal structure is fundamentally limited by the internal order of the crystal.[1] Factors that contribute to lower resolution include:
-
Protein Sample Quality: Insufficient purity (>95% is recommended), presence of aggregates, and conformational heterogeneity can all disrupt the formation of a well-ordered crystal lattice.[2]
-
Crystal Packing: Loose packing of molecules and large solvent channels can lead to lower resolution and poor diffraction quality.[3]
-
Crystal Size and Morphology: While not always the case, very small or morphologically imperfect crystals (e.g., twinned or cracked) often diffract poorly.[4]
-
Cryo-cooling: The process of flash-cooling can introduce disorder into the crystal lattice if not performed optimally, often resulting in ice rings in the diffraction pattern.[5]
-
Radiation Damage: Protein crystals are sensitive to X-ray radiation, which can damage the molecules and degrade diffraction quality over time.[4]
Q2: My Cpd-II crystallization trials result in clear drops. What does this indicate and what should I do?
A2: Clear drops typically signify that the protein has not reached a sufficient level of supersaturation to nucleate and form crystals.
-
Increase Protein Concentration: This is often the most critical variable. If your drops are consistently clear, you may need to concentrate your protein sample further.[6][7]
-
Increase Precipitant Concentration: The concentration of your precipitating agent might be too low to induce nucleation.[7]
-
Consider Seeding: If you have previously obtained microcrystals, you can use them to seed new crystallization drops to promote growth.
Q3: I'm getting amorphous precipitate instead of crystals. How can I address this?
A3: Amorphous precipitate occurs when the protein comes out of solution too rapidly, preventing the formation of an ordered crystal lattice.[7]
-
Reduce Concentrations: Lowering the concentration of both the protein and the precipitant can slow down the process, favoring ordered crystal growth.[7]
-
Modify Temperature: Experiment with different temperatures (e.g., 4°C and 20°C) as temperature affects protein solubility and the rate of equilibration.[7]
-
Vary Drop Ratios: Altering the ratio of your protein solution to the reservoir solution can fine-tune the equilibration rate.[7]
Q4: What is crystal annealing and when should I use it?
A4: Crystal annealing is a post-crystallization technique used to improve the quality of cryo-cooled crystals. It involves briefly warming the flash-cooled crystal to allow molecules in the lattice to rearrange into a more ordered state, followed by re-cooling.[1][3] This method is particularly useful when you observe high mosaicity or ice rings in your diffraction pattern after flash-cooling.[3]
Troubleshooting Guides
Problem: Poorly diffracting crystals of Cpd-II proteins.
This workflow provides a systematic approach to troubleshooting and improving the diffraction quality of your Cpd-II crystals.
Caption: Troubleshooting workflow for improving crystal diffraction.
Problem: Sub-optimal Cryo-protection leading to ice formation.
Ice rings in the diffraction pattern are a clear indicator that the cryoprotectant is not effectively vitrifying the solvent in and around the crystal.
-
Solution 1: Increase Cryoprotectant Concentration: Gradually increase the concentration of your cryoprotectant (e.g., glycerol, ethylene glycol) in the mother liquor. This can be done in a stepwise manner, soaking the crystal in solutions of increasing cryoprotectant concentration to avoid osmotic shock.
-
Solution 2: Test Different Cryoprotectants: Some proteins behave better with specific cryoprotectants. If glycerol isn't working, try ethylene glycol, PEG 400, or even sugars like sucrose. A multi-step soaking method, where a crystal is sequentially soaked in different cryoprotectant solutions, has been shown to be effective.[8]
-
Solution 3: Optimize Soaking Time: The time the crystal is soaked in the cryoprotectant solution is critical. Too short, and the cryoprotectant may not penetrate the crystal fully. Too long, and it could damage the crystal. Experiment with times ranging from a few seconds to several minutes.
Quantitative Data on Resolution Improvement
| Protein/Complex | Initial Resolution (Å) | Post-Crystallization Treatment | Final Resolution (Å) | Reference |
| DsbC–DsbD complex | 7.0 | Slow dehydration | 2.6 | [1] |
| E. coli YbgL | 12.0 | Annealing and dehydration | 2.6 | [3] |
| Prokaryotic CLC chloride channel | 8.0 | Slow dehydration over months | 4.0 | [3] |
| CagA | 7.5 | Multistep cryoprotectant soaking | 3.1 | [8][9] |
Key Experimental Protocols
Protocol 1: Crystal Annealing
This protocol is designed to reduce lattice disorder introduced during flash-cooling.[3]
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. rcsb.org [rcsb.org]
- 3. Schrödinger Customer Portal [my.schrodinger.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of catalase determined by MicroED | eLife [elifesciences.org]
- 6. Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Crystal structures of an archaeal class II DNA photolyase and its complex with UV‐damaged duplex DNA | The EMBO Journal [link.springer.com]
- 9. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to extend the lifetime of Cpd-II intermediate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with heme peroxidases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability of the Compound-II (Cpd-II) intermediate in your experiments.
Troubleshooting Guides
Problem: Rapid decay of Cpd-II is preventing accurate characterization.
Possible Cause 1: Sub-optimal pH or ionic strength.
-
Suggestion: The stability of Cpd-II can be pH-dependent. For instance, in myeloperoxidase, Cpd-II stability is independent of pH in the range of 3-11, but this may not be true for all peroxidases.[1] Verify the optimal pH range for your specific enzyme. While ionic strength may not always have a significant effect, it is a parameter that can be optimized.[1]
Possible Cause 2: Presence of excess hydrogen peroxide (H₂O₂).
-
Suggestion: High concentrations of H₂O₂ can lead to the formation of the relatively inert Compound III (Cpd-III), effectively removing Cpd-II from the catalytic cycle.[2][3] This process is considered a "suicide inactivation" pathway.[2][3] Titrate H₂O₂ concentrations carefully to find the minimum effective concentration for Cpd-I formation without accelerating Cpd-II decay into Cpd-III.
Possible Cause 3: Instability of the enzyme variant.
-
Suggestion: Mutations, particularly in the heme pocket, can significantly impact the stability of catalytic intermediates. If you are working with a mutant, consider if the mutation could be destabilizing the ferryl heme species. For example, mutations of methionine residues near the heme cofactor have been shown to affect oxidative stability.[3]
Problem: Difficulty in spectroscopically distinguishing Cpd-II from other intermediates.
Possible Cause 1: Overlapping spectral signatures.
-
Suggestion: Cpd-I, Cpd-II, and the ferric resting state have distinct but sometimes overlapping UV-Vis spectra. Cpd-II of cytochrome c peroxidase, for example, has characteristic wavelength maxima at approximately 420, 530, and 560 nm.[4] Ensure you are using high-resolution spectroscopy and consider deconvolution techniques if spectra are complex.
Possible Cause 2: Co-existence of multiple species.
-
Suggestion: Your reaction mixture may contain a mixture of intermediates. To verify the presence of Cpd-II, which is EPR-silent, you can use electron paramagnetic resonance (EPR) spectroscopy to check for the absence of the EPR-active Cpd-I signal.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalytic cycle of a heme peroxidase and where does Cpd-II fit in?
A1: The generally accepted catalytic cycle involves two main stages. First, the native enzyme in its ferric state (Fe³⁺) reacts with hydrogen peroxide to form Compound I (Cpd-I), an oxoiron(IV)-porphyrin radical cation which is two oxidizing equivalents above the resting state.[2][5] Cpd-I is then reduced by a single electron from a substrate molecule to form Compound II (Cpd-II), an oxoiron(IV) species.[5] Finally, a second substrate molecule donates an electron to Cpd-II, returning the enzyme to its ferric resting state.[5]
Q2: What is the chemical nature of the ferryl species in Cpd-II?
A2: The nature of the ferryl heme in Cpd-II, whether it is an unprotonated oxoferryl (FeIV=O) or a protonated hydroxyferryl (FeIV-OH) species, is a subject of ongoing research and can differ between peroxidases.[4][6] For example, X-ray free electron laser (XFEL) crystal structures have shown differences in the iron-oxygen bond length between cytochrome c peroxidase (1.76 Å) and ascorbate peroxidase (1.87 Å), suggesting different ferryl species.[4] Computational studies suggest that protonation of the ferryl oxygen is necessary to explain experimental data for some peroxidases, with predicted pKa values around 8.5-9.0.[7][8]
Q3: How can I strategically use mutations to extend the lifetime of Cpd-II?
A3: Rational design through site-directed mutagenesis can be a powerful tool.
-
Proximal Residues: The proximal ligand environment plays a crucial role. For instance, the presence of a proximal hydrogen-bonded aspartate in peroxidases, as opposed to an arginine in catalases, contributes to the relative stability of Cpd-II in peroxidases.[9] Modifying the hydrogen-bonding network on the proximal side can modulate the stability of the ferryl intermediate.
-
Distal Residues: Mutations in the distal heme pocket can also enhance stability. Replacing oxidizable residues, such as methionines, near the heme and the catalytic tryptophan with less reactive ones (e.g., phenylalanine or leucine) has been shown to decrease the rate of oxidative inactivation and improve stability in the presence of H₂O₂.[3] Combining mutations at different locations can have synergistic effects on stability.[3][10]
Q4: What is Compound III and how does it relate to Cpd-II decay?
A4: Compound III (Cpd-III) is a peroxy-Fe(III)-porphyrin free radical that is generally considered catalytically inactive.[3][11] It is formed from the reaction of Cpd-II with an excess of hydrogen peroxide.[2] The formation of Cpd-III is a key pathway for the irreversible deactivation of peroxidases.[11] Therefore, controlling the concentration of H₂O₂ is critical to minimize Cpd-III formation and extend the observable lifetime of Cpd-II.
Data Presentation
Table 1: Factors Influencing Cpd-II Stability and Decay
| Factor | Observation | Enzyme Example(s) | Reference(s) |
| pH | Stability of Cpd-II was found to be independent of pH over the range of 3-11. | Myeloperoxidase | [1] |
| The pKa of a distal histidine (pKa ~4.9) influences the formation rate of Cpd-II from Cpd-I and H₂O₂. | Myeloperoxidase | [1] | |
| Hydrogen Peroxide (H₂O₂) | Excess H₂O₂ leads to the formation of inactive Cpd-III from Cpd-II. | Versatile Peroxidase | [3] |
| Mutations (Proximal) | A proximal hydrogen-bonded aspartate stabilizes Cpd-II compared to the arginine found in catalases. | General Peroxidases | [9] |
| Mutations (Distal) | Substitution of methionine residues near the heme cofactor increased the half-life in the presence of excess H₂O₂ from 3.4 min to over 30 min. | Versatile Peroxidase | [3] |
Experimental Protocols
Stopped-Flow Spectroscopy for Kinetic Analysis
This method is ideal for studying the rapid formation and decay of enzymatic intermediates like Cpd-II.
-
Reagent Preparation:
-
Prepare a solution of the purified peroxidase in a suitable buffer (e.g., 100 mM KH₂PO₄/K₂HPO₄ buffer at a specific pH).
-
Prepare a solution of hydrogen peroxide (H₂O₂) in the same buffer.
-
Prepare a solution of the reducing substrate in the same buffer.
-
-
Instrumentation Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Set the detection wavelength to the Soret maximum of the expected Cpd-II intermediate (e.g., ~420 nm). Data can also be collected over a range of wavelengths to observe the full spectrum.
-
-
Data Acquisition:
-
Rapidly mix the enzyme solution with the H₂O₂ solution to initiate the reaction and form Cpd-I, which then converts to Cpd-II in the presence of a reducing substrate.
-
Alternatively, to study the decay of Cpd-II, pre-form Cpd-II and then rapidly mix it with the reducing substrate.
-
Record the change in absorbance over time. The time course will reflect the formation and/or decay of Cpd-II.
-
-
Data Analysis:
-
Fit the kinetic traces to appropriate exponential equations to determine the observed rate constants (k_obs) for the formation and decay of Cpd-II.[12]
-
By varying the concentration of the reactants (e.g., H₂O₂ or the reducing substrate) and plotting k_obs against concentration, second-order rate constants can be determined.[12]
-
Mandatory Visualizations
Caption: Catalytic cycle of heme peroxidases showing the formation and reaction of Cpd-II.
Caption: Workflow for kinetic analysis of Cpd-II using stopped-flow spectroscopy.
References
- 1. A steady-state study on the formation of Compounds II and III of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Oxidative Stability of a High Redox Potential Fungal Peroxidase by Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XFEL Crystal Structures of Peroxidase Compound II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nature of the Ferryl Heme in Compounds I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Reactivity and Properties of Heme Peroxidases: A DFT Study of Their Origin | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. projects.h-its.org [projects.h-its.org]
- 10. Distal mutations enhance catalysis in designed enzymes by facilitating substrate binding and product release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Peroxidase Compound II and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of native ferryl-oxo heme intermediate, Compound II (Cpd-II), with its synthetic analogues. By presenting key kinetic data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate a deeper understanding of these important chemical entities for researchers in enzymology, bioinorganic chemistry, and drug development.
Introduction to Compound II and Its Mimics
Compound II (Cpd-II) is a crucial intermediate in the catalytic cycle of heme peroxidases. It is an iron(IV)-oxo species (Fe(IV)=O) that participates in the one-electron oxidation of a wide range of substrates.[1] The reactivity of Cpd-II is a central focus of research aimed at understanding enzyme mechanisms and developing artificial catalysts. Synthetic analogues of Cpd-II, typically iron-porphyrin complexes, are designed to mimic the structure and function of the native intermediate, offering valuable tools to probe the factors that control its reactivity.[2][3]
Quantitative Comparison of Reactivity
The reactivity of Cpd-II and its synthetic analogues is most effectively quantified by their second-order rate constants (k) for reaction with various substrates. The following table summarizes key kinetic data from studies on horseradish peroxidase (HRP) Cpd-II and representative synthetic iron-oxo complexes.
| Catalyst | Substrate | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Conditions | Reference |
| HRP Cpd-II | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) | 7.82 x 10⁴ (k+5, binding) 42.1 (k+6, electron transfer) | pH 7.0 | [1] |
| HRP Cpd-II | Ferrocyanide | Rate constants determined but specific values require consulting the original paper | pH dependent | [4] |
| HRP Cpd-II | o-Diphenols | Rate-limiting step can be substrate binding or electron transfer depending on the substrate | - | [1] |
| Microperoxidase-8 Cpd-II | 1-Naphthol | 1.36 x 10⁷ | pH 10.7 | [5] |
| Microperoxidase-8 Cpd-II | Ferrocyanide | 4.03 x 10⁴ | pH 10.7 | [5] |
| Synthetic Mn(III)-MP8 | Ascorbic acid | 1.04 x 10⁶ | pH 10.7 | [6] |
| Synthetic Mn(III)-MP8 | Aniline | 4.61 x 10³ | pH 10.7 | [6] |
| Synthetic Iron Porphyrin Complex | Oxygen | 10⁵ | - | [2] |
Note: Direct comparison of rate constants should be made with caution due to variations in experimental conditions (e.g., pH, temperature, solvent). The data presented here are intended to provide a general overview of the reactivity landscape.
Substrate Specificity
The substrate specificity of Cpd-II is a key feature of peroxidase enzymes. While HRP Cpd-II can oxidize a broad range of substrates, the efficiency of the reaction is influenced by factors such as the substrate's redox potential and steric properties.[1][5] Synthetic analogues often exhibit different substrate specificities compared to the native enzyme, which can be attributed to the absence of the protein environment that precisely orients the substrate in the active site. The reactivity of microperoxidase-8, a smaller heme peptide, with a range of substrates highlights the influence of the immediate heme environment.[5] The substrate reactivity for this system was found to be linearly correlated with its reduction potential, indicating an electron transfer process in the rate-limiting step.[5]
Experimental Protocols
Accurate comparison of the reactivity of Cpd-II and its synthetic analogues relies on robust experimental methodologies. Stopped-flow UV-Vis spectroscopy is the primary technique for monitoring the rapid reactions of these species.
Preparation of Horseradish Peroxidase Compound II
A stable form of HRP Compound II can be prepared for kinetic studies.
Materials:
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
A suitable reducing substrate (e.g., p-cresol)
-
Potassium phosphate buffer (pH 7.0)
-
Dithionite (for anaerobic preparation of ferrous HRP)[7]
Procedure (Aerobic): [8]
-
Prepare a solution of native HRP in potassium phosphate buffer.
-
To generate Compound II, react the native enzyme with a stoichiometric amount of hydrogen peroxide in the presence of an excess of a reducing substrate like p-cresol.
-
The formation of Compound II can be monitored spectrophotometrically by the characteristic shifts in the Soret and visible bands.
Procedure (Anaerobic for Cytochrome c Peroxidase): [7]
-
Work under anaerobic conditions.
-
Reduce ferric Cytochrome c Peroxidase (CcP) with dithionite to form the ferrous species.
-
React the ferrous CcP with H₂O₂ to yield Compound II.
-
Confirm the formation of Compound II using UV-Vis and EPR spectroscopy.[7]
Synthesis of a Representative Compound II Analogue (Iron Porphyrin Complex)
The synthesis of iron porphyrin complexes as Cpd-II mimics can be achieved through various established methods. The following is a generalized approach.
Materials:
-
A suitable porphyrin ligand (e.g., tetraphenylporphyrin, TPP)
-
An iron salt (e.g., FeCl₂)
-
An appropriate solvent (e.g., dimethylformamide, DMF)
-
An oxidant (e.g., m-chloroperbenzoic acid, m-CPBA)
Procedure:
-
Metathesis: Reflux the porphyrin ligand with the iron salt in a suitable solvent to insert the iron into the porphyrin ring.
-
Purification: Purify the resulting iron(III) porphyrin complex using chromatography.
-
Generation of the Iron(IV)-Oxo Species: React the purified iron(III) porphyrin with a stoichiometric amount of an oxidant like m-CPBA at low temperature to generate the iron(IV)-oxo species (the Cpd-II analogue).
-
Characterization: Characterize the synthetic analogue using techniques such as UV-Vis, EPR, and mass spectrometry to confirm its structure and purity.
Kinetic Analysis using Stopped-Flow UV-Vis Spectroscopy
Instrumentation:
-
Stopped-flow spectrophotometer with a diode array or photomultiplier tube detector.
Procedure:
-
Load one syringe of the stopped-flow apparatus with the prepared Cpd-II or synthetic analogue solution.
-
Load the second syringe with a solution of the substrate in the same buffer.
-
Rapidly mix the two solutions and monitor the change in absorbance at one or more characteristic wavelengths over time. For Cpd-II, this is often in the Soret region (around 420 nm).[1][7]
-
The reaction is typically studied under pseudo-first-order conditions, with the substrate in large excess over the Cpd-II or analogue.
-
Fit the resulting kinetic traces to an appropriate model (e.g., single or double exponential) to obtain the observed rate constant (k_obs).
-
Plot the k_obs values against the substrate concentration. The slope of this plot will give the second-order rate constant (k).[9]
Mechanistic Insights and Visualizations
The reaction of Cpd-II with a substrate typically proceeds via a two-step mechanism: initial binding of the substrate to the enzyme, followed by electron transfer.[1]
Catalytic Cycle of Peroxidase
Caption: The general catalytic cycle of heme peroxidases.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining second-order rate constants.
Conclusion
The study of Compound II and its synthetic analogues provides invaluable insights into the mechanisms of heme peroxidases and guides the development of novel catalysts. While native Cpd-II benefits from the sophisticated protein architecture to enhance its reactivity and specificity, synthetic mimics offer a simplified platform to dissect the fundamental chemical principles governing ferryl-oxo reactivity. The quantitative data and experimental protocols presented in this guide serve as a foundational resource for researchers seeking to explore and harness the oxidative power of these fascinating intermediates.
References
- 1. Reactivity of horseradish peroxidase compound II toward substrates: kinetic evidence for a two-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies on kinetic behavior of horseradish peroxidase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stopped-flow kinetic study of the H2O2 oxidation of substrates catalyzed by microperoxidase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stopped-flow kinetic study of the peroxidase reactions of mangano-microperoxidase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XFEL Crystal Structures of Peroxidase Compound II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Fleeting: A Comparative Guide to the Validation of Peroxidase Compound II Formation
For researchers, scientists, and drug development professionals, the accurate detection and characterization of transient enzymatic intermediates are paramount for understanding reaction mechanisms and developing novel therapeutics. Horseradish peroxidase (HRP) Compound II (Cpd-II), a key ferryl-oxo intermediate in the peroxidase catalytic cycle, presents a significant analytical challenge due to its short-lived nature. This guide provides a comprehensive comparison of mass spectrometry with alternative methods for the validation of Cpd-II formation, supported by experimental data and detailed protocols.
Executive Summary
Mass spectrometry (MS) has emerged as a powerful tool for the direct detection and structural elucidation of reactive intermediates like HRP Cpd-II. Its high sensitivity and specificity offer distinct advantages over traditional spectroscopic and kinetic methods. This guide delves into the experimental validation of Cpd-II formation, comparing the capabilities of electrospray ionization mass spectrometry (ESI-MS) with established techniques such as UV-Visible (UV-Vis) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and stopped-flow kinetics. By presenting detailed methodologies and a quantitative comparison, this document aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific research needs.
Method Comparison: A Quantitative Overview
The choice of analytical technique for validating Cpd-II formation depends on the specific experimental goals, including the need for structural information, kinetic data, or high-throughput screening. The following table summarizes the key performance characteristics of each method.
| Feature | Mass Spectrometry (ESI-MS) | UV-Visible Spectroscopy | Electron Paramagnetic Resonance (EPR) | Stopped-Flow Kinetics |
| Principle | Direct mass-to-charge ratio measurement of the intact Cpd-II species. | Monitors changes in the electronic absorption spectrum upon Cpd-II formation. | Detects the paramagnetic ferryl-oxo (Fe(IV)=O) center of Cpd-II. | Measures the rates of formation and decay of Cpd-II by rapidly mixing reactants. |
| Information Provided | Molecular weight confirmation and structural information through fragmentation. | Kinetic data and spectral signature (Soret and Q-bands). | Information about the electronic structure and spin state of the iron center. | Rate constants for the formation and subsequent reactions of Cpd-II. |
| Sensitivity | High (picomole to femtomole range). | Moderate (micromolar range). | High for paramagnetic species, but Cpd-II is EPR-silent.[1][2] | Dependent on the spectroscopic detection method used. |
| Specificity | High, provides direct evidence of the species' mass. | Moderate, spectral overlap can occur. | Indirect for Cpd-II (disappearance of the ferric signal).[1][2] | Infers the presence of intermediates from kinetic traces. |
| Structural Insight | High, fragmentation patterns can reveal structural details. | Low, provides information on the heme environment. | High, for paramagnetic species. | Low, provides kinetic information only. |
| Temporal Resolution | Can be coupled with rapid mixing techniques for time-resolved studies. | Millisecond to second timescale. | Typically requires sample freezing, limiting real-time analysis. | Millisecond timescale. |
Experimental Protocols
Mass Spectrometric Validation of Cpd-II Formation
This protocol outlines a general approach for the direct detection of HRP Cpd-II using electrospray ionization mass spectrometry (ESI-MS), potentially coupled with a rapid mixing device.
Materials:
-
Horseradish Peroxidase (HRP) solution (e.g., 10 µM in ammonium acetate buffer, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 µM in ammonium acetate buffer, pH 7.0)
-
Electrospray ionization mass spectrometer
-
(Optional) Stopped-flow or other rapid mixing apparatus interfaced with the mass spectrometer
Procedure:
-
Sample Preparation: Prepare fresh solutions of HRP and H₂O₂ in a volatile buffer system compatible with ESI-MS, such as ammonium acetate.
-
Instrument Setup: Tune the mass spectrometer for the detection of proteins in the expected mass range of HRP and its intermediates. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Reaction Initiation and Infusion:
-
Direct Infusion (for relatively stable intermediates): Pre-mix the HRP and H₂O₂ solutions immediately before infusion into the ESI source.
-
Rapid Mixing-ESI-MS (for transient intermediates): Utilize a stopped-flow or other rapid mixing device to initiate the reaction milliseconds before the sample enters the ESI source. This allows for the detection of short-lived species like Cpd-II.
-
-
Data Acquisition: Acquire mass spectra over the relevant m/z range. The expected mass of Cpd-II will be the mass of the native HRP plus the mass of one oxygen atom, minus the mass of two protons (from the ferryl-oxo formation).
-
Data Analysis: Analyze the resulting mass spectra to identify the peak corresponding to HRP Cpd-II. Tandem mass spectrometry (MS/MS) can be performed on the Cpd-II ion to obtain fragmentation data for further structural confirmation.
Alternative Validation Methods
1. UV-Visible Spectroscopy
This method relies on the distinct spectral changes in the heme Soret and Q-bands upon the formation of Cpd-II.
Procedure:
-
Prepare a solution of HRP in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Record the baseline UV-Vis spectrum of the native HRP solution (typically from 350 to 700 nm). The Soret peak for native HRP is around 403 nm.
-
Initiate the reaction by adding a stoichiometric amount of H₂O₂.
-
Immediately record the time-course of the spectral changes. The formation of Cpd-I is characterized by a decrease in the Soret peak intensity and a shift to around 407 nm, followed by the formation of Cpd-II which exhibits a Soret peak at approximately 420 nm and characteristic Q-bands around 530 and 560 nm.[2]
-
The kinetics of Cpd-II formation and decay can be determined by monitoring the absorbance changes at these specific wavelengths over time.[3]
2. Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy can be used to monitor the disappearance of the high-spin ferric signal of the native HRP upon its conversion to the EPR-silent Cpd-II intermediate.[1][2]
Procedure:
-
Prepare a concentrated solution of HRP in a cryoprotectant-containing buffer.
-
Record the EPR spectrum of the native ferric HRP at low temperature (e.g., 77 K). This will show a characteristic high-spin ferric heme signal.
-
Prepare the Cpd-II sample by reacting the HRP solution with H₂O₂ and rapidly freeze-quenching the reaction at a time point corresponding to maximal Cpd-II formation (determined by other methods like stopped-flow).
-
Record the EPR spectrum of the freeze-quenched sample under the same conditions.
-
The formation of Cpd-II is confirmed by the disappearance of the native ferric EPR signal.[1][2]
3. Stopped-Flow Kinetics
This technique allows for the rapid mixing of reactants and monitoring of the subsequent reaction progress on a millisecond timescale, making it ideal for studying the fast formation of Cpd-II.
Procedure:
-
Load the HRP solution and the H₂O₂ solution into separate syringes of a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the change in absorbance or fluorescence at a wavelength specific to Cpd-II (e.g., 420 nm) as a function of time.
-
Analyze the resulting kinetic traces to determine the rate constants for the formation of Cpd-II.[4]
Visualizing the Process: Diagrams
Caption: The catalytic cycle of Horseradish Peroxidase (HRP).
Caption: Experimental workflow for Cpd-II validation.
Conclusion
The validation of HRP Compound II formation is crucial for understanding peroxidase-mediated reactions. While traditional methods like UV-Vis spectroscopy, EPR, and stopped-flow kinetics provide valuable insights into the formation and reactivity of Cpd-II, mass spectrometry offers the unique advantage of direct detection and structural characterization of this transient intermediate. The choice of the optimal method will depend on the specific research question, available instrumentation, and the level of detail required. For unambiguous identification and structural elucidation, ESI-MS, particularly when coupled with rapid mixing techniques, stands out as a superior analytical tool. This guide provides the necessary framework for researchers to confidently approach the validation of Cpd-II and other reactive enzymatic intermediates.
References
- 1. Kinetics of the reaction of compound II of horseradish peroxidase with hydrogen peroxide to form compound III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on kinetic behavior of horseradish peroxidase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of horseradish peroxidase compound II toward substrates: kinetic evidence for a two-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Compound II Reactivity in Cytochrome P450 Isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Compound II (Cpd-II), a key intermediate in the catalytic cycle of cytochrome P450 (CYP450) enzymes. While its counterpart, Compound I (Cpd-I), is recognized as the principal oxidizing species, Cpd-II retains significant reactivity and plays a crucial role in various metabolic pathways. Understanding the nuances of Cpd-II reactivity across different P450 isozymes is critical for predicting drug metabolism, understanding mechanisms of toxicity, and designing novel therapeutics.
Direct quantitative comparisons of Cpd-II reactivity across a wide range of human P450 isozymes are limited in the literature due to the highly transient nature of this intermediate. However, by combining available experimental data from specific isozymes with computational studies, a comprehensive overview can be assembled.
Data Presentation: Comparing Cpd-II Reactivity Parameters
The following table summarizes key quantitative data related to the formation, thermodynamics, and reactivity of Cpd-II in different P450 isozymes. It is important to note that experimental conditions and substrates vary between studies, warranting careful interpretation of the data.
| Parameter | P450 Isozyme | Substrate/Condition | Value | Significance |
| Reduction Rate Constant (ks) | CYP3A4 | Type II binder (Compound 1) | 2.8 s⁻¹ | This rate reflects the reduction of the ferric-heme, a prerequisite for oxygen activation and subsequent Cpd-II formation. It is slower than with a Type I substrate (5.6 s⁻¹), indicating substrate structure impacts the initial steps of the cycle.[1] |
| CYP3A4 | Substrate-free | 3.6 s⁻¹ | Provides a baseline for the enzyme's intrinsic reduction potential in the absence of a bound ligand.[1] | |
| Reduction Potential (E0') | CYP158 | pH 7.0 | 0.99 V vs SHE | A high reduction potential indicates Cpd-II is a strong oxidant, capable of participating in further substrate oxidation reactions.[2] |
| O-H Bond Dissociation Free Energy (BDFE) | CYP158-derived Ferric-aqua complex | pH 8.3 | 90 kcal/mol | This value provides a thermodynamic measure of the driving force for Cpd-II to abstract a hydrogen atom from a substrate.[2] |
| Theoretical Activation Barrier (ΔG‡) for H-abstraction | General P450 Model | Model Substrates | ~3-5 kcal/mol higher than Cpd-I | Computational studies consistently show that Cpd-II faces a higher energy barrier for hydrogen abstraction compared to Cpd-I, making it a less potent, but still active, oxidant.[3][4] |
Visualizing Key P450 Pathways and Workflows
The Cytochrome P450 Catalytic Cycle
The catalytic cycle of P450 enzymes involves a series of reduction and oxygen activation steps. Both Compound I and Compound II are key ferryl intermediates responsible for substrate oxidation.
Caption: The P450 catalytic cycle showing the formation of Compound I and Compound II.
Electron Transfer Pathway in Microsomal P450 Systems
Efficient P450 catalysis relies on the transfer of electrons from NADPH, mediated by cytochrome P450 reductase (CPR) and occasionally modulated by cytochrome b₅.
References
- 1. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Reduction Potentials of P450 Compounds I and II: Insight into the Thermodynamics of C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Mechanics/Molecular Mechanics Studies on the Relative Reactivities of Compound I and II in Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Contrasts: A Comparative Guide to Compound II in Peroxidases and Cytochrome P450s
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between reactive intermediates in enzyme families is paramount. This guide provides a detailed comparison of Compound II (Cpd-II), a key intermediate in the catalytic cycles of both peroxidases and cytochrome P450s (P450s). By examining their electronic structures, reactivity, and the experimental methods used for their characterization, we illuminate the fundamental distinctions that govern their divergent biological roles.
The core of both peroxidases and P450s is a heme cofactor, an iron-protoporphyrin IX complex, which cycles through various oxidation states to facilitate catalysis. Following the formation of the highly oxidized Compound I (Cpd-I), a one-electron reduction leads to the formation of Cpd-II. Despite this common pathway, the nature and subsequent reactivity of Cpd-II in these two enzyme superfamilies are markedly different, primarily due to the distinct axial ligand coordinating the heme iron. In most peroxidases, this is a histidine residue, whereas in P450s, a cysteine thiolate ligand plays this crucial role. This difference in the proximal ligand profoundly influences the electronic properties of the heme center and, consequently, the characteristics of Cpd-II.
At a Glance: Key Differences Between Peroxidase and P450 Compound II
| Feature | Peroxidase Cpd-II | Cytochrome P450 Cpd-II |
| Proximal Axial Ligand | Histidine | Cysteine (Thiolate) |
| Electronic Structure | Predominantly Iron(IV)-oxo (FeIV=O) | Generally accepted as Iron(IV)-hydroxo (FeIV-OH) |
| Protonation State | Typically unprotonated at physiological pH | Protonated |
| pKa of Ferryl Oxygen | Low (e.g., ≤ 4.5 for APX-II) | High (e.g., ~12) |
| Reactivity | Primarily acts as a one-electron oxidant | Can act as a hydrogen atom abstractor and is involved in the "oxygen rebound" mechanism |
| Fe-O Bond Length | Short (~1.65 - 1.68 Å) | Longer (~1.82 Å) |
In-Depth Comparison: Structure, Spectroscopy, and Reactivity
The fundamental difference between the Cpd-II species in peroxidases and P450s lies in the protonation state of the ferryl oxygen. In peroxidases, with a histidine axial ligand, Cpd-II is best described as an iron(IV)-oxo (FeIV=O) species. This is supported by a range of spectroscopic data, including Mössbauer, X-ray absorption, and resonance Raman spectroscopies.[1] These studies indicate a short Fe-O bond, characteristic of a double bond.[2]
Conversely, the Cpd-II of cytochrome P450s is generally considered to be an iron(IV)-hydroxo (FeIV-OH) species.[3] The electron-donating nature of the proximal cysteine thiolate ligand increases the basicity of the ferryl oxygen, leading to its protonation at physiological pH.[1] This results in a longer, single Fe-O bond.[3] This structural difference has profound implications for the reactivity of these intermediates. The FeIV=O of peroxidase Cpd-II is a potent one-electron oxidant, readily accepting an electron from a substrate molecule. In contrast, the FeIV-OH of P450 Cpd-II is a key player in the canonical "oxygen rebound" mechanism of hydroxylation, where it can abstract a hydrogen atom from a substrate, leading to the formation of a hydroxylated product.[4]
Quantitative Spectroscopic and Structural Data
The distinct electronic and structural properties of Cpd-II in peroxidases and P450s are reflected in their spectroscopic signatures. The following tables summarize key quantitative data obtained from various experimental techniques.
Table 1: UV-visible Absorption Maxima (λmax) of Compound II
| Enzyme | Soret Band (nm) | Q-Bands (nm) |
| Ascorbate Peroxidase (APX) | 418 | 528, 559[1] |
| Horseradish Peroxidase (HRP) | 418 | 527, 557[5] |
| Cytochrome P450 CYP119 (putative) | 437 (unprotonated), 426 (protonated)[1] | Not specified |
| Fe(IV)-OH P450 Model Complex | 365, 465, 680[6] | - |
Table 2: Mössbauer Spectroscopic Parameters of Compound II
| Enzyme/Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |
| Ascorbate Peroxidase (APX) | 0.03[7] | 1.65[7] |
| Horseradish Peroxidase (HRP) | 0.03[1] | 1.61[1] |
| Fe(IV)-OMe P450 Model Complex | -0.11 (S=1), 0.17 (S=2)[5] | 0.77 (S=1), 1.43 (S=2)[5] |
Table 3: Iron-Oxygen Bond Lengths in Compound II
| Enzyme | Technique | Fe-O Bond Length (Å) |
| Ascorbate Peroxidase (APX) | EXAFS | 1.68[2] |
| Ascorbate Peroxidase (APX) | NRVS | 1.67-1.69[2] |
| Cytochrome P450 CYP119 | EXAFS | 1.82[3] |
Visualizing the Catalytic Cycles and Experimental Workflow
To further illustrate the roles of Compound II and the methods used to study it, the following diagrams are provided.
Caption: Catalytic cycle of a typical peroxidase, highlighting the sequential one-electron reduction of Compound I to Compound II and then back to the resting state.
Caption: The catalytic cycle of cytochrome P450, illustrating the formation of Compound I and the subsequent hydrogen abstraction to form a transient Fe(IV)-OH intermediate (Cpd-II like state) during substrate hydroxylation.
Caption: A generalized experimental workflow for the generation and spectroscopic characterization of Compound II intermediates in peroxidases and P450s.
Experimental Protocols: A Methodological Overview
The transient nature of Cpd-II necessitates specialized techniques for its generation and characterization.
Generation of Compound II
-
For Peroxidases (e.g., Stopped-Flow UV-vis): Cpd-II of peroxidases is typically generated by reacting the ferric resting state of the enzyme with a slight excess of hydrogen peroxide (H₂O₂). The reaction can be monitored in real-time using a stopped-flow spectrophotometer.
-
Reagents: Purified peroxidase (e.g., 1-2 µM), hydrogen peroxide solution (e.g., 5-10 µM), appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Procedure: The enzyme and H₂O₂ solutions are loaded into separate syringes of the stopped-flow instrument. The solutions are rapidly mixed, and the absorbance changes, particularly in the Soret region (around 420 nm), are monitored over time to observe the formation and decay of Cpd-I and the subsequent formation of Cpd-II.
-
-
For Cytochrome P450s (e.g., Cryo-radiolysis): Due to the high reactivity of P450 intermediates, trapping them often requires cryogenic methods. Cryo-radiolysis involves the generation of the intermediate at cryogenic temperatures.
-
Preparation: The oxy-ferrous complex of the P450 is prepared and rapidly frozen in liquid nitrogen.
-
Irradiation: The frozen sample is irradiated with X-rays or gamma rays, which generates solvated electrons that reduce the oxy-ferrous complex to the peroxo-ferric state.
-
Annealing: The sample is carefully annealed to a specific temperature (e.g., -80 °C) to allow for protonation and the formation of subsequent intermediates, including a state analogous to Cpd-II, which can then be characterized by various spectroscopic techniques at low temperatures.
-
Spectroscopic Characterization
-
UV-visible Spectroscopy: This is a fundamental technique to monitor the formation of Cpd-II. The characteristic shift in the Soret peak and changes in the Q-bands provide a clear signature of the transition from the resting state or Cpd-I to Cpd-II. Spectra are typically recorded immediately after mixing (for stopped-flow) or on the trapped intermediate at low temperatures.
-
Mössbauer Spectroscopy (Freeze-Quench Method): To capture the short-lived Cpd-II for Mössbauer analysis, the freeze-quench technique is employed.
-
Rapid Mixing and Freezing: The enzyme and reactant are rapidly mixed and then sprayed into a cold fluid (e.g., isopentane cooled by liquid nitrogen) after a specific, short reaction time (milliseconds). This rapidly freezes the reaction, trapping the intermediates.
-
Sample Preparation: The frozen powder is collected and packed into a Mössbauer sample holder at cryogenic temperatures.
-
Data Acquisition: The Mössbauer spectrum is then recorded at low temperatures (typically liquid helium temperatures). The isomer shift (δ) and quadrupole splitting (ΔE_Q) values provide detailed information about the oxidation state and electronic environment of the iron center.
-
-
Resonance Raman Spectroscopy: This technique provides vibrational information about the heme active site.
-
Excitation: A laser with a wavelength that falls within an electronic absorption band of the heme (typically the Soret or Q-bands) is used to excite the sample.
-
Data Collection: The scattered light is collected and analyzed. For Cpd-II, the key vibration is the Fe-O stretching mode, the frequency of which is sensitive to the bond order and the presence of a proton. Isotope labeling (using ¹⁸O₂) can be used to confirm the assignment of this vibrational mode.
-
-
Extended X-ray Absorption Fine Structure (EXAFS): This technique is used to determine the precise Fe-O bond length in Cpd-II.
-
Sample Preparation: Frozen solutions of the trapped Cpd-II intermediate are used.
-
Data Acquisition: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the iron atom is measured.
-
Data Analysis: Analysis of the fine structure in the X-ray absorption spectrum allows for the determination of the distances to the neighboring atoms, including the critical Fe-O distance.
-
Conclusion
The distinctions between Compound II in peroxidases and cytochrome P450s, rooted in the nature of their respective proximal axial ligands, lead to significant differences in their electronic structure, protonation state, and ultimately, their catalytic reactivity. While both are Fe(IV) intermediates, the peroxidase Cpd-II is a deprotonated FeIV=O species acting as a one-electron oxidant, whereas the P450 Cpd-II is a protonated FeIV-OH species crucial for hydrogen atom abstraction and oxygen rebound in hydroxylation reactions. A thorough understanding of these differences, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for researchers in enzymology, drug metabolism, and biocatalysis. This knowledge paves the way for the rational design of enzyme inhibitors, the development of novel biocatalysts, and a deeper appreciation of the chemical versatility of heme-containing enzymes.
References
- 1. Clinical Pharmacology: Cytochrome P450 Catalytic Cycle | ditki medical & biological sciences [ditki.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray absorption spectroscopic characterization of a cytochrome P450 compound II derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Model of Compound II of Cytochrome P450: Spectroscopic Characterization and Reactivity Studies of a FeIV–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Heme Compound-II and Non-heme Fe(IV)-OH Complexes
For Researchers, Scientists, and Drug Development Professionals
High-valent iron-oxo and iron-hydroxo species are critical intermediates in the catalytic cycles of numerous heme and non-heme iron enzymes, playing a pivotal role in a wide array of biological transformations, including hydrocarbon hydroxylation and oxygen activation. Understanding the comparative electronic structure, spectroscopy, and reactivity of these transient species is fundamental for elucidating enzymatic mechanisms and designing novel catalysts. This guide provides a detailed comparative analysis of two key Fe(IV) intermediates: the heme-based Compound-II (Cpd-II), typically formulated as an Fe(IV)-hydroxo species, and synthetic non-heme Fe(IV)-hydroxo complexes.
Spectroscopic and Physicochemical Properties
The distinct ligand environments of heme (porphyrin) and non-heme systems impart unique spectroscopic and redox properties to the Fe(IV)-OH core. These differences are crucial for their characterization and for understanding their reactivity profiles.
| Property | Heme Compound-II (Fe(IV)-OH) | Non-heme Fe(IV)-OH Complexes |
| UV-Vis (λmax, nm) | Soret band (~415-425 nm), Q-bands (~530-570 nm) | Generally weaker absorptions in the visible region (e.g., ~680 nm) |
| Mössbauer (δ, mm/s) | ~0.03 – 0.14 | ~ -0.11 to 0.17 |
| Mössbauer (ΔEQ, mm/s) | ~1.02 – 2.29 | Variable, can be similar to or different from heme complexes |
| Fe-O Bond Length (Å) | ~1.78 - 1.84 | Varies with ligand, generally longer than Fe(IV)=O bond |
| Redox Potential (V vs Fc+/Fc) | Typically lower than corresponding Fe(IV)=O species | Variable, e.g., -0.22 V to -0.37 V in specific synthetic models[1] |
Reactivity: Hydrogen Atom Transfer (HAT)
A primary function of these high-valent iron species is the abstraction of a hydrogen atom from a substrate, a key step in many oxidation reactions. Comparative studies consistently demonstrate a significant difference in the HAT capabilities of the ferryl-oxo (Fe(IV)=O) versus the ferryl-hydroxo (Fe(IV)-OH) moiety.
The Fe(IV)=O unit is a significantly more potent oxidant and hydrogen atom abstractor than its protonated Fe(IV)-OH counterpart.[2][3] Kinetic studies reveal that the H-atom abstracting ability of Fe(IV)=O species can exceed that of Fe(IV)-OH species by more than 100-fold.[2][3] This enhanced reactivity is attributed to the electronic structure of the Fe=O double bond.
In contrast, Fe(IV)-OH complexes are generally weaker oxidants.[1] However, their reactivity can be tuned by the surrounding ligand architecture and the redox state of the metal center.[1] For instance, synthetic non-heme Fe(IV)-OH complexes have been shown to perform OH rebound reactions, mimicking the function of Cpd-II in enzymes like cytochrome P450.[1][4]
Experimental Protocols
Generation of Fe(IV)-OH Species
Heme Compound-II: Compound-II is typically generated in situ by the one-electron reduction of its precursor, Compound-I, or by reacting the ferric (Fe(III)) heme enzyme with a peroxide like hydrogen peroxide (H₂O₂).
-
Protocol: To a solution of the ferric heme protein (e.g., catalase or peroxidase) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0), a slight excess (1-2 equivalents) of H₂O₂ is added at low temperature (e.g., 4 °C). The formation of Compound-II is monitored spectrophotometrically by observing the characteristic shifts in the Soret and Q-bands.[5]
Synthetic Non-heme Fe(IV)-OH: These complexes are typically synthesized by the oxidation of a precursor Fe(III)-OH complex.
-
Protocol: An Fe(III)-OH complex supported by a chosen non-heme ligand is dissolved in an appropriate organic solvent (e.g., acetonitrile) at low temperatures (-25 °C to -45 °C).[1][4] A one-electron oxidant, such as tris(4-bromophenyl)ammoniumyl hexachloroantimonate (magic blue) or an iodosylarene derivative, is then added.[1][4] The formation of the Fe(IV)-OH species is monitored using UV-Vis spectroscopy.
Spectroscopic Characterization
-
Mössbauer Spectroscopy: This technique is invaluable for determining the oxidation and spin state of the iron center.[6][7]
-
Methodology: A sample enriched with ⁵⁷Fe is prepared and frozen. The Mössbauer spectrum is recorded at cryogenic temperatures (e.g., 4.2 K) in transmission mode using a ⁵⁷Co source in a Rh matrix. The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters are determined by fitting the spectrum. Isomer shifts are reported relative to iron foil at room temperature.[1][8]
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to probe the electronic structure of paramagnetic species. High-spin Fe(IV) (S=2) species can be detected using parallel-mode EPR.
-
X-ray Absorption Spectroscopy (XAS): XAS, particularly Extended X-ray Absorption Fine Structure (EXAFS), provides direct information on the Fe-O bond length.
-
Methodology: Fe K-edge XAS data is collected on frozen samples at a synchrotron source. The pre-edge features provide information on the oxidation state, while fitting the EXAFS region yields precise bond distances.[10]
-
Reactivity Assays
-
Kinetic Studies of Hydrogen Atom Transfer (HAT):
-
Methodology: The decay of the Fe(IV)-OH species is monitored by UV-Vis spectroscopy in the presence of a substrate (e.g., a substituted phenol or a hydrocarbon with a weak C-H bond) at a controlled low temperature.[2][4] Pseudo-first-order rate constants are obtained from the decay traces, and second-order rate constants are determined from the slope of a plot of the pseudo-first-order rate constant versus substrate concentration.
-
Visualizing Reaction Pathways
The following diagrams illustrate the generalized catalytic cycle involving these iron(IV) intermediates and a typical experimental workflow for studying their reactivity.
Caption: Generalized catalytic cycle for iron enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivities of Fe(IV) Complexes with Oxo, Hydroxo, and Alkylperoxo Ligands: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and reactivity study of non-heme high-valent iron–hydroxo complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of the Ferryl Heme in Compounds I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unprecedented Fe(IV) Species in a Diheme Protein MauG: A Quantum Chemical Investigation on the Unusual Mössbauer Spectroscopic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of Mössbauer spectroscopy to the investigation of Fe/S biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EPR and Mössbauer Spectroscopy, and DFT Analysis of a High-Spin FeIV-oxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic Investigations of Catalase Compound II: Characterization of an Iron(IV) Hydroxide Intermediate in a Non-thiolate-Ligated Heme Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Compound-II in Cytochrome P450 and Horseradish Peroxidase
For researchers, scientists, and professionals in drug development, understanding the nuances of enzymatic intermediates is paramount. This guide provides a detailed cross-validation of experimental and theoretical data for Compound-II (Cpd-II), a key intermediate in the catalytic cycles of both Cytochrome P450 (CYP450) and Horseradish Peroxidase (HRP). By juxtaposing their formation, reactivity, and spectroscopic signatures, this document aims to illuminate the functional distinctions that drive their diverse biological roles.
Introduction to Compound-II
Compound-II is a high-valent iron-oxo species, formally an Fe(IV)-hydroxo complex (Fe(IV)-OH), that plays a crucial role in the oxidative catalysis of heme-containing enzymes. While both CYP450 and HRP utilize a Cpd-II intermediate, its environment, reactivity, and role in the overall catalytic cycle differ significantly between these two enzyme superfamilies. These differences are largely dictated by the distinct axial ligation to the heme iron—a cysteine thiolate in CYP450 versus a histidine in HRP.
Comparative Data of Cpd-II: CYP450 vs. HRP
The following tables summarize the key experimental and theoretical data for Cpd-II in both Cytochrome P450 and Horseradish Peroxidase, offering a clear comparison of their fundamental properties.
| Property | Cytochrome P450 Cpd-II | Horseradish Peroxidase Cpd-II | References |
| Formal State | Fe(IV)-OH (ferryl-hydroxo) | Fe(IV)=O (ferryl-oxo) | |
| Axial Ligand | Cysteinate | Histidine | |
| Redox Potential (Cpd-II/Ferric) | ~0.99 V (at pH 7) | ~0.9 V | [1] |
| Reactivity | Primarily involved in the second oxidation step of some substrates; generally less reactive than Cpd-I. Can perform desaturation and carbon-carbon bond cleavage. | Acts as an oxidizing agent, readily reduced by a wide range of substrates in single-electron transfer steps. | |
| Formation | Formed by the one-electron reduction of Compound I. | Formed by the one-electron reduction of Compound I. |
| Spectroscopic Feature | Cytochrome P450 Cpd-II | Horseradish Peroxidase Cpd-II | References |
| UV-vis Soret (λmax) | ~430-440 nm | ~418-420 nm | [2] |
| UV-vis Q-bands (λmax) | Broad, less defined features | ~527 nm and ~557 nm | [2] |
| Mössbauer Isomer Shift (δ) | ~0.03 mm/s | ~0.03 mm/s | [3] |
| Mössbauer Quadrupole Splitting (ΔEQ) | ~1.65 mm/s | ~1.61 mm/s | [3] |
Experimental Protocols
The characterization of transient intermediates like Cpd-II requires specialized techniques. Below are detailed methodologies for key experiments.
Stopped-Flow UV-Vis Spectroscopy for Cpd-II Formation
This method allows for the rapid mixing of reactants and monitoring of spectral changes on the millisecond timescale, ideal for observing the formation and decay of enzymatic intermediates.
Objective: To monitor the formation of HRP Cpd-II upon reaction with hydrogen peroxide.
Materials:
-
Horseradish Peroxidase (HRP) solution (e.g., 10 µM in 0.1 M potassium phosphate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 µM in the same buffer)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the HRP and H₂O₂ solutions to the desired temperature (e.g., 25°C).
-
Load the HRP solution into one syringe of the stopped-flow apparatus and the H₂O₂ solution into the other.
-
Set the spectrophotometer to rapidly scan a wavelength range covering the Soret region of the heme (e.g., 350-500 nm) or to monitor absorbance at a specific wavelength corresponding to the Soret peak of Cpd-II (around 420 nm).
-
Initiate the mixing. The instrument will rapidly inject and mix the two solutions, and data acquisition will be triggered.
-
Record the time-resolved absorbance changes. The formation of Cpd-II is observed as a decrease in the native HRP Soret peak (around 403 nm) and a concomitant increase at the Soret peak of Cpd-II.
-
Analyze the kinetic traces to determine the rate constants for the formation of Cpd-II.
Redox Titration for Determining the Cpd-II/Ferric Redox Potential
This technique is used to determine the reduction potential of a redox-active species by titrating it with a reagent of known redox potential and monitoring the equilibrium concentrations of the oxidized and reduced forms.
Objective: To determine the redox potential of the Cpd-II/ferric couple in a heme protein.
Materials:
-
Purified heme protein (e.g., CYP158)
-
A redox titrant with a suitable potential, such as [Ir(IV)Cl₆]²⁻.
-
Anaerobic cuvette and glovebox.
-
Spectrophotometer.
-
Potentiometer with a reference electrode (e.g., Ag/AgCl) and a working electrode (e.g., platinum).
Procedure:
-
Prepare a solution of the ferric heme protein in an anaerobic buffer at a specific pH.
-
In an anaerobic environment (glovebox), place the protein solution in a sealed cuvette equipped with electrodes.
-
Generate Cpd-II in situ, for example, by adding a stoichiometric amount of an oxidant like peroxynitrite.
-
Monitor the UV-vis spectrum to confirm the formation of Cpd-II.
-
incrementally add the redox titrant ([Ir(IV)Cl₆]²⁻) to the solution.
-
After each addition, allow the system to reach equilibrium and record both the solution potential (using the potentiometer) and the UV-vis spectrum.
-
From the spectra, determine the concentrations of Cpd-II and the ferric enzyme.
-
Plot the potential versus the logarithm of the ratio of the concentrations of the oxidized and reduced species.
-
Fit the data to the Nernst equation to determine the midpoint potential (E'°).
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of Cytochrome P450 and Horseradish Peroxidase, highlighting the position of Compound-II.
Conclusion
The cross-validation of experimental and theoretical data reveals fundamental distinctions between Compound-II in Cytochrome P450 and Horseradish Peroxidase. The cysteine thiolate ligation in CYP450 modulates the electronic properties of the heme, resulting in a Cpd-II with different spectroscopic characteristics and reactivity compared to the histidine-ligated HRP. While both are potent oxidants, their specific roles and efficiencies in substrate oxidation are tailored to their respective biological functions—broad-spectrum monooxygenation for CYP450s and peroxidative reactions for HRP. This comparative guide provides a foundational resource for researchers aiming to harness or inhibit the activity of these vital enzymes in drug development and other biotechnological applications.
References
Evidence for and against the role of Cpd-II in demethylation
A thorough review of scientific literature did not yield any specific molecule, protein, or compound referred to as "Cpd-II" with a recognized role in the biological process of demethylation. The search for evidence, both for and against its involvement in this process, returned no relevant results under this name.
The term "demethylation" itself is a well-established biological process involving the removal of a methyl group from molecules, including DNA, RNA, and proteins like histones. This process is critical for epigenetic regulation and gene expression. Key enzyme families known to be involved in active DNA demethylation include the Ten-Eleven Translocation (TET) dioxygenases and DNA glycosylases.[1][2][3][4][5] For histones, primary demethylases include Lysine-Specific Demethylase 1 (LSD1) and the Jumonji C (JmjC) domain-containing proteins.[6][7]
In the context of DNA damage, the acronym "CPD" refers to Cyclobutane Pyrimidine Dimers, a type of DNA lesion induced by ultraviolet (UV) light.[8][9] Research has explored the link between cytosine methylation and the formation of CPDs, but this is distinct from the enzymatic removal of methyl groups (demethylation) for regulatory purposes.[1][8]
Additionally, in enzymology, "Compound II" can refer to a specific intermediate state in the catalytic cycle of heme-containing enzymes, such as peroxidases. While some oxidative enzymes like Cytochrome P450s can perform demethylation reactions, "Cpd-II" is not a standard identifier for a specific demethylating agent in the literature.[10]
Given that the core subject "Cpd-II" is not identifiable in the context of demethylation based on the provided information, it is not possible to construct the requested comparison guide. Further clarification on the specific name or class of the compound of interest is required to proceed.
References
- 1. Genome-wide impact of cytosine methylation and DNA sequence context on UV-induced CPD formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA demethylation - Wikipedia [en.wikipedia.org]
- 3. DNA Demethylation in the Processes of Repair and Epigenetic Regulation Performed by 2-Ketoglutarate-Dependent DNA Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of DNA Methylation/Demethylation Reactions Induced by Nutraceuticals and Pollutants of Exposome Can Promote a C > T Mutation in the Breast Cancer Predisposing Gene PALB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of LSD1 histone demethylase activity by its associated factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide impact of cytosine methylation and DNA sequence context on UV-induced CPD formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CPD damage recognition by transcribing RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demethylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cpd-II Rebound Hydroxylation Step and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed re-evaluation of the Compound II (Cpd-II) rebound hydroxylation step, a critical phase in the catalytic cycle of cytochrome P450 (P450) enzymes. It offers an objective comparison with alternative enzymatic and synthetic hydroxylation systems, supported by experimental data. This document is intended to serve as a valuable resource for researchers in biochemistry, drug metabolism, and catalyst design.
The Consensus Rebound Mechanism in Cytochrome P450
The hydroxylation of a C-H bond by cytochrome P450 enzymes is a cornerstone of drug metabolism and steroid biosynthesis. The widely accepted "rebound" mechanism, first proposed in the 1970s, involves a two-step process following the formation of the highly reactive ferryl-oxo porphyrin cation radical intermediate, known as Compound I (Cpd I)[1].
First, Cpd I abstracts a hydrogen atom from the substrate (R-H), leading to the formation of a substrate radical (R•) and a hydroxoiron(IV) intermediate, Compound II (Cpd-II)[1]. Subsequently, in the "rebound" step, the hydroxyl group from Cpd-II is transferred to the substrate radical, yielding the hydroxylated product (R-OH) and returning the enzyme to its ferric resting state[1][2].
This mechanism is supported by a wealth of experimental evidence, including the observation of significant kinetic isotope effects (KIEs) when a C-H bond is replaced with a C-D bond, and the detection of rearranged products from radical clock substrates, which indicate the formation of a discrete radical intermediate with a finite lifetime[3][4].
Quantitative Data Comparison
The efficiency and thermodynamics of the Cpd-II rebound step can be compared with alternative hydroxylation pathways through key quantitative parameters.
| Parameter | Cytochrome P450 (Cpd-II Rebound) | Non-Heme Iron Oxygenases | Biomimetic Mn Catalysts | Biomimetic Cu Catalysts |
| Active Oxidant | Compound I (Fe(IV)=O π-cation radical) | Fe(IV)=O | High-valent Mn-oxo species | Cu(II)-hydroperoxide or Cu(II)-oxyl |
| Reduction Potential (Cpd I/Cpd II) | ~1.22 V (at pH 7)[5][6] | Varies by enzyme | Not directly comparable | Not directly comparable |
| Reduction Potential (Cpd II/Ferric) | ~0.99 V (at pH 7)[5][6] | Varies by enzyme | Not directly comparable | Not directly comparable |
| O-H Bond Dissociation Energy (Cpd-II) | ~95 kcal/mol[5][6] | Not well-established | Not well-established | Not well-established |
| Turnover Number (TON) | Varies widely (e.g., ~5-250 min⁻¹ for steroidogenic P450s)[7] | Varies (e.g., AspH shows ~80% reduction on mutation)[8] | Up to ~1000[9] | Up to 3000[1] |
| Rate Constant (H-abstraction) | Can be very fast (>10⁶ M⁻¹s⁻¹)[10] | Varies | Varies | Varies |
| Radical Intermediate Lifetime | 10² to 10⁵ fs[2][11] | Varies (e.g., ~0.07 to ~19 ns for AlkB)[12] | Varies | Varies |
Alternative Hydroxylation Mechanisms
While the rebound mechanism is central to P450 chemistry, nature and science have devised alternative strategies for C-H hydroxylation.
Non-Heme Iron Oxygenases
This large superfamily of enzymes utilizes a mononuclear non-heme iron center to activate dioxygen[4][13]. Many, like the α-ketoglutarate-dependent dioxygenases, also form a high-valent Fe(IV)=O intermediate and are proposed to follow a similar hydrogen abstraction/radical rebound mechanism[14]. However, the active site environment, lacking the porphyrin ligand, leads to different spectroscopic properties and potentially different reactivities[15]. Some non-heme iron enzymes can also catalyze other reactions like halogenation, desaturation, and ring closures[13].
Biomimetic Manganese and Copper Catalysts
Inspired by metalloenzymes, synthetic chemists have developed manganese and copper complexes that can catalyze C-H hydroxylation[16][17].
-
Manganese Catalysts: Mn-porphyrin and other ligand-supported complexes can activate oxidants like H₂O₂ to form reactive high-valent manganese-oxo species[18]. These systems can achieve high turnover numbers and can also be tuned to favor other reaction pathways like desaturation[9][18].
-
Copper Catalysts: Copper complexes, often in combination with H₂O₂, can hydroxylate C-H bonds[6]. The mechanism is thought to involve copper-hydroperoxo or copper-oxyl species[7]. These synthetic catalysts can achieve very high turnover numbers in some cases[1].
Competing Pathways to the Rebound Step
Even within the P450 catalytic cycle, the rebound step is not always the exclusive outcome after hydrogen abstraction. Several competing pathways can occur:
-
Radical Cage Escape: The substrate radical can escape the "solvent cage" of the active site before the rebound can occur. This escaped radical can then be trapped by other molecules, such as O₂, or undergo rearrangement[10]. The efficiency of cage escape versus rebound is influenced by the enzyme's active site architecture and the lifetime of the radical intermediate.
-
Desaturation: Instead of rebound, a second hydrogen atom can be abstracted from an adjacent carbon, leading to the formation of a double bond in the substrate[2].
-
Decarboxylation and Fragmentation: In some P450s, the radical intermediate can undergo C-C bond cleavage, leading to decarboxylation or other fragmentation products[10].
Experimental Protocols
The elucidation of the Cpd-II rebound mechanism and its alternatives relies on a variety of sophisticated experimental techniques.
Kinetic Isotope Effect (KIE) Studies
Methodology:
-
Synthesize the substrate with deuterium substitution at the target C-H bond.
-
Perform steady-state kinetic assays with both the deuterated and non-deuterated substrates.
-
Measure the reaction rates (Vmax) and Michaelis constants (Km).
-
Calculate the intermolecular KIE on Vmax (DV) and Vmax/Km (D(V/K)). A significant primary KIE (typically > 2) indicates that C-H bond cleavage is at least partially rate-limiting[3][7].
-
For intramolecular KIE, use a substrate with both C-H and C-D bonds at equivalent positions and analyze the product ratio using mass spectrometry or NMR.
Trapping of Reaction Intermediates
Methodology:
-
Rapid Freeze-Quench: This technique involves rapidly mixing the enzyme and substrate and then freezing the reaction at specific time points (milliseconds)[7]. The trapped intermediates can then be analyzed by spectroscopic methods like EPR and Mössbauer spectroscopy[7].
-
Cryoradiolysis: The oxy-ferrous enzyme complex is frozen at 77 K and then irradiated. This generates the peroxo-heme intermediate, which can be studied spectroscopically.
-
Radical Trapping: Spin traps like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN) can be used to capture radical intermediates that escape the enzyme's active site. The resulting adducts are then detected by EPR spectroscopy[10]. Online mass spectrometry coupled with microfluidic sampling can also be used to detect trapped radical intermediates in real-time.
Radical Clock Experiments
Methodology:
-
Synthesize substrates that contain a chemical group prone to rapid, unimolecular rearrangement upon formation of a radical (e.g., a cyclopropylcarbinyl group).
-
Incubate the radical clock substrate with the enzyme system.
-
Analyze the product mixture to identify both the unrearranged hydroxylated product and the rearranged product.
-
The ratio of rearranged to unrearranged product, combined with the known rate of rearrangement of the radical clock, allows for the estimation of the lifetime of the radical intermediate and, consequently, the rate of the rebound step[4].
Visualizations
Caption: The Cytochrome P450 catalytic cycle, highlighting the rebound step and competing pathways.
Caption: Workflow for determining the Kinetic Isotope Effect (KIE).
Caption: Workflow for a radical clock experiment to measure rebound rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic features of cytochrome P450 reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O2 activation by non-heme iron enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Fenton-like Chemistry by a Copper(I) Complex and H2O2 Relevant to Enzyme Peroxygenase C − H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual catalytic strategy by non-heme Fe(ii)/2-oxoglutarate-dependent aspartyl hydroxylase AspH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reaction mechanisms of non-heme diiron hydroxylases characterized in whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic strategies of the non-heme iron dependent oxygenases and their roles in plant biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Manganese Catalysts for C–H activation: An Experimental/Theoretical Study Identifies the Stereoelectronic Factor that Controls the Switch between Hydroxylation and Desaturation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00891K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A kinetic study of the reactions between H2O2 and Cu,Zn superoxide dismutase; evidence for an electrostatic control of the reaction rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Essential Guide to the Proper Disposal of Cpd-II
Disclaimer: The following guide provides a general framework for the proper disposal of a hazardous chemical, using "Cpd-II" as a placeholder. As "Cpd-II" is not a recognized chemical name, specific disposal instructions are not available. It is imperative to consult the Safety Data Sheet (SDS) for the specific chemical you are working with to ensure safe and compliant disposal. The SDS is a document provided by the chemical manufacturer that details the substance's properties, hazards, and safe handling procedures.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the operational and disposal plans of hazardous chemicals.
Understanding the Importance of the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, the Safety Data Sheet (SDS) must be reviewed. The SDS contains critical information for safe handling, storage, and disposal.[1][2][3] Key sections to consult for disposal procedures are:
-
Section 2: Hazard(s) Identification: Provides information on the chemical's hazards.
-
Section 7: Handling and Storage: Details safe handling and storage practices, including incompatibilities.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE).
-
Section 13: Disposal Considerations: Provides guidance on proper disposal practices.[3]
Personal Protective Equipment (PPE) for Handling Cpd-II Waste
Appropriate PPE is crucial to protect against the hazards associated with chemical waste.[4][5] The level of PPE required depends on the specific hazards of the chemical as outlined in its SDS.[6]
| PPE Category | Specification | Purpose |
| Eye and Face | Safety goggles or a face shield.[7] | Protects against splashes and fumes. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). The specific material should be chosen based on the SDS.[7] | Prevents skin contact with the chemical. |
| Body | A lab coat, chemical-resistant apron, or coveralls.[7] | Protects skin and clothing from contamination. |
| Respiratory | A fume hood is the primary means of respiratory protection. A respirator may be required in certain situations. | Prevents inhalation of hazardous vapors or dust. |
Cpd-II Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.[8][9]
| Waste Stream | Incompatible Materials to Avoid | Storage Container Requirements |
| Halogenated Solvents | Non-halogenated solvents, strong oxidizers, bases. | Clearly labeled, sealed, and compatible container (e.g., glass or polyethylene).[10][11] |
| Non-Halogenated Solvents | Halogenated solvents, strong oxidizers, acids. | Clearly labeled, sealed, and compatible container (e.g., glass or polyethylene).[10][11] |
| Aqueous Waste (Acidic) | Bases, cyanides, sulfides.[8] | Clearly labeled, sealed, and corrosion-resistant container (e.g., polyethylene).[10][11] |
| Aqueous Waste (Basic) | Acids.[8] | Clearly labeled, sealed, and corrosion-resistant container (e.g., polyethylene).[10][11] |
| Solid Waste | Incompatible chemicals, liquids. | Clearly labeled, sealed container to prevent dust generation. |
Step-by-Step Disposal Procedure for Cpd-II
The following is a generalized procedure for the disposal of a hazardous chemical like "Cpd-II". Always refer to your institution's specific hazardous waste management guidelines and the chemical's SDS.
Step 1: Waste Identification and Characterization
-
Determine the hazards of the Cpd-II waste by consulting the SDS.
-
Identify all components of the waste mixture and their approximate concentrations.
Step 2: Select Appropriate Waste Container
-
Choose a container that is compatible with the Cpd-II waste.[10]
-
The container must be in good condition with a secure, tight-fitting lid.[10]
Step 3: Label the Waste Container
-
Label the container with a hazardous waste tag as soon as the first drop of waste is added.[12]
-
The label must include:
Step 4: Accumulate Waste Safely
-
Keep the waste container closed except when adding waste.[10]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][11]
-
The SAA must be at or near the point of generation.[11]
-
Ensure secondary containment for liquid waste to contain any potential spills.[10]
Step 5: Request Waste Pickup
-
Do not exceed the storage limit of 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[11][13]
-
Once the container is full or has been in the SAA for one year (or less, depending on institutional policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[8][11]
-
Do not transport hazardous waste yourself.[13]
Step 6: Spill and Emergency Procedures
-
In case of a spill, immediately alert others in the area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to clean it up, wearing appropriate PPE.
-
For large or highly hazardous spills, evacuate the area and contact your institution's EHS or emergency response team.[10]
Visualizing the Cpd-II Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cpd-II.
Caption: Decision workflow for the safe disposal of Cpd-II waste.
Logical Relationships in Waste Segregation
This diagram illustrates the importance of segregating incompatible waste streams to prevent hazardous reactions.
Caption: Incompatibility relationships for Cpd-II waste segregation.
References
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 5. media.path.org [media.path.org]
- 6. epa.gov [epa.gov]
- 7. protectivecoverall.com [protectivecoverall.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling Cpd-II
To ensure the safe handling of any chemical compound, it is crucial to have a clear and unambiguous identification of the substance. The designation "Cpd-II" is a non-specific identifier that could refer to a multitude of different chemical entities. Without the full chemical name, CAS (Chemical Abstracts Service) number, or a reference to a specific Safety Data Sheet (SDS), providing detailed personal protective equipment (PPE) and handling instructions would be speculative and could pose a significant safety risk.
To provide you with the essential, immediate safety and logistical information you require for handling "Cpd-II," please provide a more specific identifier for the compound.
Once the specific chemical is identified, a comprehensive guide will be generated, including:
-
Detailed Personal Protective Equipment (PPE) Recommendations: A breakdown of the necessary gloves, eye and face protection, respiratory protection, and protective clothing.
-
Quantitative Data Summary: A clearly structured table summarizing key safety parameters such as exposure limits and toxicity data.
-
Step-by-Step Handling Protocols: Detailed procedures for safe weighing, dissolution, storage, and use of the compound.
-
Emergency and Disposal Procedures: Clear instructions for managing spills, accidental exposures, and the proper disposal of waste.
-
Visual Workflow Diagrams: Custom diagrams illustrating the handling and emergency procedures to ensure clarity and immediate comprehension.
Providing accurate and reliable safety information is paramount. We look forward to assisting you further once the specific identity of "Cpd-II" is clarified.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
